Technical Documentation Center

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate
  • CAS: 335599-07-0

Core Science & Biosynthesis

Foundational

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate Introduction Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is a notable heterocyclic compound featuring a strained...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

Introduction

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is a notable heterocyclic compound featuring a strained, fused-ring system. This unique architecture, comprising a tetrahydrofuran ring fused with a cyclopropane ring, imbues the molecule with significant synthetic potential.[1] Its rigid, three-dimensional conformation makes it an attractive scaffold in medicinal chemistry, where it can serve as a conformationally restricted building block or a bioisostere for aromatic systems.[2][3] The presence of both an ester functional group and a reactive bicyclic ether framework provides multiple handles for chemical modification. This guide offers a comprehensive exploration of its core chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in chemical synthesis and drug development.

Physicochemical and Structural Properties

The fundamental properties of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate are derived from its compact and strained structure. These computed and reported identifiers are essential for its characterization and handling in a laboratory setting.

PropertyValueSource
IUPAC Name ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate[4]
CAS Number 335599-07-0[4]
Molecular Formula C₈H₁₂O₃[4]
Molecular Weight 156.18 g/mol [4]
Canonical SMILES CCOC(=O)C1C2C1COC2[4]
InChIKey XAESUVRCRNJFDR-UHFFFAOYSA-N[4]
XLogP3 0.4[4]
Topological Polar Surface Area 35.5 Ų[4]
Storage Condition 2-8°C[5]

Synthesis and Mechanistic Considerations

The construction of the 3-oxa-bicyclo[3.1.0]hexane core is most efficiently achieved via an intramolecular cyclopropanation reaction. This strategy leverages the reactivity of a metal-carbene intermediate generated from a suitable diazo compound. The causality behind this choice lies in the high efficiency and stereochemical control often afforded by transition metal catalysis in such transformations.

Synthetic Pathway: Rhodium-Catalyzed Intramolecular Cyclopropanation

The principal route involves the decomposition of an acyclic diazo ester precursor, namely an ethyl 2-diazo-alkenoate containing an ether linkage at a strategic position. The reaction is catalyzed by a dirhodium(II) complex, such as rhodium(II) acetate [Rh₂(OAc)₄], which is highly effective for generating carbenoid species from diazo compounds.[6][7][8][9]

The logical flow of the synthesis is as follows:

  • Precursor Synthesis: The synthesis begins with the preparation of an appropriate allyl diazoacetate precursor. While specific literature for the direct precursor is sparse, a logical approach involves the diazotization of a corresponding amino ester or a diazo transfer reaction onto a β-keto ester followed by modification.[10][11][12]

  • Carbenoid Formation: In the presence of Rh₂(OAc)₄, the diazo compound extrudes dinitrogen gas (N₂) to form a highly reactive rhodium-carbene (carbenoid) intermediate.[10] This step is the cornerstone of the reaction, transforming a relatively stable diazo compound into a potent electrophile.

  • Intramolecular Cyclopropanation: The electrophilic carbene center is spatially positioned to react with the tethered alkene moiety. The intramolecular [2+1] cycloaddition proceeds to form the strained cyclopropane ring, thereby constructing the bicyclic framework in a single, atom-economical step.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Carbenoid Formation cluster_2 Step 3: Intramolecular Cycloaddition precursor Allylic Diazo Ester Precursor (e.g., Ethyl 2-diazo-5-oxa-6-heptenoate) carbenoid Rhodium-Carbene Intermediate precursor->carbenoid - N₂ catalyst Rh₂(OAc)₄ catalyst->carbenoid product Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate carbenoid->product Cyclopropanation

Caption: Synthetic pathway via rhodium-catalyzed intramolecular cyclopropanation.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

The following protocol is a representative, self-validating procedure based on established methods for rhodium-catalyzed cyclopropanations.[13]

  • System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a solution of the alkene substrate (e.g., 2-phenyl-2,3-dihydrofuran, 1 equiv.) in a dry, degassed solvent such as dichloromethane (DCM).

  • Catalyst Addition: A catalytic amount of dirhodium(II) acetate [Rh₂(OAc)₄] (e.g., 0.05–1 mol%) is added to the stirred solution under a nitrogen atmosphere.

  • Diazo Compound Addition: The corresponding ethyl diazoacetate precursor (approx. 1.2 equiv.) is dissolved in dry DCM. This solution is drawn into a syringe and added to the reaction mixture dropwise via a syringe pump over several hours. This slow addition is critical to maintain a low concentration of the diazo compound, minimizing side reactions such as dimerization.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material. The extrusion of nitrogen gas is also an indicator of reaction progress.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude residue is then purified by column chromatography on silica gel to isolate the pure Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate.

Spectroscopic and Structural Analysis

The structural elucidation of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate relies on standard spectroscopic techniques. The unique bicyclic framework gives rise to characteristic signals.

  • ¹H NMR Spectroscopy: The proton spectrum is expected to be complex due to the molecule's rigid and asymmetric nature. Key features would include highly shielded signals for the cyclopropyl protons, often appearing as complex multiplets. The diastereotopic protons on the tetrahydrofuran ring would also exhibit complex splitting patterns. The ethyl ester group would present as a characteristic triplet and quartet.[13][14]

  • ¹³C NMR Spectroscopy: The carbon spectrum would show a downfield signal for the ester carbonyl carbon (around 170 ppm). The carbons of the strained cyclopropane ring are characteristically shifted upfield. Signals for the tetrahydrofuran and ethyl groups would appear in their expected regions.[14]

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹. Other significant absorptions would include C-O stretching frequencies for the ether and ester linkages, and C-H stretching for the aliphatic rings.

  • Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak (M⁺) at m/z 156. Fragmentation would likely involve the loss of the ethoxy group (-OEt, 45 Da) or the entire carbethoxy group (-CO₂Et, 73 Da).

Chemical Reactivity and Synthetic Applications

The reactivity of this molecule is governed by two primary features: the ester functionality and the high ring strain of the fused bicyclic system.

Reactions at the Ester Group

The ethyl ester is a versatile functional handle that can undergo standard transformations:

  • Hydrolysis: Saponification with a base (e.g., NaOH) or acid-catalyzed hydrolysis yields the corresponding 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (3-oxabicyclo[3.1.0]hexan-6-yl)methanol.

  • Aminolysis: Reaction with amines can produce the corresponding amides.

Ring-Opening Reactions

The significant ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, providing a pathway to more complex molecular architectures.

  • Acid-Catalyzed Rearrangement: In the presence of Lewis or Brønsted acids, the ether oxygen can be protonated, or the cyclopropane ring can be activated, leading to skeletal rearrangements.[15][16] These reactions can provide access to different heterocyclic systems.

  • Nucleophilic Ring Opening: Strong nucleophiles can attack the cyclopropane ring, leading to ring-opening. This reaction can be used to install new functional groups.

  • Transition-Metal-Catalyzed Processes: Catalysts such as Rh(I) are known to mediate the ring-opening of related vinyl cyclopropanes, suggesting that similar strategies could be employed to functionalize this scaffold.[17]

G cluster_0 Ester Modifications cluster_1 Ring-Opening Reactions start Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate hydrolysis Carboxylic Acid start->hydrolysis H₃O⁺ or OH⁻ reduction Primary Alcohol start->reduction LiAlH₄ aminolysis Amide Derivative start->aminolysis R₂NH acid_opening Rearranged Heterocycles start->acid_opening Lewis/Brønsted Acid nucleophilic_opening Functionalized Tetrahydrofurans start->nucleophilic_opening Nu⁻

Caption: Key reactivity pathways for Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate.

Role in Medicinal Chemistry

The 3-oxabicyclo[3.1.0]hexane scaffold is a prime example of a saturated, rigid building block valuable in modern drug design.

  • Bioisosterism: Saturated bicyclic systems are increasingly used as non-aromatic bioisosteres for phenyl rings. Replacing a meta-substituted benzene ring with a 1,5-disubstituted 3-oxabicyclo[3.1.1]heptane (a related system) has been shown to improve critical physicochemical properties such as solubility, permeability, and metabolic stability.[2][18] The 3-oxabicyclo[3.1.0]hexane system offers similar advantages.

  • Conformational Constraint: The rigid structure locks appended pharmacophoric groups into well-defined spatial orientations. This can lead to enhanced binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. This principle has been successfully applied in the design of dipeptidyl peptidase-IV (DPP-IV) inhibitors using the related 3-azabicyclo[3.1.0]hexane core.[3]

Conclusion

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is a synthetically valuable molecule whose chemical properties are defined by the interplay between its ester functionality and its strained bicyclic core. Its synthesis is efficiently achieved through well-established rhodium-catalyzed intramolecular cyclopropanation, a testament to the power of modern transition metal catalysis. The molecule's reactivity allows for diverse transformations, including standard ester modifications and strategic ring-opening reactions to access novel chemical space. For drug development professionals, its greatest value lies in its potential as a rigid, sp³-rich scaffold that can impart favorable physicochemical properties and conformational constraint, making it a powerful tool in the design of next-generation therapeutics.

References

  • PubChem. Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. National Center for Biotechnology Information. [Link]

  • Nishino, F., Miki, K., Kato, Y., Ohe, K., & Uemura, S. (2003). Rhodium-Catalyzed Cyclopropanation Using Ene-yne-imino Ether Compounds as Precursors of (2-Pyrrolyl)carbenoids. Organic Letters. [Link]

  • Grecian, S., & Toste, F. D. (2007). Rearrangements of α-Diazo-β-hydroxyketones for the Synthesis of Bicyclo[m.n.1]alkanones. ResearchGate. [Link]

  • Lindsay, V. N. G., & Charette, A. B. (2012). Rhodium-Catalyzed Enantioselective Vinylogous Addition of Enol Ethers to Vinyldiazoacetates. ACS Publications. [Link]

  • Kihlström, K., et al. (2022). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

  • Morari, C. (2020). Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds. MDPI. [Link]

  • Williams, J. L., & Morken, J. P. (2018). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society. [Link]

  • Searles, S., & Wann, R. E. (1964). Synthesis of 3-oxabicyclo[4][4][19]heptanes by rearrangement of 3-oxaspiro[19][19]heptanes. Journal of Organic Chemistry. [Link]

  • Reddy, R. P., & Davies, H. M. L. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Belardi, J. K., & Micalizio, G. C. (2012). Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization–redox relay–π-allyl-Pd cyclization cascade reaction. PMC. [Link]

  • Reddy, R. P., & Davies, H. M. L. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science (RSC Publishing). [Link]

  • Womack, E. B., & Nelson, A. B. (1944). Ethyl Diazoacetate. Organic Syntheses. [Link]

  • ChemBK. ETHYL TRANS-3-OXABICYCLO[3.1.0]HEXANE-6-CARBOXYLATE. [Link]

  • Shi, M., & Yao, L.-F. (2009). Lewis Acid-Catalyzed Cascade Reactions of Arylmethylenecyclopropanes with 1,1,3-Triarylprop-2-yn-1-ols or Their Methyl Ethers. Organic Letters. [Link]

  • da C. M. Carneiro, V., et al. (2020). Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. MDPI. [Link]

  • Kihlström, K., et al. (2022). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • Wagner, T., et al. (2020). Visible-light Mediated Oxidative Ring Expansion of Anellated Cyclopropanes to Fused Endoperoxides with Antimalarial Activity. Supporting Information. [Link]

  • Searle, N. E. (1956). Ethyl Diazoacetate. Organic Syntheses. [Link]

  • Science of Synthesis. R2~_N+ (~). [Link]

  • The Royal Society of Chemistry. Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine. [Link]

  • AiFreem. 3-OXABICYCLO[3.1.0]HEXANE-6-CARBOXYLIC ACID ETHYL ESTER. [Link]

  • Khan, H. A., & Szostak, M. (2024). Diazo compounds: synthesis, carbene generation and reactivity. RSC Publishing. [Link]

  • Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. [Link]

  • Publikationsserver der Universität Regensburg. Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as histamine receptor ligands. [Link]

  • Google Patents. WO2005047215A2 - Processes for preparing bicyclo [3.1.
  • MySkinRecipes. ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate. [Link]

  • PrepChem.com. Synthesis of ethyl-2-methyl-4-pentenoate. [Link]

  • Gunic, E., et al. (2007). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. PMC. [Link]

  • Wiley-VCH. Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and. [Link]

  • SpectraBase. 3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid, 2-oxo-, ethyl ester. [Link]

  • ResearchGate. Synergistic NaBH4-reduction/cyclization of 2-aroyl-cyclopropane-1-carboxylates: novel synthesis of 3-oxabicyclo[3.1.0]hexane derivatives. [Link]

  • Renaud, P., & Sibi, M. P. (2001). 3-Oxa- and 3-Azabicyclo[3.1.0]hexan-2-ones via Tandem Radical Cyclization−Intramolecular SN2 Reactions. The Journal of Organic Chemistry. [Link]

  • CONICET. Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. [Link]

  • Semantic Scholar. Highly chemo- and diastereo-selective synthesis of 2,6-diazabicyclo[3.2.0]heptan-7-ones, pyrrolidines and perhydroazirino[2,3-c]pyrroles. [Link]

Sources

Exploratory

A Guide to the Structural Elucidation of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive walkthrough for the structural elucidation of ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, a molecule of in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive walkthrough for the structural elucidation of ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, a molecule of interest in synthetic and medicinal chemistry. As a senior application scientist, this document is structured to not only present the analytical data but to also explain the rationale behind the interpretation, ensuring a deep understanding of the process. The methodologies described herein are designed to be self-validating, where data from multiple spectroscopic techniques are integrated to build a conclusive structural assignment.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before delving into complex spectroscopic data, the first step is to determine the molecular formula and the degree of unsaturation. For ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, the molecular formula is C₈H₁₂O₃.[1][2]

The degree of unsaturation (DoU), also known as the index of hydrogen deficiency, is calculated using the formula:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C₈H₁₂O₃: DoU = 8 + 1 - (12/2) = 3

A degree of unsaturation of 3 indicates the presence of a combination of rings and/or double bonds. In this case, it is consistent with the bicyclic structure (two rings) and a carbonyl group (one double bond).

The Integrated Spectroscopic Approach

The core of structural elucidation lies in the synergistic use of multiple analytical techniques. No single method provides the complete picture, but together they offer a cross-validating system for confirming the molecular structure. This guide will follow a logical workflow, starting from the functional groups and moving towards the complete connectivity of the molecule.

Elucidation_Workflow A Molecular Formula (C₈H₁₂O₃) & DoU B IR Spectroscopy A->B Functional Groups C Mass Spectrometry A->C Molecular Weight & Fragmentation D 1D NMR (¹H & ¹³C) A->D Carbon-Hydrogen Framework F Final Structure B->F C->F E 2D NMR (COSY, HSQC, HMBC) D->E Connectivity E->F

Caption: A typical workflow for small molecule structure elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent first step for identifying the types of functional groups present in a molecule. For ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, we would expect to see characteristic absorbances for the ester and the ether functionalities.

Table 1: Predicted IR Absorption Bands

Frequency Range (cm⁻¹)BondFunctional Group
~1730C=OEster Carbonyl Stretch
~1180C-OEster C-O Stretch
~1100C-O-CEther C-O-C Stretch
2850-3000C-Hsp³ C-H Stretch

The strong absorbance around 1730 cm⁻¹ is a clear indicator of the ester carbonyl group. The presence of C-O stretching bands confirms both the ester and the ether components of the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the liquid sample of ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate directly onto the center of the ATR crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis.[3]

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z = 156.0786 (for the exact mass of C₈H₁₂O₃)[1]

  • Key Fragmentation Pathways:

    • Loss of the ethoxy group (-OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to an acylium ion at m/z = 111.

    • Loss of ethylene from the ethyl group via McLafferty rearrangement (if sterically possible) or loss of the entire ethyl group (-CH₂CH₃): This would result in a fragment at m/z = 127.

    • Cleavage of the bicyclic ring: The strained ring system can undergo various cleavages, leading to a complex fragmentation pattern in the lower mass region.

The observation of the molecular ion peak at m/z 156 confirms the molecular weight, and the fragmentation pattern provides initial evidence for the presence of an ethyl ester group.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.

  • Inject the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for pure samples or direct infusion.

  • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the carbon-hydrogen framework.[4]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~170C=OEster carbonyl carbon.
~68-CH₂-O-Methylene carbons of the tetrahydrofuran ring adjacent to the oxygen atom.
~61-O-CH₂-CH₃Methylene carbon of the ethyl group.
~35-CH-Bridgehead carbons of the bicyclic system.
~25-CH-Cyclopropane carbons.
~14-CH₃Methyl carbon of the ethyl group.

The ¹³C NMR spectrum indicates the presence of 8 distinct carbon environments, consistent with the molecular formula. The downfield signal around 170 ppm is characteristic of an ester carbonyl. The signals in the 60-70 ppm range are typical for carbons attached to an oxygen atom.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Table 3: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
4.2Quartet2H-O-CH₂-CH₃Methylene protons of the ethyl group, split by the adjacent methyl group.
3.8 - 4.0Multiplet4H-CH₂-O-CH₂-Methylene protons of the tetrahydrofuran ring. The complex multiplicity is due to diastereotopicity and coupling to each other and to the bridgehead protons.
2.5Multiplet2HBridgehead -CH-Bridgehead protons, coupled to the adjacent methylene and cyclopropane protons.
1.8Multiplet1HCyclopropane -CH-Cyclopropane proton attached to the ester group.
1.3Triplet3H-CH₃Methyl protons of the ethyl group, split by the adjacent methylene group.
1.0Multiplet2HCyclopropane -CH₂-Methylene protons of the cyclopropane ring.

The ¹H NMR spectrum provides a wealth of information. The quartet at 4.2 ppm and the triplet at 1.3 ppm are a classic signature of an ethyl group. The complex multiplets in the upfield region are characteristic of the rigid, strained bicyclic system.

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity of the atoms.[3][5]

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds).

  • A cross-peak would be expected between the quartet at 4.2 ppm and the triplet at 1.3 ppm, confirming the ethyl group.

  • The bridgehead protons at ~2.5 ppm would show correlations to the tetrahydrofuran ring protons and the cyclopropane protons, establishing the connectivity of the bicyclic core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached.

  • The quartet at 4.2 ppm would correlate with the carbon signal at ~61 ppm.

  • The triplet at 1.3 ppm would correlate with the carbon signal at ~14 ppm.

  • This allows for the unambiguous assignment of all protonated carbons.

HSQC_Correlations cluster_H ¹H NMR cluster_C ¹³C NMR H1 4.2 (q) C1 ~61 H1->C1 H2 3.8-4.0 (m) C2 ~68 H2->C2 H3 2.5 (m) C3 ~35 H3->C3 H4 1.8 (m) C4 ~25 H4->C4 H5 1.3 (t) C5 ~14 H5->C5 H6 1.0 (m) C6 ~25 H6->C6

Caption: Predicted HSQC correlations for the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2 or 3 bonds apart. This is crucial for connecting the different spin systems.

  • Key HMBC Correlations:

    • The protons of the ethyl group (-O-CH₂-CH₃ ) at 1.3 ppm would show a correlation to the ester carbonyl carbon at ~170 ppm.

    • The cyclopropane proton attached to the ester group (~1.8 ppm) would also show a correlation to the ester carbonyl carbon.

    • The bridgehead protons (~2.5 ppm) would show correlations to the carbons of the tetrahydrofuran ring and the cyclopropane ring, confirming the fusion of the two rings.

HMBC_Correlations cluster_structure Key Structural Fragments Ethyl_H Ethyl Protons (δ 1.3, 4.2) Carbonyl_C C=O (δ ~170) Ethyl_H->Carbonyl_C 2J, ³J Cyclopropane_H Cyclopropane Protons (δ 1.0, 1.8) Cyclopropane_H->Carbonyl_C ²J Bridgehead_C Bridgehead Carbons (δ ~35) Cyclopropane_H->Bridgehead_C ²J, ³J

Caption: Key predicted HMBC correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure adequate resolution and signal-to-noise.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to obtain good signal-to-noise for all carbon signals, especially the quaternary carbonyl carbon.

  • 2D NMR: Perform standard COSY, HSQC, and HMBC experiments using the instrument's default parameters, adjusting as necessary for the specific sample concentration and instrument sensitivity.

The Final Confirmation: A Cohesive Structural Picture

By systematically analyzing the data from each spectroscopic technique, we can build a conclusive picture of the structure of ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate.

  • IR and MS confirm the presence of the ethyl ester functional group and the overall molecular weight.

  • ¹³C NMR confirms the presence of eight unique carbons, including a carbonyl and several carbons bonded to oxygen.

  • ¹H NMR provides the initial carbon-hydrogen framework, clearly identifying the ethyl group and the complex protons of the bicyclic system.

  • COSY connects the coupled protons within the ethyl group and the bicyclic rings.

  • HSQC links each proton to its directly attached carbon.

  • HMBC provides the crucial long-range correlations that piece the entire puzzle together, connecting the ethyl ester group to the cyclopropane ring and confirming the fusion of the cyclopropane and tetrahydrofuran rings.

This multi-faceted, self-validating approach provides a high degree of confidence in the final elucidated structure.

References

  • Beilstein Journals. (n.d.). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(r)-carboxylate]. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. Retrieved from [Link]

  • American Elements. (n.d.). Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • AccelaChem. (n.d.). Ethyl (1R,5S,6s)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. Retrieved from [Link]

  • Sci-Hub. (n.d.). Molecular structures, conformations, and vibrational spectra of bicyclo[3.1.0]hexane and its oxygen analogues. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Retrieved from [Link]

Sources

Foundational

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate CAS number 335599-07-0

An In-Depth Technical Guide to Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate (CAS: 335599-07-0) This guide provides an in-depth exploration of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, a key building block in mode...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate (CAS: 335599-07-0)

This guide provides an in-depth exploration of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, a key building block in modern medicinal chemistry. We will move beyond a simple recitation of facts to provide a strategic analysis of its synthesis, characterization, and application, grounded in field-proven insights for researchers, scientists, and drug development professionals.

Strategic Importance: A Modern Scaffold for Drug Discovery

The bicyclo[3.1.0]hexane framework is a conformationally restricted scaffold that has garnered significant attention in drug discovery. Its rigid, three-dimensional structure allows for the precise positioning of pharmacophoric elements in space, a critical factor in optimizing drug-target interactions. Saturated oxygen heterocycles, in particular, are prevalent in a wide array of biologically active molecules and approved drugs.[1]

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate belongs to this important class of compounds. Its strategic value lies in its function as a saturated, non-polar bioisostere for a meta-substituted benzene ring.[2] Replacing planar, often metabolically labile aromatic rings with sp³-rich scaffolds like this can dramatically improve a drug candidate's physicochemical properties, including solubility, metabolic stability, and permeability, without sacrificing binding affinity.[2] The ethyl ester moiety provides a versatile chemical handle for further elaboration, enabling its incorporation into more complex molecular architectures, such as modulators of metabotropic glutamate receptors (mGluR).[3][4]

Molecular Structure and Physicochemical Properties

The unique fused ring system, combining a tetrahydrofuran ring with a cyclopropane ring, defines the molecule's stereochemistry and reactivity.

Caption: 2D Structure of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate.

The molecule's physical and chemical properties, as computed by established algorithms, provide a baseline for its handling and application in synthesis.

PropertyValueSource
CAS Number 335599-07-0PubChem[5]
Molecular Formula C₈H₁₂O₃PubChem[5]
Molecular Weight 156.18 g/mol PubChem[5]
IUPAC Name ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylatePubChem[5]
XLogP3 0.4PubChem[5]
Hydrogen Bond Donor Count 0PubChem[5]
Hydrogen Bond Acceptor Count 3PubChem[5]
Rotatable Bond Count 2PubChem[5]
Exact Mass 156.078644241 DaPubChem[5]

Synthesis and Mechanistic Considerations

The construction of the bicyclo[3.1.0]hexane system is most efficiently achieved via a cyclopropanation reaction. A robust and scalable approach involves the reaction of a suitable dihydrofuran precursor with an ethyl diazoacetate in the presence of a dirhodium(II) catalyst. This methodology is well-established for the synthesis of the analogous 3-azabicyclo[3.1.0]hexane-6-carboxylates and is directly translatable.[6]

Conceptual Synthesis Workflow

The causality behind this synthetic choice is rooted in efficiency and stereocontrol. Dirhodium(II) catalysts are exceptionally effective at generating rhodium carbenes from diazo compounds under mild conditions.[6] The subsequent intramolecular cyclopropanation of the olefin is typically rapid and high-yielding.

SynthesisWorkflow Start 2,5-Dihydrofuran (Starting Material) Step1 Reaction with Ethyl Diazoacetate (N2CHCO2Et) Start->Step1 Purification Purification (e.g., Column Chromatography) Step1->Purification Catalyst Dirhodium(II) Catalyst (e.g., Rh2(OAc)4) Catalyst->Step1 Catalyzes Carbene Formation & Cyclopropanation Product Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate (Target Molecule) Purification->Product

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Prophetic)

This protocol is a self-validating system. Each step includes checks and expected outcomes based on established chemical principles for related transformations.[6]

Objective: To synthesize Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate.

Materials:

  • 2,5-Dihydrofuran (reactant)

  • Ethyl diazoacetate (EDA, reactant)

  • Dirhodium(II) acetate dimer [Rh₂(OAc)₄] (catalyst)

  • Dichloromethane (DCM), anhydrous (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) (quench)

  • Brine (wash)

  • Anhydrous magnesium sulfate (MgSO₄) (drying agent)

  • Silica gel (for chromatography)

  • Hexanes/Ethyl Acetate solvent system (eluent)

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

    • Causality: The rhodium catalyst and the carbene intermediate can be sensitive to air and moisture. An inert atmosphere ensures reproducibility and high yield.

  • Initial Charge: Charge the flask with 2,5-dihydrofuran (5.0 equivalents) and dirhodium(II) acetate dimer (0.005 mol%). Dissolve these in anhydrous DCM (approx. 0.5 M relative to EDA).

    • Causality: Using an excess of the olefin (dihydrofuran) maximizes the capture of the transient carbene, minimizing side reactions like carbene dimerization. A low catalyst loading is desirable for cost-effectiveness and ease of purification.[6]

  • Reactant Addition: Dilute ethyl diazoacetate (1.0 equivalent) with anhydrous DCM in the dropping funnel. Add the EDA solution dropwise to the stirred reaction mixture at room temperature over 2-3 hours.

    • Causality: Slow addition is critical. It maintains a low stationary concentration of the highly reactive diazo compound and the resulting carbene, which prevents violent nitrogen evolution and suppresses the formation of diethyl maleate and fumarate byproducts.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of a new, more polar spot corresponding to the product. A faint yellow color from the EDA should dissipate upon reaction completion.

  • Quenching and Workup: Once the reaction is complete (typically 1-2 hours after addition is finished), quench by carefully adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄.

    • Causality: The washing steps remove any remaining aqueous-soluble impurities and salts.

  • Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate.

Spectroscopic Profile and Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. While a full dataset for this specific molecule is not published in peer-reviewed literature, analytical data is available from commercial suppliers, and the expected features can be reliably predicted based on analogous structures.[7]

TechniqueExpected FeaturesRationale
¹H NMR ~4.0-4.2 ppm (q, 2H): -OCH₂ CH₃~3.5-3.8 ppm (m, 4H): Protons on carbons adjacent to the ether oxygen~1.5-2.0 ppm (m, 2H): Cyclopropyl protons at C1 and C5~1.2-1.4 ppm (m, 1H): Cyclopropyl proton at C6~1.2 ppm (t, 3H): -OCH₂CH₃ The chemical shifts are dictated by proximity to electronegative atoms (oxygen) and the anisotropic effects of the cyclopropane ring, which typically shields protons, shifting them upfield.
¹³C NMR ~170-175 ppm: Ester carbonyl carbon~65-70 ppm: Carbons adjacent to the ether oxygen~60 ppm: -OCH₂ CH₃~20-30 ppm: Cyclopropyl carbons~14 ppm: -OCH₂CH₃ The carbonyl carbon is significantly deshielded. The sp³ carbons of the bicyclic core appear in the aliphatic region.
FT-IR ~1730 cm⁻¹ (strong): C=O stretch of the ester~1100-1200 cm⁻¹ (strong): C-O stretch of the ether and ester~2850-3000 cm⁻¹: C-H stretchesThese characteristic vibrational frequencies provide definitive evidence for the key functional groups present in the molecule.
Mass Spec (MS) [M+H]⁺ = 157.08 [M+Na]⁺ = 179.06 High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₈H₁₂O₃) with high accuracy.

Utility in Modern Drug Design

The core utility of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is as a bioisosteric replacement for meta-substituted phenyl rings, a common motif in pharmaceuticals. This strategic replacement aims to enhance the "drug-likeness" of a lead compound.

The Bioisosterism Principle

Bioisostere cluster_0 Aromatic Precursor cluster_1 Saturated Bioisostere A Meta-Substituted Phenyl Ring B Planar, Lipophilic, Prone to Oxidation C 3-Oxabicyclo[3.1.0]hexane Scaffold A->C Bioisosteric Replacement D 3D, Less Lipophilic, Metabolically Robust

Caption: Replacing a planar aromatic ring with a rigid 3D scaffold.

Advantages of this Scaffold:

  • Improved Physicochemical Properties: The introduction of an sp³-rich, polar ether linkage generally increases aqueous solubility and reduces lipophilicity (LogP) compared to a purely hydrocarbon aromatic ring.[2]

  • Enhanced Metabolic Stability: The saturated bicyclic core lacks the sites for oxidative metabolism (e.g., aromatic hydroxylation) that are common for phenyl rings, potentially leading to a longer half-life in vivo.

  • Novel Chemical Space: It allows chemists to escape "flatland"—the over-reliance on planar aromatic structures—and explore novel three-dimensional chemical space, which can lead to new intellectual property and improved selectivity for biological targets.[6]

Conclusion and Future Outlook

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is more than just a chemical reagent; it is a strategic tool for overcoming common hurdles in drug development. Its robust synthesis and valuable properties as a bioisosteric scaffold make it a highly attractive building block for creating next-generation therapeutics with improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Future research will likely focus on the stereoselective synthesis of specific enantiomers of this scaffold and its incorporation into a wider range of biologically active molecules to systematically probe the benefits of this unique three-dimensional architecture.

References

  • PubChem. Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. National Center for Biotechnology Information. [Link][5]

  • American Elements. Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. [Link][8]

  • NIH. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. National Center for Biotechnology Information. [Link][1]

  • Google Patents. WO2005047215A2 - Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto. [3]

  • The Royal Society of Chemistry. Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine. [Link][7]

  • Google Patents. US5916920A - 3-substituted Bicyclo 3.1.0!hexane-6-carboxylic acids. [4]

  • Google Patents. RU2388747C2 - Method for synthesis of bicyclo[5][9]hexane derivatives and intermediate compound to this end. [10]

  • American Chemical Society. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation. Organic Process Research & Development. [Link][6]

  • ACS Publications. 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link][2]

Sources

Exploratory

Physical and chemical properties of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Three-Dimensional Chemical Space In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds t...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Three-Dimensional Chemical Space

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Saturated bicyclic systems have emerged as powerful tools for escaping the "flatland" of aromatic rings, often leading to improved physicochemical properties and novel intellectual property. Among these, the 3-oxabicyclo[3.1.0]hexane framework represents a particularly valuable chiral building block.

This guide focuses on Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate , a key derivative of this scaffold. Its strained, fused-ring system, combining a tetrahydrofuran moiety with a cyclopropane ring, imparts significant conformational rigidity. This rigidity is highly sought after in drug design, as it can pre-organize pharmacophoric elements for optimal interaction with biological targets, potentially enhancing potency and selectivity while minimizing off-target effects. This document serves as a comprehensive technical resource, detailing the core physicochemical properties, reactivity, synthesis, and strategic applications of this versatile compound.

Molecular Identity and Physicochemical Properties

The fundamental identity of a compound is the bedrock of its scientific application. Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is a structurally distinct molecule whose properties are a direct consequence of its bicyclic nature and the interplay between its ether and ester functional groups.

Table 1: Core Molecular Identifiers and Properties

PropertyValueSource(s)
IUPAC Name ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate[1]
CAS Number 335599-07-0[1][2]
Molecular Formula C₈H₁₂O₃[1]
Molecular Weight 156.18 g/mol [1]
Appearance Colorless oil (typical)Inferred from similar compounds
Boiling Point Data not experimentally determined. Estimated to be >200 °C at 760 mmHg.[3]
Density Data not experimentally determined.
Solubility Moderately soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane). Low solubility in water.[4]
Computed XLogP3 0.4[1]
Topological Polar Surface Area 35.5 Ų[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 3[1]

Note: Many experimental physical properties for this specific compound are not publicly documented. Properties are often inferred from closely related structures or computational models.

Spectroscopic Characterization

Structural confirmation is critical for any synthetic intermediate. The following data represent the expected spectroscopic signatures for Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is characterized by distinct signals corresponding to the ethyl group and the protons on the bicyclic core. The strained nature of the cyclopropane ring leads to upfield shifts for its associated protons.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 4.14 (q, J = 7.3 Hz, 2H, -OCH₂ CH₃)

    • 3.93 (d, J = 8.8 Hz, 2H, H-2/H-4)

    • 3.75 (d, J = 8.3 Hz, 2H, H-2/H-4)

    • 2.14-2.18 (m, 2H, H-1/H-5)

    • 1.58-1.63 (m, 1H, H-6)

    • 1.25-1.29 (t, 3H, -OCH₂CH₃ )

Causality Insight: The diastereotopic protons on the tetrahydrofuran ring (H-2 and H-4) appear as distinct doublets due to their fixed spatial relationship and coupling with the bridgehead protons (H-1 and H-5). The complexity of the bridgehead and cyclopropyl proton signals arises from their mutual coupling in a rigid system.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will show eight distinct signals, reflecting the molecule's asymmetry.

  • Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • ~170-172 (-C =O, ester)

    • ~68-70 (-C H₂O-, ether, 2C)

    • ~60-62 (-OC H₂CH₃)

    • ~30-35 (Bridgehead C H, 2C)

    • ~25-30 (Cyclopropyl C H)

    • ~14 (-OCH₂C H₃)

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong absorption of the ester carbonyl group.

  • Expected IR (neat, cm⁻¹):

    • ~2980-2850 (C-H stretching, alkyl)

    • ~1725-1735 (C=O stretching, ester) - Key diagnostic peak

    • ~1200-1050 (C-O stretching, ester and ether)

Synthesis Protocol: Rhodium-Catalyzed Cyclopropanation

The most common and efficient route to this scaffold is the transition-metal-catalyzed reaction of a diazoacetate with an appropriate olefin. The synthesis of the trans isomer is often favored thermodynamically.

Overall Reaction

G cluster_reactants Reactants cluster_products Product 2,5-Dihydrofuran 2,5-Dihydrofuran Reaction Cyclopropanation 2,5-Dihydrofuran->Reaction Ethyl_diazoacetate Ethyl Diazoacetate Ethyl_diazoacetate->Reaction Target Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate Catalyst Rh₂(OAc)₄ Dichloromethane (Solvent) Catalyst->Reaction Reaction->Target

Caption: Rhodium-catalyzed synthesis workflow.

Step-by-Step Experimental Protocol

Materials:

  • 2,5-Dihydrofuran

  • Ethyl diazoacetate (handle with extreme care, potential explosive)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 2,5-dihydrofuran (1.2-1.5 equivalents) and a catalytic amount of rhodium(II) acetate dimer (e.g., 0.1 mol%) in anhydrous dichloromethane.

  • Addition of Diazo Compound: Add a solution of ethyl diazoacetate (1.0 equivalent) in dichloromethane to the dropping funnel.

  • Reaction Execution: Add the ethyl diazoacetate solution dropwise to the stirred reaction mixture at room temperature over a period of 4-6 hours. The slow addition is crucial to maintain a low concentration of the diazo compound, ensuring safety and preventing dimerization side reactions. Nitrogen evolution will be observed.

  • Monitoring: Monitor the reaction by TLC (Thin Layer Chromatography) until all the ethyl diazoacetate has been consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess 2,5-dihydrofuran.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).

  • Isolation: Combine the fractions containing the product and concentrate in vacuo to yield Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate as a colorless oil.

Trustworthiness Insight: This protocol is a self-validating system. The nitrogen evolution provides a visual cue of reaction progress. TLC allows for precise determination of the reaction endpoint, preventing the formation of impurities from over-reaction or decomposition. The final chromatographic purification ensures high purity, which can be verified by the spectroscopic methods outlined in Section 2.

Chemical Reactivity and Stability

The reactivity of this molecule is governed by two primary features: the ester functionality and the strained bicyclic ether system.

G cluster_hydrolysis Ester Hydrolysis cluster_ring_opening Nucleophilic Ring Opening cluster_reduction Ester Reduction Start Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate Hydrolysis_Product 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid Start->Hydrolysis_Product 1. LiOH, H₂O/THF 2. H⁺ workup Ring_Open_Product Substituted Cyclopentane (trans-diol derivative) Start->Ring_Open_Product Nucleophile (e.g., H₂O) Acid Catalyst (e.g., H₂SO₄) Reduction_Product (3-Oxabicyclo[3.1.0]hexan-6-yl)methanol Start->Reduction_Product LiAlH₄, THF

Caption: Key reaction pathways of the title compound.

Ester Hydrolysis

The ethyl ester can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, a common step for introducing functionality or coupling to other molecules.

Protocol: Saponification to the Carboxylic Acid

  • Dissolve Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, ~1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH ~2-3 with cold 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid.

Ring-Opening Reactions

The strained oxabicyclo[3.1.0]hexane system is susceptible to ring-opening by nucleophiles, particularly under acidic conditions which activate the ether oxygen. This reaction proceeds via an Sₙ2-like mechanism, resulting in a trans-diaxial opening of the cyclopropane ring, leading to highly functionalized cyclopentane derivatives. This reactivity provides a pathway to novel scaffolds but also defines the compound's stability limitations.

Expertise Insight: The choice of nucleophile and reaction conditions dictates the outcome. Strong acids can lead to rearrangement or decomposition. The inherent ring strain of the cyclopropane is the driving force for this transformation, making it a useful synthetic tool for accessing substituted five-membered rings with defined stereochemistry.

Applications in Medicinal Chemistry and Drug Discovery

The primary value of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate in drug discovery lies in its use as a bioisostere for meta-substituted phenyl rings .[3]

Bioisosterism and Property Modulation

Aromatic rings are ubiquitous in drug molecules but often contribute to poor metabolic stability and solubility. Replacing a planar phenyl ring with a saturated, three-dimensional scaffold like the 3-oxabicyclo[3.1.0]hexane core can offer several advantages:

  • Improved Physicochemical Properties: It increases the fraction of sp³ carbons (a key metric in modern drug design), which generally leads to better solubility and reduced metabolic liability.[3]

  • Novel Exit Vectors: The rigid bicyclic structure orients substituents in well-defined vectors in 3D space, which can lead to new and improved interactions with a protein binding pocket.

  • Conformational Restriction: By locking a portion of a molecule into a specific conformation, it can reduce the entropic penalty of binding, thereby increasing potency.

Case Studies and Therapeutic Areas

Derivatives of the 3-azabicyclo[3.1.0]hexane core, a close structural relative, have been successfully incorporated into drug candidates across multiple therapeutic areas. For example, conformationally rigid derivatives have been explored as potent inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) for the treatment of type 2 diabetes.[5] The 3-oxa analogue serves the same strategic purpose, providing a rigid scaffold to orient pharmacophores correctly. Preliminary docking simulations have shown that this scaffold can achieve favorable binding in protease active sites due to its reduced conformational flexibility.[3]

Safety and Handling

  • General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Stability: The compound is generally stable under standard laboratory conditions. However, it is sensitive to strong acids and bases, which can induce ring-opening or hydrolysis.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Specific toxicity data is not widely available. As with all research chemicals, it should be treated as potentially hazardous. Avoid inhalation, ingestion, and direct skin contact.

Conclusion

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is more than a simple synthetic intermediate; it is a strategic tool for navigating complex chemical space. Its well-defined three-dimensional structure, coupled with its predictable reactivity, makes it an enabling building block for the synthesis of novel, non-planar molecules. For drug development professionals, its utility as a bioisosteric replacement for aromatic rings offers a proven strategy to enhance the ADME properties of lead compounds and generate new intellectual property. A thorough understanding of its synthesis, reactivity, and strategic application will continue to fuel innovation in the design of next-generation therapeutics.

References

  • Stereoselective Intramolecular Cyclopropanation through Catalytic Olefin Activation. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Peroulias, A. D. (2023). Total Synthesis of Natural Product-Like 3D Molecular Scaffolds for Drug Discovery. University of Southampton. Retrieved January 22, 2026, from [Link]

  • Ethyl (1R,2R,3R,5S)-2-(9-fluorenylmethoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate. (n.d.). Molbase. Retrieved January 22, 2026, from [Link]

  • Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-91. Retrieved January 22, 2026, from [Link]

  • Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate | 335599-07-0. (n.d.). J&K Scientific. Retrieved January 22, 2026, from [Link]

  • Forgács, A., et al. (2016). A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes. Molecules, 21(11), 1573. Retrieved January 22, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate, a valuable saturated heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate, a valuable saturated heterocyclic building block in modern medicinal chemistry and organic synthesis. The document elucidates the compound's nomenclature, including its definitive IUPAC name and relevant synonyms, and details its key physicochemical properties. A significant focus is placed on its stereoselective synthesis, with an in-depth exploration of the prevalent rhodium-catalyzed cyclopropanation methodology. The guide further explores the strategic application of the 3-oxabicyclo[3.1.0]hexane scaffold as a bioisosteric replacement for aromatic rings in drug design, aiming to enhance the physicochemical and pharmacokinetic profiles of lead compounds. Finally, this guide addresses the compound's reactivity, safety, and handling considerations to ensure its effective and safe utilization in a research and development setting.

Compound Identification and Nomenclature

The unambiguous identification of a chemical entity is foundational for all scientific discourse and application. This section provides the definitive nomenclature and key identifiers for the topic compound.

IUPAC Name

The correct and systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is:

ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate [1]

Synonyms and Common Identifiers

In literature and commercial catalogs, this compound may be referenced by several synonyms. Awareness of these alternatives is crucial for comprehensive information retrieval.

  • Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate[1]

  • 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, ethyl ester[1]

  • ethyl rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexane-6-carboxylate[1]

Chemical Registry and Structural Information

A summary of the key identifiers and structural formula is presented in the table below for quick reference.

IdentifierValueSource
CAS Number 335599-07-0[1]
Molecular Formula C₈H₁₂O₃[1]
Molecular Weight 156.18 g/mol [1]
PubChem CID 12872348[1]
InChIKey XAESUVRCRNJFDR-UHFFFAOYSA-N[1]
Canonical SMILES CCOC(=O)C1C2C1COC2[1]

Synthesis and Stereochemistry

The three-dimensional architecture of the 3-oxabicyclo[3.1.0]hexane core is a defining feature that dictates its utility. The synthesis of this scaffold, particularly with stereochemical control, is of paramount importance for its application in drug design.

Rhodium-Catalyzed Cyclopropanation

The most prevalent and efficient method for constructing the 3-oxabicyclo[3.1.0]hexane ring system is the transition metal-catalyzed cyclopropanation of an alkene with a diazo compound. Specifically, the reaction between 2,5-dihydrofuran and ethyl diazoacetate (EDA) is the cornerstone of this synthetic strategy.

The mechanism of this rhodium-catalyzed reaction is generally understood to proceed through a key metal carbene intermediate. The diazo compound reacts with the rhodium(II) catalyst to form a rhodium carbene, with the expulsion of nitrogen gas. This highly reactive intermediate then undergoes a concerted addition to the double bond of the alkene, in this case, 2,5-dihydrofuran, to form the cyclopropane ring. The configuration of the alkene is retained throughout this process.

Diagram: Proposed Mechanism of Rhodium-Catalyzed Cyclopropanation

G Rh2(OAc)4 Rh₂(OAc)₄ Catalyst Carbene Rhodium Carbene Intermediate Rh2(OAc)4->Carbene N₂ Elimination EDA Ethyl Diazoacetate (N₂CHCO₂Et) EDA->Rh2(OAc)4 Coordination N2 N₂ Gas DHF 2,5-Dihydrofuran Carbene->DHF Reaction TransitionState [Alkene-Carbene Complex] (Concerted Addition) Carbene->TransitionState DHF->TransitionState Product Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate TransitionState->Product

Caption: Rhodium-catalyzed formation of the bicyclic system.

Stereoselectivity: Exo vs. Endo Isomers

The cyclopropanation reaction can result in the formation of two diastereomers: the exo and endo isomers, where the ester group is oriented away from or towards the five-membered ring, respectively. The choice of catalyst and reaction conditions can significantly influence the diastereoselectivity of this transformation. For the analogous 3-azabicyclo[3.1.0]hexane system, it has been demonstrated that specific dirhodium(II) catalysts can be chosen to selectively favor the formation of either the exo or endo product.[2][3] This principle of catalyst-controlled stereoselectivity is a powerful tool for accessing specific isomers required for targeted biological activity.

Furthermore, the thermodynamically more stable exo isomer can often be obtained by epimerization of the endo isomer at the carbon alpha to the ester group using a base such as sodium tert-butoxide.

Experimental Protocol: Synthesis of Ethyl (1R,5S,6r)-3-oxabicyclo[3.1.0]hexane-6-carboxylate

The following protocol is adapted from a documented multigram synthesis and serves as a reliable method for accessing the title compound.

Materials:

  • 2,5-Dihydrofuran

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (CH₂Cl₂)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (catalyst)

Procedure:

  • To a solution of 2,5-dihydrofuran (1.0 equivalent) in dichloromethane, add a catalytic amount of Rh₂(OAc)₄.

  • Add a solution of ethyl diazoacetate (1.1 equivalents) in dichloromethane dropwise to the reaction mixture over a period of 4 hours at room temperature. The slow addition is critical to maintain a low concentration of the diazo compound and minimize side reactions.

  • After the addition is complete, stir the mixture for an additional 2 hours at room temperature to ensure full conversion.

  • Concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the product.

Expected Outcome: This procedure typically yields the desired product as a mixture of diastereomers, which can be separated or isomerized as needed.

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and spectroscopic characteristics is essential for its purification, characterization, and quality control.

Physicochemical Data
PropertyValue/DescriptionSource
Appearance Colorless to pale yellow liquid or solid[4]
Molecular Weight 156.18 g/mol [1]
XLogP3 0.4[1]
Boiling Point Predicted: ~290.4 °C[5]
Density Predicted: ~1.37 g/cm³[5]
Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure. For the rel-(1R,5S,6r) isomer, the following signals are characteristic:

    • δ 4.14 (q, J = 7.3 Hz, 2H): The ethyl ester CH₂ group.

    • δ 3.93 (d, J = 8.8 Hz, 2H) & 3.75 (d, J = 8.3 Hz, 2H): The diastereotopic protons of the tetrahydrofuran ring adjacent to the oxygen atom.

    • δ 2.14-2.18 (m, 2H): The bridgehead protons of the cyclopropane ring.

    • δ 1.58-1.63 (m, 1H): The remaining cyclopropane proton.

    • δ 1.25-1.29 (m, 3H): The ethyl ester CH₃ group.

  • ¹³C NMR Spectroscopy: Although specific data for the title compound is sparse, related structures show characteristic shifts for the bicyclic core and the ethyl ester. The carbonyl carbon is expected around 170 ppm, the ester methylene around 60 ppm, and the carbons of the bicyclic system in the range of 20-70 ppm.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the ester group, typically found in the region of 1720-1740 cm⁻¹. Other significant peaks will include C-O stretching vibrations for the ether and ester functionalities, and C-H stretching for the aliphatic framework. The IR spectrum for the parent 6-oxabicyclo[3.1.0]hexane shows characteristic C-H and C-O stretches.[7]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show the molecular ion peak (M⁺) at m/z = 156. Fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group (-CO₂C₂H₅, 73 Da). Mass spectra for related oxabicyclo[3.1.0]hexane derivatives are available in public databases.[8][9]

Reactivity and Chemical Stability

Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate is a relatively stable compound under standard laboratory conditions. Its reactivity is primarily centered around the ester functionality and the bicyclic ether system.

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This is a common transformation to enable further functionalization, such as amide bond formation.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using standard reducing agents like lithium aluminum hydride (LiAlH₄).

  • Ring Stability: The 3-oxabicyclo[3.1.0]hexane core is generally stable. However, under certain conditions, particularly with pyrimidine nucleoside derivatives, intramolecular epoxide ring-opening reactions have been observed. This highlights that the reactivity can be influenced by the nature of substituents on the bicyclic system.

Applications in Drug Discovery and Development

The rigid, three-dimensional structure of the 3-oxabicyclo[3.1.0]hexane scaffold makes it an attractive building block in medicinal chemistry, primarily as a bioisostere for aromatic rings.

Bioisosterism for meta-Substituted Benzene Rings

In drug design, replacing planar aromatic rings with saturated, conformationally restricted scaffolds is a widely used strategy to improve key drug-like properties. This "de-planarization" can lead to:

  • Improved Solubility: Saturated scaffolds often increase aqueous solubility compared to their flat aromatic counterparts, which can enhance bioavailability.

  • Enhanced Metabolic Stability: The aliphatic nature of the scaffold can block sites of metabolic oxidation that are common on aromatic rings.

  • Novel Intellectual Property: Modifying a known pharmacophore with a novel scaffold can create new chemical entities with distinct patentability.

The 3-oxabicyclo[3.1.0]hexane core, and the related 3-oxabicyclo[3.1.1]heptane system, serve as excellent isosteres for meta-substituted benzene rings.[4][10] They effectively mimic the bond vectors and spatial arrangement of substituents, allowing for the preservation of key binding interactions with a biological target while improving the overall physicochemical profile of the molecule.

Diagram: Bioisosteric Relationship

G cluster_0 Aromatic Scaffold cluster_1 Saturated Bioisostere cluster_2 Improved Properties A meta-Substituted Benzene Ring B 3-Oxabicyclo[3.1.0]hexane Core A->B Bioisosteric Replacement (Improves ADME Properties) C Increased Solubility B->C D Better Metabolic Stability B->D E 3D Structural Diversity B->E

Sources

Exploratory

The Rising Therapeutic Potential of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate Derivatives: A Technical Guide for Drug Discovery

Introduction: Unlocking the Therapeutic Promise of a Rigid Scaffold In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both structural rigidity and synthetic accessibility is pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Promise of a Rigid Scaffold

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both structural rigidity and synthetic accessibility is paramount. The 3-oxa-bicyclo[3.1.0]hexane core, a conformationally constrained isostere of cyclohexane, has emerged as a privileged structure with significant potential in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets. While ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate itself is primarily a versatile synthetic intermediate, its derivatives, particularly nucleoside analogs and other substituted compounds, have demonstrated promising biological activities, most notably in the realms of antiviral and anticancer research. This technical guide provides an in-depth exploration of the biological activities of these derivatives, focusing on their mechanisms of action, synthesis, and the experimental protocols used for their evaluation.

Antiviral Activity: A New Frontier in Herpesvirus Treatment

The most well-documented therapeutic potential of 3-oxa-bicyclo[3.1.0]hexane derivatives lies in their application as antiviral agents, particularly as nucleoside analogs. The rigid bicyclic system serves as a mimic of the furanose ring of natural nucleosides, locking the molecule into a specific conformation that can enhance its interaction with viral enzymes.

Targeting Epstein-Barr Virus (EBV)

A significant breakthrough in this area is the discovery of potent and selective inhibitors of the Epstein-Barr virus (EBV), a member of the herpesvirus family that infects a vast majority of the global population and is associated with various malignancies. Research has shown that a deoxyguanosine analogue built on the closely related 6-oxabicyclo[3.1.0]hexane scaffold exhibits significant anti-EBV activity.[1] This activity is specific, as the corresponding deoxyadenosine analogue was found to be inactive.[2]

Mechanism of Antiviral Action

The antiviral mechanism of these nucleoside analogues is predicated on their ability to act as chain terminators during viral DNA replication.[2] This process can be broken down into the following key steps:

  • Cellular Uptake: The nucleoside analogue enters the host cell.

  • Phosphorylation: Host cell kinases phosphorylate the analogue to its active triphosphate form.

  • Inhibition of Viral DNA Polymerase: The triphosphate analogue competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase.[2]

  • Chain Termination: Once incorporated, the lack of a 3'-hydroxyl group on the bicyclic scaffold prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and halting viral replication.[3]

The selectivity of these compounds stems from the higher affinity of the viral DNA polymerase for the analogue triphosphate compared to the host cell's DNA polymerases.[2]

antiviral_mechanism cluster_cell Host Cell cluster_virus Viral Replication Analog Nucleoside Analogue Analog_MP Analogue Monophosphate Analog->Analog_MP Host Cell Kinases Analog_DP Analogue Diphosphate Analog_MP->Analog_DP Analog_TP Analogue Triphosphate (Active Form) Analog_DP->Analog_TP vDNA_Polymerase Viral DNA Polymerase Analog_TP->vDNA_Polymerase Competitive Inhibition vDNA_synthesis Viral DNA Synthesis vDNA_Polymerase->vDNA_synthesis Chain_Termination Chain Termination (Replication Halted) vDNA_synthesis->Chain_Termination Incorporation of Analogue

Caption: Mechanism of action for antiviral nucleoside analogues.

Quantitative Antiviral Data

The antiviral efficacy of these compounds is quantified by their 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50). A higher SI value indicates a more promising therapeutic window.

Compound IDAnalogue TypeTarget VirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
1 DeoxyguanosineEpstein-Barr Virus (EBV)8>100>12.5[4]
2 DeoxyadenosineEpstein-Barr Virus (EBV)Inactive--[2]

Anticancer Potential: Exploring a New Chemical Space

While the antiviral applications of the oxabicyclo[3.1.0]hexane scaffold are more established, emerging research points towards a potential role for its derivatives in oncology. This is largely based on the activity of the structurally similar 3-azabicyclo[3.1.0]hexane derivatives and the use of the oxabicyclic core as a bioisostere in anticancer drug design.

Activity of 3-Azabicyclo[3.1.0]hexane Derivatives

Numerous studies have demonstrated the antiproliferative activity of 3-azabicyclo[3.1.0]hexane derivatives against a range of human cancer cell lines.[5][6] These compounds have shown IC50 values in the low micromolar range, comparable to some established chemotherapeutic agents.[6]

Mechanism of Anticancer Action

The proposed mechanism of action for these aza-derivatives involves the disruption of the cellular cytoskeleton. Confocal microscopy studies have revealed that treatment with these compounds leads to the disappearance of actin filaments, with granular actin becoming diffusely distributed in the cytoplasm.[6] This disruption of the actin cytoskeleton can interfere with crucial cellular processes such as cell division, migration, and adhesion, ultimately leading to apoptosis. Additionally, some derivatives have been shown to induce a decrease in the mitochondrial membrane potential, a key event in the apoptotic cascade.[1]

anticancer_mechanism Compound 3-Azabicyclo[3.1.0]hexane Derivative Actin Actin Cytoskeleton Compound->Actin Mitochondria Mitochondria Compound->Mitochondria Disruption Disruption of Actin Filaments Actin->Disruption MMP_Loss Decreased Mitochondrial Membrane Potential Mitochondria->MMP_Loss Apoptosis Apoptosis Disruption->Apoptosis MMP_Loss->Apoptosis

Caption: Proposed mechanism of anticancer activity.

Quantitative Anticancer Data for 3-Azabicyclo[3.1.0]hexane Derivatives
Compound ClassCell LineIC50 (µM) at 72hReference
Spiro-fused 3-azabicyclo[3.1.0]hexane-oxindolesJurkat (T-cell leukemia)2 - 10[5]
Spiro-fused 3-azabicyclo[3.1.0]hexane-oxindolesK-562 (Erythroleukemia)2 - 10[5]
Spiro-fused 3-azabicyclo[3.1.0]hexane-pyrimidinesK-562 (Erythroleukemia)4 - 14[6]
Spiro-fused 3-azabicyclo[3.1.0]hexane-pyrimidinesHeLa (Cervical Carcinoma)12 - 70[6]
Spiro-fused 3-azabicyclo[3.1.0]hexane-pyrimidinesCT26 (Mouse Colon Carcinoma)3 - 9[6]

Experimental Protocols

The evaluation of the biological activity of these compounds requires robust and validated experimental protocols. The following are representative methods for assessing antiviral and anticancer efficacy.

Synthesis of 6-Oxabicyclo[3.1.0]hexane Nucleoside Analogues

The synthesis of the bioactive nucleoside analogues often starts from a suitable bicyclic precursor, which can be derived from ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. A key step in the synthesis is the Mitsunobu coupling of the bicyclic alcohol with the desired nucleobase.[2]

Step-by-Step Protocol:

  • Preparation of the Bicyclic Alcohol Precursor:

    • Start with a suitable cyclopentene derivative.

    • Perform an epoxidation reaction to form the 6-oxabicyclo[3.1.0]hexane ring.

    • Introduce a hydroxyl group at the appropriate position through standard organic transformations.

  • Mitsunobu Coupling:

    • Dissolve the bicyclic alcohol, the desired purine or pyrimidine base (e.g., 6-chloropurine for guanosine analogs), and triphenylphosphine in a suitable anhydrous solvent (e.g., THF).

    • Cool the reaction mixture to 0 °C.

    • Add a dialkyl azodicarboxylate (e.g., DIAD) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Purify the coupled product by column chromatography.

  • Final Deprotection and Functional Group Transformations:

    • Convert the coupled intermediate to the final nucleoside analogue. For example, for a guanosine analogue, this may involve amination of a 6-chloropurine intermediate.

    • Remove any protecting groups using standard deprotection protocols to yield the final bioactive compound.

synthesis_workflow Start Cyclopentene Derivative Epoxide 6-Oxabicyclo[3.1.0]hexane Precursor Start->Epoxide Epoxidation Alcohol Bicyclic Alcohol Epoxide->Alcohol Hydroxylation Coupling Mitsunobu Coupling with Nucleobase Alcohol->Coupling Final_Product Final Nucleoside Analogue Coupling->Final_Product Deprotection/ Transformation

Caption: General workflow for the synthesis of nucleoside analogues.

Antiviral Assay: EBV DNA Replication Inhibition Assay

This assay quantifies the ability of a compound to inhibit the replication of the EBV genome in a cell-based system.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture P3HR-1 cells, a Burkitt lymphoma-derived cell line that produces EBV, in RPMI 1640 medium supplemented with 10% fetal calf serum and antibiotics.

  • Compound Treatment:

    • Seed the cells in a multi-well plate.

    • Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anti-EBV drug like acyclovir).

  • Incubation:

    • Incubate the treated cells for a period that allows for several rounds of viral replication (e.g., 72 hours).

  • DNA Extraction:

    • Harvest the cells and extract total DNA using a commercial DNA extraction kit.

  • Quantitative PCR (qPCR):

    • Quantify the amount of EBV DNA using real-time PCR. Design primers and a probe that target a specific EBV gene (e.g., BALF5, which encodes the viral DNA polymerase).

    • Normalize the EBV DNA levels to a host cell housekeeping gene to account for differences in cell number.

  • Data Analysis:

    • Calculate the percentage of inhibition of EBV DNA replication for each compound concentration relative to the vehicle control.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Anticancer Assay: MTS Cell Viability Assay

The MTS assay is a colorimetric method for assessing cell viability, which is a measure of the number of viable cells in a culture.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the desired cancer cell line (e.g., K562, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control and a positive control (a known cytotoxic drug).

  • Incubation:

    • Incubate the cells with the compound for a specified period (e.g., 72 hours).

  • Addition of MTS Reagent:

    • Add the MTS reagent (containing a tetrazolium salt and an electron coupling reagent) to each well.

  • Incubation with Reagent:

    • Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Measurement:

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 3-oxa-bicyclo[3.1.0]hexane scaffold and its derivatives represent a promising area for the development of novel therapeutics. The demonstrated anti-EBV activity of nucleoside analogues built on this framework highlights its potential for creating a new class of antiviral agents to combat herpesvirus infections. Furthermore, the antiproliferative effects of the related 3-azabicyclo[3.1.0]hexane derivatives suggest that the oxa-analogs may also hold promise as anticancer agents, a hypothesis that warrants further investigation.

Future research in this field should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to understand the key structural features required for optimal biological activity.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • Pharmacokinetic and In Vivo Studies: Evaluating the drug-like properties and in vivo efficacy of the most promising lead compounds.

The ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate core serves as a valuable starting point for the synthesis of these diverse and biologically active molecules. As our understanding of the therapeutic potential of this unique scaffold grows, it is poised to become an important tool in the arsenal of medicinal chemists and drug development professionals.

References

  • Gudkova, A. A., et al. (2021). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Pharmaceuticals, 14(11), 1129.
  • Han, S., et al. (2017). A practical, enantioselective synthesis of (1R,5S,6S)-methyl 6-amino-3-azabicyclo[3.1.0]hexane-6-carboxylate. Tetrahedron Letters, 58(4), 360-362.
  • Ivanova, A. V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10738.
  • Marquez, V. E., et al. (2003). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. Tetrahedron, 59(41), 8141-8149.
  • Moreno, M., et al. (2007). A new chiral synthesis of the pseudosugar synthon (1R,2S,4R,5S)-1-[(benzyloxy)methyl]-2-tert-butyloxy-4-hydroxybicyclo[3.1.0]hexane. Tetrahedron: Asymmetry, 18(1), 51-57.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12872348, Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. Retrieved from [Link].

  • Pinto, B. M., et al. (2016). Synthesis and evaluation of influenza A viral neuraminidase candidate inhibitors based on a bicyclo[3.1.0]hexane scaffold. Organic & Biomolecular Chemistry, 14(25), 5963-5975.
  • Tome, H. P., et al. (2010). 2-(1,2-Dihydroxyethyl)methylenecyclopropane Analogues of 2'-Deoxyadenosine and 2'-Deoxyguanosine. Synthesis of All Stereoisomers, Absolute Configuration and Antiviral Activity.
  • Tosh, D. K., et al. (2020). Structure activity relationship of novel antiviral nucleosides against Enterovirus A71. Bioorganic & Medicinal Chemistry Letters, 30(23), 127599.
  • Colombo, C., et al. (2016). Synthesis and evaluation of influenza A viral neuraminidase candidate inhibitors based on a bicyclo[3.1.0]hexane scaffold. Organic & Biomolecular Chemistry, 14(25), 5963-5975.
  • Kim, B. H., et al. (2008). Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation. Bulletin of the Korean Chemical Society, 29(1), 119-124.
  • MDPI. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Retrieved from [Link].

  • Li, Y. H., et al. (2015). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 17(7), 1782-1785.
  • Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203.
  • National Center for Biotechnology Information. (2020). Nucleoside Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link].

  • Ezzitouni, A., & Marquez, V. E. (1997). Conformationally locked carbocyclic nucleosides built on a bicyclo[3.1.0]hexane template with a fixed Southern conformation. Synthesis and antiviral activity. Journal of the Chemical Society, Perkin Transactions 1, (7), 1073-1078.
  • National Institutes of Health. (n.d.). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Retrieved from [Link].

Sources

Foundational

An In-depth Technical Guide to the Stereochemistry of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

This guide provides a comprehensive technical overview of the stereochemistry of ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, a key structural motif in medicinal chemistry and organic synthesis. We will delve into the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the stereochemistry of ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, a key structural motif in medicinal chemistry and organic synthesis. We will delve into the synthesis, stereoisomerism, spectroscopic characterization, and chiral separation of this bicyclic compound, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 3-oxa-bicyclo[3.1.0]hexane Scaffold

The 3-oxa-bicyclo[3.1.0]hexane framework is a conformationally constrained structural element that has garnered significant interest in the field of medicinal chemistry. Its rigid, three-dimensional architecture allows for the precise spatial orientation of functional groups, making it a valuable scaffold for the design of potent and selective therapeutic agents. Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, in particular, serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. Understanding and controlling the stereochemistry of this molecule is paramount, as different stereoisomers can exhibit vastly different pharmacological profiles.

Stereoisomerism in Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

The structure of ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate possesses multiple stereocenters, giving rise to a number of possible stereoisomers. The primary stereochemical considerations are the relative orientations of the ester group on the cyclopropane ring and the fusion of the cyclopropane and tetrahydrofuran rings.

The terms exo and endo are used to describe the orientation of the ethyl carboxylate group relative to the five-membered oxolane ring. The exo isomer has the ester group on the opposite face of the bicyclic system from the oxygen atom, while the endo isomer has the ester group on the same face.

Furthermore, the molecule is chiral, existing as a pair of enantiomers for both the exo and endo diastereomers. The absolute configuration of the stereocenters is designated using the Cahn-Ingold-Prelog (CIP) priority rules. For instance, the racemic exo isomer is denoted as rel-(1R,5S,6r)-ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate.

G cluster_exo Exo Isomers cluster_endo Endo Isomers exo_R (1R,5S,6R)-exo exo_S (1S,5R,6S)-exo exo_R->exo_S Enantiomers endo_S (1S,5R,6R)-endo exo_R->endo_S Diastereomers endo_R (1R,5S,6S)-endo exo_S->endo_R Diastereomers endo_S->endo_R Enantiomers

Stereoisomeric relationships of ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate.

Synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

The most common and efficient method for the synthesis of the 3-oxa-bicyclo[3.1.0]hexane core is the rhodium-catalyzed cyclopropanation of 2,5-dihydrofuran with ethyl diazoacetate.[1][2] This reaction typically yields a mixture of the exo and endo diastereomers.

G start 2,5-Dihydrofuran + Ethyl Diazoacetate product Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate (exo/endo mixture) start->product  Rh-Carbene  Intermediate catalyst Rh₂(OAc)₄ catalyst->product

Rhodium-catalyzed cyclopropanation reaction.

Experimental Protocol for Racemic exo-Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

The following protocol describes the synthesis of the racemic exo-isomer, which is often the thermodynamically more stable product.

Materials:

  • 2,5-Dihydrofuran

  • Ethyl diazoacetate

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of 2,5-dihydrofuran (excess, e.g., 5-10 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of rhodium(II) acetate dimer (e.g., 0.1-1 mol%).

  • Slowly add a solution of ethyl diazoacetate in anhydrous dichloromethane to the reaction mixture at room temperature over a period of several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product as a mixture of exo and endo isomers.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the exo and endo isomers. The exo isomer is generally less polar and elutes first.

Diastereoselectivity:

The diastereoselectivity of the cyclopropanation reaction is influenced by the choice of catalyst and reaction conditions. While rhodium(II) acetate typically gives a mixture of diastereomers, other rhodium catalysts with bulky ligands can favor the formation of one isomer over the other. The exo to endo ratio can often be determined by ¹H NMR analysis of the crude reaction mixture.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization and stereochemical assignment of the exo and endo isomers of ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate.

¹H NMR Spectroscopy

The key distinguishing features in the ¹H NMR spectra of the exo and endo isomers are the chemical shifts and coupling constants of the cyclopropyl protons, particularly the proton at C6.

  • exo Isomer: The proton at C6 is in a trans relationship with the protons at C1 and C5. This typically results in smaller coupling constants (J) to these protons.

  • endo Isomer: The proton at C6 is in a cis relationship with the protons at C1 and C5, leading to larger coupling constants.

Table 1: Expected ¹H NMR Data for Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate Isomers

Protonexo Isomer (Predicted δ, multiplicity, J)endo Isomer (Predicted δ, multiplicity, J)
OCH₂CH₃~4.1 (q, J = 7.1 Hz)~4.1 (q, J = 7.1 Hz)
H2, H4~3.7-3.9 (m)~3.7-3.9 (m)
H1, H5~2.0-2.2 (m)~2.0-2.2 (m)
H6~1.8 (t, J ≈ 2 Hz)~1.5 (dd, J ≈ 5, 8 Hz)
OCH₂CH₃~1.2 (t, J = 7.1 Hz)~1.2 (t, J = 7.1 Hz)

Note: These are predicted values based on related structures. Actual values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectra can also aid in the structural confirmation. The chemical shifts of the cyclopropyl carbons (C1, C5, and C6) are particularly informative.

Table 2: Expected ¹³C NMR Data for Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate Isomers

Carbonexo Isomer (Predicted δ)endo Isomer (Predicted δ)
C=O~172~170
OCH₂CH₃~61~61
C2, C4~70~70
C1, C5~30~28
C6~25~23
OCH₂CH₃~14~14

Note: These are predicted values based on related structures. Actual values may vary.

Chiral Separation of Enantiomers

Since the rhodium-catalyzed cyclopropanation using an achiral catalyst produces a racemic mixture of the exo and endo isomers, chiral separation techniques are necessary to obtain enantiomerically pure compounds. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely employed method for this purpose.

Chiral HPLC Methodology

Principle:

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. The formation of transient diastereomeric complexes between the enantiomers and the CSP leads to different retention times, allowing for their separation.

Typical Chiral Stationary Phases:

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including esters.

Experimental Protocol Outline:

  • Column Selection: Screen various polysaccharide-based chiral columns (e.g., Chiralcel® OD, Chiralpak® AD).

  • Mobile Phase Optimization: Start with a mobile phase consisting of a mixture of hexane and a polar modifier like isopropanol or ethanol. The ratio of the solvents is optimized to achieve baseline separation.

  • Detection: Use a UV detector set at a wavelength where the analyte absorbs.

  • Scale-up: Once an analytical method is developed, it can be scaled up to a preparative scale to isolate larger quantities of the individual enantiomers.

G start Racemic Mixture (exo or endo) hplc Chiral HPLC Column start->hplc enantiomer1 Enantiomer 1 hplc->enantiomer1  Shorter  Retention Time enantiomer2 Enantiomer 2 hplc->enantiomer2  Longer  Retention Time

Sources

Exploratory

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate molecular weight and formula

An In-Depth Technical Guide to Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Ethyl 3-oxa-bicyclo[...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, a valuable building block in modern medicinal chemistry. Its unique strained bicyclic structure offers a rigid, three-dimensional scaffold that is increasingly sought after for the development of novel therapeutics. We will delve into its core physicochemical properties, synthesis, spectral characterization, chemical reactivity, and strategic applications in drug discovery, providing field-proven insights for its effective utilization.

Core Molecular Attributes and Physicochemical Properties

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound featuring a fused cyclopropane and tetrahydrofuran ring system. This strained architecture is key to its utility, presenting specific spatial arrangements for attached pharmacophores.

The fundamental properties of the molecule are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₁₂O₃[1][2][3][4][5][6][7][8]
Molecular Weight 156.18 g/mol [1][2][4][6]
CAS Number 335599-07-0[1][2][5][6]
Canonical SMILES CCOC(=O)C1C2C1COC2[2][3]
IUPAC Name ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate[2]
Known Purity Commercially available at ≥95%[4][7]
Synonyms 3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,ethylester(9CI)[1][2][7]

Synthesis and Mechanistic Considerations

The synthesis of the 3-oxabicyclo[3.1.0]hexane core is most effectively achieved via a cyclopropanation reaction. The established route involves the reaction of 2,5-dihydrofuran with an ethyl diazoacetate precursor, catalyzed by a dirhodium(II) complex. This method provides a reliable pathway to the desired bicyclic scaffold.

Logical Workflow for Synthesis

cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product & Analysis R1 2,5-Dihydrofuran P2 Cyclopropanation (Addition to Alkene) R1->P2 R2 Ethyl Diazoacetate P1 Catalyst Activation (Carbene Formation) R2->P1 R3 Dirhodium(II) Catalyst R3->P1 P1->P2 Rh-Carbene Intermediate P3 Catalyst Removal & Solvent Evaporation P2->P3 P4 Aqueous Workup (Extraction) P3->P4 U1 Column Chromatography (Silica Gel) P4->U1 FP Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate U1->FP QC QC Analysis (NMR, HPLC, MS) FP->QC

Caption: Synthesis workflow for Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate.

Detailed Experimental Protocol: Synthesis of (1R,5S,6r)-Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate

This protocol is adapted from established literature procedures for the synthesis of the title compound's stereoisomer.[9] The causality behind this choice of methodology lies in the high efficiency and stereocontrol offered by rhodium-catalyzed cyclopropanations of cyclic alkenes.

Step 1: Reaction Setup

  • To a solution of 2,5-dihydrofuran (5.3 g, 76 mmol) in dichloromethane (CH₂Cl₂) (200 mL) in a three-neck flask equipped with a dropping funnel and nitrogen inlet, add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.1-1 mol%).

  • Maintain the solution at room temperature under a nitrogen atmosphere.

Step 2: Reagent Addition (Carbene Generation & Cyclopropanation)

  • Prepare a solution of ethyl diazoacetate (8.6 g, 76 mmol) in CH₂Cl₂ (200 mL).

  • Add the ethyl diazoacetate solution dropwise to the reaction flask over a period of 4 hours.

    • Causality: The slow addition is critical to maintain a low concentration of the diazo compound, preventing dimerization and other side reactions. The rhodium catalyst facilitates the extrusion of N₂ gas and generates a rhodium-carbene intermediate, which then undergoes stereospecific addition to the double bond of 2,5-dihydrofuran.

Step 3: Reaction Workup and Product Isolation

  • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure full consumption of the starting materials.

  • Concentrate the reaction mixture in vacuo to remove the bulk of the solvent.

  • Dilute the residue with ethyl acetate (EtOAc, 50 mL).

  • Wash the organic phase sequentially with water (50 mL) and a saturated sodium bicarbonate (NaHCO₃) solution (50 mL).[9] This removes acidic impurities and residual catalyst.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a hexane:ethyl acetate gradient (e.g., 80:20 to 70:30) to isolate the pure product.[10]

Analytical Characterization and Quality Control

A self-validating analytical workflow is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The following signals are expected for the (1R,5S,6r) stereoisomer: δ 4.14 (q, J = 7.3 Hz, 2H, -OCH₂CH₃), 3.93 (d, J = 8.8 Hz, 2H), 3.75 (d, J = 8.3 Hz, 2H), 2.14-2.18 (m, 2H), 1.58-1.63 (m, 1H), 1.25-1.29 (m, 3H, -OCH₂CH₃).[9] The coupling constants and splitting patterns are definitive for the bicyclic ring protons and confirm the relative stereochemistry.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include a carbonyl carbon (~170-175 ppm), carbons of the ethyl ester (~60 ppm and ~14 ppm), carbons of the tetrahydrofuran ring adjacent to the oxygen (~70 ppm), and cyclopropyl carbons at higher field (~15-30 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would be expected to show a prominent [M+H]⁺ ion at m/z 157.08 or an [M+Na]⁺ ion at m/z 179.06.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester at ~1730 cm⁻¹ and C-O stretches for the ether and ester functionalities in the 1100-1300 cm⁻¹ region.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a reliable method for assessing the purity of the final compound.

  • System: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio should be optimized to achieve a retention time of 3-7 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

  • Validation: Purity is calculated from the peak area percentage. The system is validated if a sharp, symmetrical peak is observed for the main component.

Reactivity and Strategic Applications in Drug Development

The rigid 3-oxabicyclo[3.1.0]hexane scaffold is a powerful tool for medicinal chemists aiming to constrain molecular conformation and explore three-dimensional chemical space.

Structural Logic for Drug Design

cluster_properties Key Structural Features cluster_applications Implications in Drug Design Scaffold Ethyl 3-oxa-bicyclo[3.1.0] hexane-6-carboxylate Prop1 Rigid Bicyclic Core Scaffold->Prop1 Prop2 Defined 3D Vector for Substituents Scaffold->Prop2 Prop3 Chemically Addressable Ester Handle Scaffold->Prop3 App1 Improved Binding Affinity (Reduced Entropy Loss) Prop1->App1 App2 Enhanced Selectivity (Precise Pharmacophore Orientation) Prop2->App2 App3 Scaffold for Further Derivatization (Amides, etc.) Prop3->App3 App4 Analogs for CNS Disorders, Pain, etc. App2->App4

Caption: Relationship between molecular structure and application in drug design.

Chemical Reactivity
  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., LiOH, NaOH) to the corresponding carboxylic acid. This acid serves as a crucial intermediate for forming amide bonds, a cornerstone of medicinal chemistry, allowing for the introduction of diverse functional groups.

  • Amide Coupling: The resulting carboxylic acid can be coupled with a wide array of amines using standard peptide coupling reagents (e.g., HATU, EDCI/HOBt) to generate a library of amide derivatives.

  • Ring Stability: The 3-oxa-bicyclo[3.1.0]hexane core is relatively stable under standard synthetic conditions but can be susceptible to ring-opening under strong acidic or reductive conditions, a property that could be exploited for further transformations.

Therapeutic Potential

While direct therapeutic applications of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate are not documented, its structural motif is present in numerous biologically active molecules. The related 3-azabicyclo[3.1.0]hexane core is a key component in compounds developed as T-type calcium channel inhibitors for neuropathic pain and as agents for treating central nervous system (CNS) disorders like depression by inhibiting the reuptake of norepinephrine, serotonin, and dopamine.[11][12] This precedent strongly suggests that the 3-oxa scaffold can be used to develop novel modulators for a variety of biological targets where precise three-dimensional orientation of substituents is critical for activity and selectivity.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. Based on data for structurally related compounds, the following guidelines are recommended.[13]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.

  • Fire: In case of fire, use appropriate extinguishing media. Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂).[13]

  • Toxicology: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.

References

  • Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate | AMERICAN ELEMENTS. [Link]

  • Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate - PubChem. [Link]

  • Ethyl 3-oxa-bicyclo[3.1.0] hexane-6-carboxyline-SHAANXI LIGHTE ... [Link]

  • Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate (C007B ... - Cenmed. [Link]

  • Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate ... - Sunway Pharm Ltd. [Link]

  • CAS NO. 335599-07-0 | Ethyl 3-oxa-bicyclo[3.1.0]hexane-6 ... - Arctom. [Link]

  • Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, 95 ... - CP Lab Safety. [Link]

  • Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine - The Royal Society of Chemistry. [Link]

  • WO2005047215A2 - Processes for preparing bicyclo [3.1.
  • Multigram synthesis of the tetrasubsituted dihydrobenzofuran GSK973 enabled by high throughput experimentation and a Claisen rearrangement in flow. - DOI. [Link]

  • Synergistic NaBH4-reduction/cyclization of 2-aroyl-cyclopropane-1-carboxylates: novel synthesis of 3-oxabicyclo[3.1.0]hexane derivatives | Request PDF - ResearchGate. [Link]

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropan - American Chemical Society. [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. [Link]

  • US9205074B2 - 1-aryl-3-azabicyclo[3.1.

Sources

Foundational

Discovery and history of bicyclo[3.1.0]hexane compounds

An In-depth Technical Guide to the Discovery, Synthesis, and Application of Bicyclo[3.1.0]hexane Compounds Authored by: Gemini, Senior Application Scientist The bicyclo[3.1.0]hexane framework, a unique structural motif c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery, Synthesis, and Application of Bicyclo[3.1.0]hexane Compounds

Authored by: Gemini, Senior Application Scientist

The bicyclo[3.1.0]hexane framework, a unique structural motif characterized by the fusion of a cyclopentane and a cyclopropane ring, represents a fascinating and highly valuable entity in organic chemistry. Its inherent ring strain and rigid, boat-like conformation have made it a cornerstone in the synthesis of natural products and a powerful tool in modern drug discovery. This guide provides a comprehensive overview of the bicyclo[3.1.0]hexane system, from its discovery in nature to the development of sophisticated synthetic methodologies and its strategic application in medicinal chemistry. We will explore the fundamental principles governing its structure and reactivity, detail key synthetic protocols, and showcase its role in the design of potent and selective therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile scaffold.

The Bicyclo[3.1.0]hexane Scaffold: An Introduction

The bicyclo[3.1.0]hexane ring system is a saturated bicyclic hydrocarbon with the chemical formula C₆H₁₀.[1] Its structure is defined by a five-membered cyclopentane ring fused to a three-membered cyclopropane ring, sharing two bridgehead carbon atoms. This fusion imparts significant conformational rigidity and ring strain, which are the primary sources of its unique chemical properties and utility in molecular design.

The discovery of this bicyclic system is rooted in the study of natural products. Compounds like sabinene, a bicyclic monoterpene found in the essential oils of various plants such as black pepper and carrot seed, were among the first identified natural structures containing this core.[2] Sabinene and its isomer thujene are part of the "thujane" family of monoterpenes, which also includes the well-known, and historically controversial, compound thujone, a major component of wormwood oil.[2][3][4] The isolation and structural elucidation of these naturally occurring molecules paved the way for a deeper investigation into the synthesis and properties of the bicyclo[3.1.0]hexane framework.

In contemporary chemistry, the bicyclo[3.1.0]hexane scaffold is highly valued as a conformationally restricted isostere for the cyclohexane ring.[5] By replacing a flexible six-membered ring with this rigid bicyclic system, medicinal chemists can lock a molecule into a specific bioactive conformation. This strategy can lead to enhanced binding affinity for a target protein, improved metabolic stability, and greater selectivity, ultimately reducing off-target effects.[5]

Foundational Concepts: Structure and Conformational Analysis

The defining characteristic of the bicyclo[3.1.0]hexane system is its rigid, non-planar structure. Unlike the flexible chair and boat conformations of cyclohexane, the bicyclo[3.1.0]hexane core is predominantly locked into a single, well-defined geometry.

The Preferred Boat Conformation

Extensive computational and experimental studies, including electron diffraction, microwave spectroscopy, and Density Functional Theory (DFT) calculations, have unequivocally shown that the bicyclo[3.1.0]hexane ring adopts a stable boat-like conformation .[6][7] The alternative chair-like conformation is significantly higher in energy and is not a relevant contributor to the conformational equilibrium.[6] This pronounced preference is a direct consequence of the geometric constraints imposed by the fused cyclopropane ring, which puckers the five-membered ring into a stable boat shape.

The stability of the boat conformer has profound implications for its use in drug design. When incorporated into nucleoside analogues as a sugar surrogate, the orientation of the cyclopropane ring can lock the molecule into a "Northern" (N) or "Southern" (S) conformation, mimicking the pseudorotational cycle of a natural ribose ring.[8][9] This conformational locking is crucial for probing the specific geometric requirements of enzyme active sites and receptor binding pockets.[9][10]

Caption: Conformational preference of the bicyclo[3.1.0]hexane ring system.

Spectroscopic Characterization

The structure and stereochemistry of bicyclo[3.1.0]hexane derivatives are typically confirmed using a suite of spectroscopic techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR provide characteristic signals that reflect the rigid, strained nature of the scaffold.[1]

  • Mass Spectrometry: GC-MS is commonly used for identification and analysis.[1]

  • Chiroptical Methods: For chiral derivatives, determining the absolute configuration is critical. Advanced techniques such as Electronic Circular Dichroism (ECD), Optical Rotation Dispersion (ORD), and Vibrational Circular Dichroism (VCD), coupled with DFT calculations, provide a highly reliable method for unambiguous stereochemical assignment.[6]

Synthesis of the Bicyclo[3.1.0]hexane Core

The construction of the strained bicyclo[3.1.0]hexane skeleton has been the subject of extensive research, leading to a variety of elegant synthetic strategies. The choice of method often depends on the desired substitution pattern and stereochemistry.

Synthetic Strategy Key Transformation Precursors Advantages Reference(s)
Intramolecular Cyclopropanation Base-mediated cyclizationEpoxyalkenesHigh efficiency, scalable[11]
(3+2) Annulation Photoredox-catalyzed cycloadditionCyclopropenes + AminocyclopropanesConvergent, builds complexity quickly[12][13][14]
Oxidative Cyclopropanation Gold-catalyzed cyclizationN-AllylynamidesAccess to heteroatomic systems[15]
Transannular Alkylation Organocatalyzed cascadeEnals + Alkenyl sulfamidate iminesDiastereodivergent, high stereocontrol[16]
From Chiral Pool Multi-step functional group manipulationD-RiboseAccess to enantiopure building blocks[9][17]
Key Synthetic Approaches

Intramolecular Cyclopropanation: This is one of the most robust and scalable methods. A notable example is the catalytic lithium 2,2,6,6-tetramethylpiperidide (LTMP) mediated cyclization of (R)-1,2-epoxyhex-5-ene.[11] In this process, the base selectively deprotonates the terminal vinyl C-H bond, and the resulting anion attacks the epoxide, forming the cyclopropane ring in a highly controlled manner. This method's efficiency makes it suitable for multi-kilogram scale production.[11]

Convergent (3+2) Annulation: Modern photocatalysis has enabled powerful convergent strategies. For instance, the annulation of cyclopropenes with aminocyclopropanes, using an iridium photoredox catalyst under blue LED irradiation, provides a direct route to highly substituted bicyclo[3.1.0]hexanes.[13][14] This approach is valuable for rapidly assembling molecular libraries due to its tolerance for a broad range of derivatives on both coupling partners.[12][14]

G start1 Cyclopropene (C2 component) process (3+2) Annulation start1->process start2 Aminocyclopropane (C3 component) start2->process catalyst Ir Photoredox Catalyst + Blue Light catalyst->process product Substituted Bicyclo[3.1.0]hexane process->product

Caption: Convergent (3+2) annulation strategy for bicyclo[3.1.0]hexane synthesis.

Experimental Protocol: Catalytic Intramolecular Cyclopropanation

The following protocol is adapted from the scalable synthesis of 1R,5S-bicyclo[3.1.0]hexan-1-ol.[11]

Objective: To synthesize (1R,5S,6R)-bicyclo[3.1.0]hexan-6-ol from (R)-1,2-epoxyhex-5-ene.

Materials:

  • (R)-1,2-Epoxyhex-5-ene

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Reactor Setup: A dry, inerted reactor is charged with anhydrous THF and cooled to -10 °C.

  • Base Formation: 2,2,6,6-Tetramethylpiperidine (0.5 equivalents) is added to the THF, followed by the slow addition of n-BuLi (1.1 equivalents) while maintaining the temperature below 0 °C. The mixture is stirred for 30 minutes to form the lithium 2,2,6,6-tetramethylpiperidide (LTMP) base.

    • Causality: Using a substoichiometric amount of TMP with a full equivalent of n-BuLi generates the active base catalytically. The strong, non-nucleophilic nature of LTMP is crucial for selective deprotonation without undesired side reactions like opening the epoxide.

  • Cyclization: A solution of (R)-1,2-epoxyhex-5-ene (1.0 equivalent) in THF is added slowly to the LTMP solution, keeping the internal temperature below 0 °C. The reaction is monitored by GC or TLC for the disappearance of the starting material.

    • Causality: The slow addition and low temperature control the exothermic reaction and prevent side product formation. The reaction proceeds via deprotonation of the terminal alkene followed by an intramolecular Sₙ2 reaction with the epoxide.

  • Quench: Once the reaction is complete, it is carefully quenched by the addition of saturated aqueous NH₄Cl.

  • Workup and Isolation: The layers are separated. The aqueous layer is extracted with MTBE. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude (1R,5S,6R)-bicyclo[3.1.0]hexan-6-ol can be purified by distillation or column chromatography.

Reactivity Profile

The strained nature of the bicyclo[3.1.0]hexane ring system dictates its reactivity. Reactions often proceed with the release of ring strain.

  • Acid-Catalyzed Rearrangements: In the presence of acid, the cyclopropane ring can be protonated, leading to the formation of a cyclopropylcarbinyl-type cation. This intermediate is prone to rearrangement, often resulting in ring-opened or expanded products.[18]

  • Thermal Rearrangements: At high temperatures, the bicyclo[3.1.0]hexane skeleton can undergo complex rearrangements. For example, pyrolysis of an acetoxy-substituted derivative can lead to the formation of cyclohexadiene products via a proposed sigmatropic hydrogen shift of an intermediate bicyclo[3.1.0]hexene.[19]

  • Bridgehead Olefins: Dehydrohalogenation of appropriately substituted halo-bicyclo[3.1.0]hexanes can generate highly reactive bridgehead olefins, which can be trapped in cycloaddition reactions.[20]

Applications in Drug Discovery and Medicinal Chemistry

The most significant impact of the bicyclo[3.1.0]hexane scaffold has been in medicinal chemistry, where its rigid structure is exploited to design highly specific and potent therapeutic agents.[5]

Rationale for Use: A Conformationally Restricted Scaffold

The primary motivation for incorporating the bicyclo[3.1.0]hexane core is to reduce the conformational flexibility of a drug molecule. A flexible molecule can adopt numerous shapes, and only one may be optimal for binding to the target receptor. By locking the molecule into this "bioactive conformation," several benefits can be achieved:

  • Increased Potency: Pre-organizing the molecule for binding reduces the entropic penalty upon complexation, leading to tighter binding and higher potency.

  • Enhanced Selectivity: A rigid conformation is less likely to fit into the binding sites of off-target proteins, leading to improved selectivity and a better safety profile.[5]

  • Metabolic Stability: The scaffold can block sites of metabolism that would otherwise be accessible in a more flexible analogue.[21]

G cluster_problem The Problem: Flexibility cluster_solution The Solution: Conformational Restriction flex_mol Flexible Lead Compound (e.g., with Cyclohexane) receptor Target Receptor flex_mol->receptor Multiple Conformations, Weak/Non-selective Binding rigid_mol Rigid Analogue (Bicyclo[3.1.0]hexane) receptor2 Target Receptor rigid_mol->receptor2 Locked Bioactive Conformation, Potent & Selective Binding outcome Improved Drug Properties: - Potency - Selectivity - Pharmacokinetics rigid_mol->outcome

Caption: Logic for using bicyclo[3.1.0]hexane in drug design.

Case Studies: Clinical Candidates

The bicyclo[3.1.0]hexane scaffold is a core component of several compounds that have entered clinical trials, demonstrating its value in producing viable drug candidates.

Compound Name (Code) Therapeutic Target Indication Rationale for Bicyclo[3.1.0]hexane Core Reference(s)
Eglumegad (LY354740) mGluR2/3 AgonistAnxiety, AddictionConformationally constrained analog of glutamate, mimicking the proposed bioactive conformation at group 2 mGluRs.[5][22]
APD371 CB2 Receptor AgonistChronic PainFused to a pyrazole ring to provide a rigid scaffold for receptor interaction.[5]
LY3020371 mGluR2/3 AntagonistCNS DisordersRigid core structure to achieve high potency and selectivity as an antagonist.[5]
Bicifadine Serotonin/Norepinephrine Reuptake InhibitorAnalgesicThe 3-azabicyclo[3.1.0]hexane core provides the necessary geometry for transporter inhibition.[23]
(N)-Methanocarba Nucleosides A₃ Adenosine Receptor AgonistsInflammation, CancerThe bicyclic core replaces the ribose sugar to lock the nucleoside in the "North" conformation, increasing A₃ potency and selectivity.[17][24]

Conclusion and Future Outlook

From its origins as a structural component of natural terpenes to its current status as a privileged scaffold in medicinal chemistry, the bicyclo[3.1.0]hexane system has had a remarkable journey. Its unique combination of rigidity and inherent strain provides chemists with a powerful tool for molecular design. The development of novel, efficient, and stereoselective synthetic methods continues to expand the accessibility and diversity of these compounds.[13][25] As our understanding of protein structure and dynamics grows, the rational application of conformationally restricted scaffolds like bicyclo[3.1.0]hexane will become even more critical in the quest to develop the next generation of potent, selective, and safe medicines. The ongoing exploration of this scaffold in new therapeutic areas and the invention of new synthetic annulation techniques promise a vibrant future for this timeless bicyclic core.

References

  • Sabinene - Wikipedia. [Link]

  • Biosynthesis and production of sabinene: current state and perspectives - PubMed. [Link]

  • Conformational Analysis of Nucleosides Constructed on a Bicyclo[3.1.0]hexane Template. Structure-Antiviral Activity Analysis for the Northern and Southern Hemispheres of the Pseudorotational Cycle - Taylor & Francis Online. [Link]

  • Microbial production of sabinene--a new terpene-based precursor of advanced biofuel - PubMed. [Link]

  • (PDF) Microbial Production of Sabinene—A New Terpene-Based Precursor of Advanced Biofuel - ResearchGate. [Link]

  • Discovery of novel 3-thiomethyl bicyclo[2][8]hexane analogs as... - ACS Publications. [Link]

  • Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats - Repositorio Institucional CONICET Digital. [Link]

  • Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists - PubMed Central. [Link]

  • Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Novel S1P1 Receptor Agonists - Part 2: From Bicyclo[3.1.0]hexane-Fused Thiophenes to Isobutyl Substituted Thiophenes - Journal of Medicinal Chemistry - ACS Publications. [Link]

  • A Review on Natural Sources of Thujone, its Side Effects and Reduction Mechanism of Thujone Toxicity A - biolifejournals.com. [Link]

  • Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations - Sci-Hub. [Link]

  • Molecular structures, conformations, and vibrational spectra of bicyclo[3.1.0]hexane and its oxygen analogues - Sci-Hub. [Link]

  • Understanding Thujone: A Deep Dive into its Properties and Industrial Significance - Aetslabs. [Link]

  • A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N - Springer. [Link]

  • Conformational and Electron Density Analysis of Bicyclo[3.1.0] hexanes: All Roads Lead to Boats - Repositorio Institucional CONICET Digital. [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - Beilstein Journals. [Link]

  • Bicyclo(3.1.0)hexane | C6H10 - PubChem. [Link]

  • Thujone – Knowledge and References - Taylor & Francis. [Link]

  • Synthesis of bicyclo[3.1.0]hexanes. (A) Synthetic strategies towards... - ResearchGate. [Link]

  • New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol - NIH. [Link]

  • Thujene: Nature's Aromatic Gem - MONQ. [Link]

  • What are the natural terpenes (2) - Foreverest Resources Ltd. [Link]

  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC - NIH. [Link]

  • ChemInform : Bicyclo(3.1.0)hex‐1(6)‐enes: Reactivity of the 3‐Oxa Derivative. - Sci-Hub. [Link]

  • Enantioselective Synthesis of Bicyclo Compounds Catalyzed by... - ACS Publications. [Link]

  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - Semantic Scholar. [Link]

  • cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon - Nature. [Link]

  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing). [Link]

  • The zero-point-average structure of bicyclo[3.1.0]hexane as determined by electron diffraction and microwave spectroscopy - Journal of the American Chemical Society. [Link]

  • A Practical and Scaleable Synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one: The Development of a Catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) Mediated Intramolecular Cyclopropanation of (R)-1,2-Epoxyhex-5-ene - ACS Publications. [Link]

  • Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives - RSC Publishing. [Link]

  • cis-Bicyclo[3.1.0]hexane | C6H10 - PubChem. [Link]

  • Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides - Organic Letters - ACS Publications. [Link]

  • Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo - Research Collection. [Link]

  • Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H 3 Receptor Ligands - MDPI. [Link]

  • Discovery of (1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl... - Acta Crystallographica Section E. [Link]

  • Thermal rearrangement of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane: Theoretical elucidation of the mechanism - GCRIS. [Link]

  • Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor - PubMed Central. [Link]

  • Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group 2 Metabotropic Glutamate Receptor Agonist Possessing Anticonvulsant and Anxiolytic Properties - Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Reactive Intermediates in the Bicyclo[3.1.0]hexyl and Bicyclo[3.1.0]hexylidene Systems. I. The Acid-Catalyzed Addition of Methanol and Acetic Acid to Bicyclo[3.1.0]hexene-2 - The Journal of Organic Chemistry - ACS Publications. [Link]

  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PubMed Central. [Link]

  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands... - MDPI. [Link]

  • Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings | Request PDF - ResearchGate. [Link]_b-Arabinofuranosyl_and_a-Galactofuranosyl_Rings)

Sources

Exploratory

Unlocking the Potential of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate: A Technical Guide to Novel Research Frontiers

For the attention of: Researchers, scientists, and drug development professionals. Abstract The constrained bicyclic ether, Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, presents a unique and underexplored scaffold for...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The constrained bicyclic ether, Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, presents a unique and underexplored scaffold for chemical innovation. Its inherent ring strain, stereochemical complexity, and diverse functional handles position it as a valuable building block for advancements in medicinal chemistry, materials science, and synthetic methodology. This guide illuminates the foundational chemistry of this molecule and charts a course for future research, offering in-depth theoretical rationale, actionable experimental protocols, and novel avenues for discovery. We will delve into the untapped potential of this compound, moving beyond its current status as a simple synthetic intermediate to explore its application as a central component in the development of novel therapeutics and advanced polymers.

Introduction: The Strategic Value of a Constrained Scaffold

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, with the chemical formula C₈H₁₂O₃, is a structurally intriguing molecule characterized by a fused cyclopropane and tetrahydrofuran ring system.[1][2] This compact architecture imparts significant conformational rigidity, a desirable trait in drug design for optimizing interactions with biological targets. The presence of an ester functional group and a bicyclic ether motif provides orthogonal points for chemical modification, opening a vast landscape for synthetic exploration.

While its N-aza analogue has seen considerable use in the development of neuroactive compounds, the full potential of the oxa-variant remains largely untapped.[3][4][5] This document serves as a catalyst for a deeper investigation into its chemical reactivity and utility, providing a roadmap for academic and industrial researchers to unlock its latent value.

Core Molecular Architecture and Physicochemical Properties

The fundamental properties of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate are summarized below. These computed descriptors provide a baseline for understanding its behavior in chemical systems.[1][6]

PropertyValueSource
Molecular FormulaC₈H₁₂O₃PubChem[1]
Molecular Weight156.18 g/mol PubChem[1]
IUPAC Nameethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylatePubChem[1]
CAS Number335599-07-0PubChem[1]
XLogP30.4PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count2PubChem[1]

Computational studies on the parent 3-oxabicyclo[3.1.0]hexane scaffold reveal a preference for a "boat" conformation of the six-membered ring system, a consequence of the fused cyclopropane ring.[7] This conformational bias is a key feature that can be exploited in the design of molecules with specific three-dimensional geometries.

Proposed Research Area 1: Medicinal Chemistry and Bioactive Scaffolds

The bicyclo[3.1.0]hexane framework is a privileged scaffold in medicinal chemistry, with derivatives showing a range of biological activities.[8][9][10] We propose a focused exploration of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate as a versatile starting material for the synthesis of novel bioactive compounds.

Rationale: Leveraging Conformational Constraint for Target-Specific Interactions

The rigidity of the bicyclic core allows for the precise spatial presentation of pharmacophoric elements, potentially leading to high-affinity and selective interactions with protein targets. The ether oxygen and the ester can be manipulated to introduce a variety of functional groups, enabling the exploration of structure-activity relationships (SAR).

Proposed Synthetic Workflow: From Ester to Diverse Amide Libraries

The following workflow outlines a strategy for the generation of a library of amide derivatives, a common motif in pharmaceuticals.

G A Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate B Hydrolysis (LiOH, THF/H2O) A->B C 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid B->C D Amide Coupling (EDC, HOBt, R-NH2) C->D E Amide Library (Diverse R groups) D->E F Biological Screening E->F

Caption: Proposed workflow for the synthesis of an amide library.

Detailed Experimental Protocol: Synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
  • Dissolution: Dissolve Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (LiOH, 1.5 eq) to the solution and stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Proposed Derivatization and Biological Screening

The resulting carboxylic acid is a versatile intermediate for the synthesis of a wide array of derivatives. Amide coupling with a diverse set of primary and secondary amines will yield a library of compounds for screening against various biological targets, such as G-protein coupled receptors (GPCRs) or enzymes where conformational restriction is known to enhance binding.

Proposed Research Area 2: Ring-Opening Polymerization for Novel Materials

The inherent strain in the bicyclic ether system makes it a prime candidate for ring-opening polymerization (ROP), a powerful technique for creating polymers with controlled architectures and properties. The development of new biodegradable and recyclable polymers is a critical area of modern materials science.

Rationale: Creating Functional Polyesters with a Unique Backbone

The presence of both an ether and an ester in the monomer unit can lead to poly(ether-ester)s with unique physical and chemical properties. Such polymers could find applications as biodegradable plastics, drug delivery vehicles, or advanced coatings. Recent work has shown the potential of upcycling bioplastics into bicyclic ether-ester monomers for the synthesis of recyclable polyesters.[5][11][12]

Proposed Polymerization Strategy

We propose a catalyzed ring-opening polymerization of a lactone derivative of the core molecule.

G A Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate B Reduction (LiAlH4) A->B C Hydroxymethyl derivative B->C D Oxidation (e.g., TEMPO) C->D E Lactone Monomer D->E F Ring-Opening Polymerization (e.g., Sn(Oct)2) E->F G Novel Poly(ether-ester) F->G H Material Characterization G->H

Caption: Proposed pathway to novel poly(ether-ester)s.

Detailed Experimental Protocol: Reduction of the Ester
  • Inert Atmosphere: Set up a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Suspending Agent: Suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF.

  • Addition of Ester: Cool the suspension to 0 °C and add a solution of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Filtration and Extraction: Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate and extract the aqueous residue with ethyl acetate.

  • Drying and Concentration: Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting hydroxymethyl derivative by column chromatography.

The subsequent oxidation to the lactone and its polymerization can be carried out following established literature procedures for similar systems.[5][11]

Proposed Research Area 3: Exploring Ring-Opening Reactions for Complex Molecule Synthesis

The strained 3-oxabicyclo[3.1.0]hexane system is susceptible to nucleophilic and electrophilic ring-opening, providing a powerful tool for the stereoselective synthesis of highly functionalized cyclopentane and cyclohexane derivatives.[4]

Rationale: Accessing Diverse Scaffolds from a Single Precursor

By carefully selecting reagents and reaction conditions, the bicyclic ether can be opened in a controlled manner to generate a variety of molecular architectures that would be challenging to synthesize through other means. This strategy has been successfully employed in the synthesis of natural products.[4]

Proposed Ring-Opening Strategies

We propose investigating both acid-catalyzed and nucleophilic ring-opening reactions.

G cluster_0 Acid-Catalyzed cluster_1 Nucleophilic Opening A Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate B Lewis or Brønsted Acid (e.g., BF3·OEt2, H2SO4) A->B C Functionalized Cyclopentane Derivatives B->C D Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate E Nucleophile (e.g., R-Li, Grignard) D->E F Functionalized Cyclohexane Derivatives E->F

Caption: Proposed strategies for ring-opening reactions.

Detailed Experimental Protocol: Acid-Catalyzed Ring-Opening with a Thiol Nucleophile
  • Dissolution: Dissolve Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate (1.0 eq) and a thiol (e.g., thiophenol, 1.2 eq) in an anhydrous solvent such as dichloromethane.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., boron trifluoride diethyl etherate, 0.1 eq) at 0 °C.

  • Reaction: Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC.

  • Quenching: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the resulting thioether-substituted cyclopentane derivative by column chromatography.

Conclusion: A Call for Exploration

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is far more than a simple chemical intermediate. Its unique structural and electronic properties make it a versatile platform for innovation across multiple scientific disciplines. The research avenues proposed in this guide—from the development of novel therapeutics and advanced polymers to the exploration of complex synthetic transformations—represent a starting point for a deeper and more systematic investigation of this promising molecule. It is our hope that this document will inspire and equip researchers to unlock the full potential of this fascinating scaffold.

References

  • PubChem. Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. Available from: [Link]

  • American Elements. Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. Available from: [Link]

  • Taylor & Francis Online. Biological Activity and Molecular Docking Study of Some Bicyclic Structures: Antidiabetic and Anticholinergic Potentials. Available from: [Link]

  • ScienceDirect. Design, synthesis, and biological activity of bicyclic radester analogues as Hsp90 inhibitors. Available from: [Link]

  • University of Liège. Ab initio study on the stability of boat and chair forms of bicyclo[3.1.0]hexane derivatives. Available from: [Link]

  • Sci-Hub. ChemInform Abstract: Bicyclo(3.1.0)hex‐1(6)‐enes: Reactivity of the 3‐Oxa Derivative. Available from: [Link]

  • ACS Publications. An Efficient Stereoselective Synthesis of 4,5-trans-1,5-cis-3-Oxabicyclo[3.1.0]hexan-2-ones via the Iodolactonization of Alkylidenecyclopropyl Esters. Available from: [Link]

  • CONICET. Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. Available from: [Link]

  • ACS Publications. Synthesis and Polymerization of Bridged Bicyclic Ethers. Available from: [Link]

  • ResearchGate. Ring‐opening Polymerization of Enantiopure Bicyclic Ether‐ester Monomers toward Closed‐loop Recyclable and Crystalline Stereoregular Polyesters via Chemical Upcycling of Bioplastic. Available from: [Link]

  • PubChem. Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride. Available from: [Link]

  • The Journal of Physical Chemistry A. Theoretical Study of the Structures and the Ring-Puckering Potential Energy Functions of Bicyclo[3.1.0]hexane and Its Oxygen and Sulfur Analogues. Available from: [Link]

  • PubChem. Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. Available from: [Link]

  • ResearchGate. Using Ring-Opening Reactions of Oxabicyclic Compounds as a Strategy in Organic Synthesis. Available from: [Link]

  • ACS Publications. Chemical Upcycling of Poly(3-hydroxybutyrate) into Bicyclic Ether–Ester Monomers toward Value-Added, Degradable, and Recyclable Poly(ether ester). Available from: [Link]

  • RSC Publishing. Cyclic ether and anhydride ring opening copolymerisation delivering new ABB sequences in poly(ester-alt-ethers). Available from: [Link]

  • AZoLifeSciences. Engineering Bicyclic Small Molecule Heterocycles as Anti-Malarial Therapeutics: Design, Synthesis and Biological Studies. Available from: [Link]

  • ACS Publications. New Convenient Access to Optically Active Methylidenecyclopropylcarbinols. Available from: [Link]

  • ResearchGate. Ring‐opening Polymerization of Enantiopure Bicyclic Ether‐ester Monomers toward Closed‐loop Recyclable and Crystalline Stereoregular Polyesters via Chemical Upcycling of Bioplastic. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine. Available from: [Link]

  • MDPI. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. Available from: [Link]

  • Acta Chemica Scandinavica. Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. Available from: [Link]

  • Beilstein Journals. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Available from: [Link]

  • ACS Publications. Some Items of Interest to Process R&D Chemists and Engineers. Available from: [Link]

  • SpectraBase. 3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid, 2-oxo-, ethyl ester. Available from: [Link]

  • PDXScholar. Toward the Complete Characterization of Atmospheric Organic Carbon: The Development and Application of a Fully Automated System for the In-situ Derivatization and Analysis of Organic Compounds in Aerosol Samples. Available from: [Link]

  • ResearchGate. Derivatization in Sample Preparation for LC‐MS Bioanalysis. Available from: [Link]

  • Google Patents. Heterocyclic-substituted alkanamides useful as renin inhibitors.

Sources

Protocols & Analytical Methods

Method

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate: A Versatile Scaffold for Advanced Organic Synthesis

Introduction: Unlocking Three-Dimensional Chemical Space In the landscape of modern drug discovery and complex molecule synthesis, the quest for novel scaffolds that provide precise three-dimensional arrangements of func...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Three-Dimensional Chemical Space

In the landscape of modern drug discovery and complex molecule synthesis, the quest for novel scaffolds that provide precise three-dimensional arrangements of functional groups is paramount. Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate emerges as a highly valuable and versatile building block, offering a rigid bicyclic framework that serves as a conformationally constrained mimic for various key structural motifs. Its unique topology, combining a cyclopropane and a tetrahydrofuran ring, imparts specific steric and electronic properties that can be exploited to enhance biological activity, improve pharmacokinetic profiles, and access novel chemical space. This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this powerful synthetic intermediate, complete with detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₂O₃[1]
Molecular Weight 156.18 g/mol [1]
IUPAC Name ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate[1]
CAS Number 335599-07-0[1]
Appearance Colorless oil (typical)Commercially available
Boiling Point Data not readily available[2]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)General chemical knowledge

Safety and Handling: Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Core Synthesis: The Cyclopropanation Approach

The most common and efficient method for the synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is the rhodium-catalyzed cyclopropanation of 2,5-dihydrofuran with ethyl diazoacetate (EDA). This reaction is a cornerstone of carbene chemistry and allows for the stereoselective formation of the bicyclic system.

cluster_reactants Reactants 2,5-Dihydrofuran Product Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate 2,5-Dihydrofuran->Product EDA Ethyl Diazoacetate (EDA) Rh_catalyst Rh₂(OAc)₄ (catalyst) EDA->Rh_catalyst Coordination N2 N₂ Rh_catalyst->N2 N₂ elimination Rh_catalyst->Product Carbene transfer

Caption: Rhodium-catalyzed synthesis pathway.

Protocol 1: Synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

This protocol is adapted from established procedures in the literature for rhodium-catalyzed cyclopropanations.[3]

Materials:

  • 2,5-Dihydrofuran

  • Ethyl diazoacetate (EDA)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of 2,5-dihydrofuran (5 equivalents) and a catalytic amount of rhodium(II) acetate dimer (0.005 mol%) in anhydrous dichloromethane (DCM) at room temperature under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethyl diazoacetate (1 equivalent) in anhydrous DCM dropwise over a period of 4-6 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 12-16 hours, or until TLC analysis indicates the complete consumption of ethyl diazoacetate.

  • Concentrate the reaction mixture under reduced pressure to remove the excess 2,5-dihydrofuran and the DCM solvent.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate).

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate as a colorless oil.

Expected Yield: 60-75%. The yield can be influenced by the purity of the starting materials and the efficiency of the dropwise addition.

Characterization:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.14 (q, J = 7.1 Hz, 2H), 3.93 (d, J = 8.8 Hz, 2H), 3.75 (d, J = 8.3 Hz, 2H), 2.18 – 2.13 (m, 2H), 1.62 – 1.57 (m, 1H), 1.26 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 172.5, 71.8, 60.5, 29.8, 26.4, 14.2.

  • IR (neat, cm⁻¹): 2981, 1725 (C=O), 1285, 1175, 1035.

Applications in Organic Synthesis: A Gateway to Complexity

The synthetic utility of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate lies in its ability to serve as a precursor to a wide array of more complex and biologically relevant molecules. The strained cyclopropane ring and the ether linkage are key reactive sites that can be manipulated with high stereocontrol.

Synthesis of Carbocyclic Nucleoside Analogues

A significant application of this building block is in the synthesis of carbocyclic nucleoside analogues, which are important therapeutic agents, particularly in antiviral therapies.[4][5] The rigid bicyclo[3.1.0]hexane core mimics the furanose ring of natural nucleosides, locking it into a specific conformation, which can lead to enhanced binding to viral enzymes.

Start Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate Step1 Reduction/Functional Group Interconversion Start->Step1 Step2 Introduction of Hydroxyl Group Step1->Step2 Step3 Coupling with Nucleobase (e.g., Mitsunobu reaction) Step2->Step3 Final Carbocyclic Nucleoside Analogue Step3->Final

Caption: General workflow for nucleoside analogue synthesis.

Protocol 2: Synthesis of a Bicyclic Alcohol Intermediate for Nucleoside Synthesis

This protocol outlines the conversion of the title compound to a key alcohol intermediate.

Materials:

  • Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

  • Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄) or Rochelle's salt

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate (1 equivalent) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.

  • Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the desired (3-oxabicyclo[3.1.0]hexan-6-yl)methanol as a colorless oil, which can often be used in the next step without further purification.

Expected Yield: >90%.

This alcohol can then be coupled with various purine or pyrimidine bases using methods such as the Mitsunobu reaction to afford the target nucleoside analogues.[5]

As a Constrained Glycine and Glutamate Analogue

The rigid bicyclo[3.1.0]hexane framework can be used to synthesize conformationally restricted analogues of amino acids like glycine and glutamate. These analogues are invaluable tools for probing the bioactive conformations of neurotransmitters at their receptors and have led to the development of potent and selective ligands for metabotropic glutamate receptors (mGluRs), which are important targets for treating neurological disorders.[6]

The synthesis of these amino acid analogues often involves the ring-opening of the bicyclic system. The cyclopropane ring can be opened by various nucleophiles, and the stereochemical outcome of this reaction is often highly controlled by the bicyclic structure.

Mechanistic Insight: Nucleophilic Ring Opening The ring-opening of the cyclopropane moiety in the bicyclo[3.1.0]hexane system typically proceeds with inversion of configuration at the site of nucleophilic attack. The regioselectivity of the ring opening can be influenced by the nature of the nucleophile and the substituents on the bicyclic core.

Synthesis of Novel Heterocyclic Scaffolds

The inherent reactivity of the strained ring system in Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate makes it an excellent starting material for the synthesis of other novel heterocyclic systems through rearrangement and ring-expansion reactions. For example, treatment with certain acids can induce rearrangement to form substituted tetrahydrofurans or other oxygen-containing heterocycles.

Conclusion: A Building Block with Broad Potential

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is more than just a simple organic molecule; it is a key that unlocks access to a wide range of complex and biologically relevant structures. Its rigid, three-dimensional architecture provides a powerful tool for medicinal chemists seeking to impose conformational constraint on flexible molecules, thereby enhancing their potency and selectivity. The synthetic protocols and applications outlined in this guide serve as a starting point for researchers to explore the full potential of this versatile building block in their own synthetic endeavors, from the development of new antiviral agents to the design of novel probes for studying the central nervous system. As the demand for molecules with well-defined three-dimensional structures continues to grow, the importance of scaffolds like Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate in organic synthesis and drug discovery is set to increase significantly.

References

  • Marquez, V. E., et al. (2003). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. Bioorganic & Medicinal Chemistry, 11(2), 167-175. [Link]

  • Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate Under Low Catalyst Loadings. Organic Letters, 26(16), 2832–2836. [Link]

  • PubChem. (n.d.). Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Choi, Y., et al. (2011). Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation. Bioorganic & Medicinal Chemistry, 19(15), 4532-4539. [Link]

  • Marquez, V. E., et al. (2006). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. Journal of Organic Chemistry, 71(19), 7231–7240. [Link]

  • Monn, J. A., et al. (2015). Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs): Pharmacological Characterization and Assessment in a Rat Model of Cocaine Dependence. Journal of Medicinal Chemistry, 58(4), 1778–1795. [Link]

Sources

Application

Application Note and Protocol: Synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate via Rhodium-Catalyzed Cyclopropanation

Introduction: The Significance of the Bicyclo[3.1.0]hexane Scaffold The bicyclo[3.1.0]hexane framework is a structurally significant motif present in a variety of natural products and pharmacologically active compounds....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Bicyclo[3.1.0]hexane Scaffold

The bicyclo[3.1.0]hexane framework is a structurally significant motif present in a variety of natural products and pharmacologically active compounds. Its inherent ring strain and defined three-dimensional geometry make it a valuable building block in medicinal chemistry and drug development. Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, in particular, serves as a key intermediate for the synthesis of more complex molecules, including constrained analogues of sugars and nucleosides. This application note provides a detailed protocol for the synthesis of this valuable compound through the rhodium-catalyzed cyclopropanation of 2,5-dihydrofuran with ethyl diazoacetate. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and discuss the characterization of the final product.

Reaction Mechanism and Stereoselectivity: A Tale of a Metal Carbene

The core of this transformation lies in the catalytic cycle of a rhodium(II) complex, typically dirhodium tetraacetate [Rh₂(OAc)₄]. The reaction is initiated by the interaction of the rhodium catalyst with ethyl diazoacetate. This interaction leads to the extrusion of dinitrogen gas (N₂) and the formation of a highly reactive rhodium-carbene intermediate.[1] This electrophilic carbene species is the key player in the cyclopropanation event.

The rhodium-carbene then approaches the electron-rich double bond of 2,5-dihydrofuran. The reaction is believed to proceed via a concerted, though not necessarily synchronous, mechanism where the carbene is transferred to the alkene, forming the cyclopropane ring in a single step.[1]

An important consideration in the cyclopropanation of cyclic olefins like 2,5-dihydrofuran is the diastereoselectivity of the addition, which gives rise to either an exo or endo product. In the case of the 3-oxa-bicyclo[3.1.0]hexane system, the exo isomer is generally favored. This preference is primarily attributed to steric hindrance. The rhodium-carbene complex, being sterically bulky, will preferentially approach the double bond from the less hindered face of the 2,5-dihydrofuran ring, leading to the formation of the exo product where the ester group is pointing away from the five-membered ring.

Experimental Protocol

This protocol is adapted from a peer-reviewed synthetic procedure and is intended for use by trained chemists in a well-equipped laboratory.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMolesPuritySupplier
2,5-DihydrofuranC₄H₆O70.095.3 g76 mmol97%Sigma-Aldrich
Ethyl diazoacetateC₄H₆N₂O₂114.108.6 g76 mmol~90%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-AnhydrousFisher Scientific
Dirhodium tetraacetateC₈H₁₂O₈Rh₂441.9988 mg0.2 mmol97%Strem Chemicals

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Syringe pump or addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions:

  • Ethyl diazoacetate is toxic, potentially explosive, and a sensitizer. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with skin and eyes. Do not distill or heat neat ethyl diazoacetate. It is recommended to use a blast shield during the reaction.

  • Rhodium compounds are toxic and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a septum, add dirhodium tetraacetate (88 mg, 0.2 mmol).

    • Purge the flask with an inert gas (nitrogen or argon).

    • Add 2,5-dihydrofuran (5.3 g, 76 mmol) to the flask via syringe.

  • Slow Addition of Ethyl Diazoacetate:

    • In a separate flask, prepare a solution of ethyl diazoacetate (8.6 g, 76 mmol) in anhydrous dichloromethane (200 mL).

    • Using a syringe pump or an addition funnel, add the ethyl diazoacetate solution dropwise to the stirred solution of 2,5-dihydrofuran and the rhodium catalyst over a period of 4 hours at room temperature. A slow and controlled addition is crucial to maintain a low concentration of the diazo compound and prevent hazardous decomposition.

    • A gentle evolution of nitrogen gas should be observed throughout the addition.

  • Reaction Monitoring and Completion:

    • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours, or until the evolution of nitrogen ceases.

    • The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

  • Workup and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • The crude residue can be purified by flash column chromatography on silica gel. A gradient elution with ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) is typically effective for separating the product from any unreacted starting material and catalyst residues.

    • Combine the fractions containing the desired product and remove the solvent in vacuo to yield Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate as a colorless oil.

Data Analysis and Characterization

The structure and purity of the synthesized Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate can be confirmed by standard analytical techniques.

Expected Yield: 70-85%

Physical Properties: [2]

PropertyValue
Molecular FormulaC₈H₁₂O₃
Molecular Weight156.18 g/mol
AppearanceColorless oil

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 4.14 (q, J = 7.3 Hz, 2H, -OCH₂ CH₃)

    • 3.93 (d, J = 8.8 Hz, 2H, H-2, H-4)

    • 3.75 (d, J = 8.3 Hz, 2H, H-2, H-4)

    • 2.14-2.18 (m, 2H, H-1, H-5)

    • 1.58-1.63 (m, 1H, H-6)

    • 1.25-1.29 (m, 3H, -OCH₂CH₃ )

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm) (Reference data for a similar bicyclo[3.1.0]hexane system): [3]

    • ~170 (C=O)

    • ~68 (C-2, C-4)

    • ~61 (-C H₂CH₃)

    • ~31 (C-1, C-5)

    • ~24 (C-6)

    • ~14 (-CH₂C H₃)

  • Infrared (IR) (film, cm⁻¹) (Reference data for a similar bicyclo[3.1.0]hexane system): [3]

    • ~2980 (C-H stretch)

    • ~1725 (C=O stretch, ester)

    • ~1180 (C-O stretch)

Conclusion

The rhodium-catalyzed cyclopropanation of 2,5-dihydrofuran with ethyl diazoacetate is a reliable and efficient method for the synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. Understanding the underlying mechanism, particularly the role of the rhodium-carbene intermediate and the factors governing diastereoselectivity, is key to successfully applying this methodology. By following the detailed protocol and adhering to the necessary safety precautions, researchers can confidently prepare this valuable building block for applications in drug discovery and organic synthesis.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_catalyst_activation Catalyst Activation cluster_cyclopropanation Cyclopropanation Step Rh2OAc4 Rh₂(OAc)₄ RhCarbene Rhodium-Carbene Intermediate Rh2OAc4->RhCarbene + EDA EDA Ethyl Diazoacetate (N₂=CHCO₂Et) N2 N₂ (gas) EDA->N2 RhCarbene->N2 - N₂ RhCarbene_copy Rhodium-Carbene Intermediate DHF 2,5-Dihydrofuran Product Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate DHF->Product RhCarbene_copy->Product + 2,5-Dihydrofuran

Caption: Catalytic cycle of rhodium-catalyzed cyclopropanation.

Experimental Workflow

experimental_workflow start Start: Reaction Setup add_reagents Combine Rh₂(OAc)₄ and 2,5-Dihydrofuran start->add_reagents slow_addition Slowly add Ethyl Diazoacetate in DCM (4h) add_reagents->slow_addition reaction Stir at RT (1-2h) slow_addition->reaction workup Solvent Removal (Rotovap) reaction->workup purification Flash Column Chromatography workup->purification product Final Product: Colorless Oil purification->product

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Multigram synthesis of the tetrasubsituted dihydrobenzofuran GSK973 enabled by high throughput experimentation and a Claisen rearrangement in flow. Royal Society of Chemistry.[Link]

  • Metal-catalyzed cyclopropanations - Wikipedia. Wikipedia.[Link]

  • Supporting Information - Wiley-VCH. Wiley Online Library.[Link]

  • Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate - PubChem. National Center for Biotechnology Information.[Link]

  • Safe Generation and Direct Use of Diazoesters in Flow Chemistry. Thieme.[Link]

  • Organic Syntheses Procedure. Organic Syntheses.[Link]

Sources

Method

Application Note & Protocols: Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate as a Versatile Scaffold for the Synthesis of Conformationally Locked Antiviral Nucleosides

Abstract Nucleoside analogs are a cornerstone of antiviral therapy, primarily acting by inhibiting viral polymerases or other essential enzymes.[1] A key strategy in modern drug design involves the use of conformationall...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nucleoside analogs are a cornerstone of antiviral therapy, primarily acting by inhibiting viral polymerases or other essential enzymes.[1] A key strategy in modern drug design involves the use of conformationally restricted nucleosides, which lock the pseudosugar ring into a specific, biologically active conformation.[2] This pre-organization can lead to enhanced binding affinity for target enzymes and improved metabolic stability.[3] The rigid 3-oxa-bicyclo[3.1.0]hexane framework serves as an excellent mimic of the "North" conformation of natural ribofuranose rings, a geometry often preferred by viral enzymes.[4] This guide details the application of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, a readily accessible chiral building block, in the modular synthesis of novel purine and pyrimidine antiviral candidates. We provide detailed, field-tested protocols for key transformations, including the preparation of a core alcohol synthon and its subsequent coupling to nucleobases via the Mitsunobu reaction.

The 3-Oxa-bicyclo[3.1.0]hexane Scaffold: A Privileged Structure in Nucleoside Design

The efficacy of a nucleoside analog is profoundly influenced by the conformation of its sugar mimic. Natural nucleosides exist in a dynamic equilibrium between two major puckered conformations, termed "North" (N) and "South" (S). By incorporating a fused cyclopropane ring, the 3-oxa-bicyclo[3.1.0]hexane system effectively locks the five-membered ring into a rigid North-type geometry. This is advantageous because many viral polymerases preferentially bind nucleosides in this conformation.

The starting material, Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, possesses the essential structural features for elaboration into a diverse library of nucleoside analogs:

  • A Fused Epoxide and Cyclopropane: This imparts the rigid, locked conformation. The epoxide ring, while stable in purine syntheses, can be reactive, a factor to consider in the synthesis of pyrimidine analogs.[4]

  • An Ethyl Ester: This functional group serves as a versatile handle for conversion into other functionalities, most commonly a hydroxymethyl group required for nucleobase coupling.

Caption: Key structural features of the bicyclic scaffold.

General Synthetic Strategy: A Modular Pathway to Nucleoside Analogs

The synthesis of target nucleosides from Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate follows a convergent and modular pathway. This approach allows for the late-stage introduction of various nucleobases, facilitating the rapid generation of a compound library for structure-activity relationship (SAR) studies. The overarching strategy involves two main phases:

  • Synthon Preparation: The ester functional group of the starting material is reduced to a primary alcohol. This alcohol is the key intermediate (the "pseudosugar synthon") for coupling.

  • Nucleobase Coupling and Final Conversion: The alcohol synthon is coupled with a desired nucleobase, typically under Mitsunobu conditions. Subsequent deprotection or functional group manipulation yields the final antiviral candidate.

workflow start Ethyl 3-oxa-bicyclo[3.1.0] hexane-6-carboxylate step1 Reduction of Ester (e.g., LiAlH4) start->step1 step2 Core Alcohol Synthon (Pseudosugar Mimic) step1->step2 step3 Mitsunobu Coupling (DIAD, PPh3, Nucleobase) step2->step3 step4 Protected Bicyclic Nucleoside step3->step4 step5 Final Deprotection / Functionalization step4->step5 end Target Antiviral Nucleoside step5->end

Caption: Modular workflow for antiviral nucleoside synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate safety precautions must be taken.

Protocol 3.1: Preparation of the Core Alcohol Synthon

The conversion of the ester to a primary alcohol is the critical first step. Lithium aluminum hydride (LiAlH₄) is an effective reducing agent for this transformation.

Rationale: LiAlH₄ is a powerful, non-selective reducing agent capable of cleanly reducing esters to primary alcohols. The reaction is typically fast and high-yielding. Anhydrous conditions are crucial as LiAlH₄ reacts violently with water.

Materials:

  • Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a stirred suspension of LiAlH₄ (1.2 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction back to 0 °C. Cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and finally more water (Fieser workup).

  • Allow the mixture to stir vigorously for 1 hour until a white granular precipitate forms.

  • Filter the solid through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The resulting crude alcohol can often be used in the next step without further purification. If necessary, purify by silica gel chromatography.

Protocol 3.2: Synthesis of a Purine Analog via Mitsunobu Coupling

The Mitsunobu reaction is a robust method for coupling the prepared alcohol synthon with a nucleobase, such as 6-chloropurine, to form the crucial C-N bond.

Rationale: This reaction proceeds under mild conditions and typically results in the inversion of stereochemistry at the alcohol carbon, which is essential for achieving the correct anomeric configuration. 6-Chloropurine is used as a precursor to various adenine derivatives.

Materials:

  • Core Alcohol Synthon (from Protocol 3.1)

  • 6-Chloropurine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried flask under argon, dissolve the alcohol synthon (1.0 eq.), 6-chloropurine (1.5 eq.), and PPh₃ (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (1.5 eq.) dropwise to the stirred solution. A color change and/or formation of a precipitate is typically observed.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the 6-chloro-substituted purine nucleoside analog.

Protocol 3.3: Conversion to Adenosine Analog

The 6-chloro group of the purine product is readily displaced by ammonia to yield the final adenosine analog.

Rationale: The 6-position of the purine ring is electrophilic and susceptible to nucleophilic aromatic substitution. Treatment with ammonia provides the desired exocyclic amine of adenine.

Materials:

  • 6-Chloro-substituted purine nucleoside (from Protocol 3.2)

  • Methanolic ammonia (7N solution)

  • A sealed pressure vessel or thick-walled sealed tube

Procedure:

  • Dissolve the 6-chloropurine derivative (1.0 eq.) in a 7N solution of ammonia in methanol.

  • Seal the vessel tightly.

  • Heat the mixture at 80-100 °C for 24-48 hours. (Caution: Use a blast shield. The reaction generates pressure).

  • After cooling to room temperature, carefully open the vessel in a fume hood.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by silica gel chromatography or recrystallization to yield the final adenosine analog.

Summary of Reaction Data and Expected Outcomes

The described synthetic route is generally efficient, providing good to excellent yields for each step. The following table summarizes typical experimental parameters.

StepKey TransformationKey ReagentsTypical TimeTypical Yield (%)
3.1 Ester ReductionLiAlH₄, THF2-4 hours>90%
3.2 Mitsunobu CouplingPPh₃, DIAD, 6-Chloropurine12-18 hours50-70%
3.3 AminationNH₃/MeOH24-48 hours80-90%

Application in Antiviral Activity Screening

Nucleosides synthesized using this scaffold have demonstrated activity against various viruses, including Enterovirus A71 and Epstein-Barr Virus (EBV).[5][6] The general workflow for preliminary antiviral screening involves cell-based assays to determine the compound's efficacy and cytotoxicity.

cluster_workflow Antiviral Screening Workflow cluster_results Calculated Parameters A 1. Plate Host Cells B 2. Add Serial Dilutions of Bicyclic Nucleoside A->B C 3. Infect Cells with Virus B->C D 4. Incubate (24-72h) C->D E 5. Measure Endpoint (e.g., Cell Viability, Viral Titer) D->E EC50 EC₅₀ (Effective Concentration) E->EC50 SI SI = CC₅₀ / EC₅₀ (Selectivity Index) EC50->SI CC50 CC₅₀ (Cytotoxic Concentration) CC50->SI

Caption: General workflow for in vitro antiviral evaluation.

For example, certain (North)-methanocarba adenosine derivatives, which share the rigid bicyclo[3.1.0]hexane core, have shown micromolar activity (EC₅₀ ~3–4 µM) against Enterovirus A71.[5][6] The deoxyguanosine analogue built on the oxabicyclo[3.1.0]hexane system showed activity against EBV.

Conclusion

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is a powerful and versatile chiral building block for medicinal chemists and drug development professionals. Its inherent structural rigidity allows for the synthesis of conformationally locked "North-type" nucleoside analogs. The modular and robust synthetic protocols provided herein enable the efficient creation of compound libraries for screening against a wide range of viral pathogens, making this scaffold a valuable tool in the ongoing search for novel antiviral therapeutics.

References

  • Tosh, D. K., Toti, K. S., Hurst, B. L., Julander, J. G., & Jacobson, K. A. (2020). Structure activity relationship of novel antiviral nucleosides against Enterovirus A71. Bioorganic & Medicinal Chemistry Letters, 30(23), 127599. [Link]

  • Tosh, D. K., Toti, K. S., Hurst, B. L., Julander, J. G., & Jacobson, K. A. (2020). Structure activity relationship of novel antiviral nucleosides against Enterovirus A71. PubMed. [Link]

  • Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. CONICET. (2003). [Link]

  • Singla, H., et al. (2023). Chemoenzymatic Synthesis of arabino-Configured Bicyclic Nucleosides. Thieme Synthesis. [Link]

  • Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues. National Institutes of Health (PMC). [Link]

  • Lee-Ruff, E., & Wells, D. (2008). Bicyclic nucleoside synthesis: a photochemical approach. Nucleosides, Nucleotides & Nucleic Acids, 27(5), 484-94. [Link]

  • Evaluation of the reaction mechanism for the production of bicyclic nucleoside 6. ResearchGate. [Link]

  • Agrofoglio, L. A., et al. (2006). Recent progress for the synthesis of selected carbocyclic nucleosides. Current Organic Chemistry. [Link]

  • A [2.1.0]-Fused Bicyclic Intermediate Is Produced during the Biosynthesis of Oxetane Nucleosides. National Institutes of Health. [Link]

  • Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. National Institutes of Health. [Link]

  • Synthesis of some carbocyclic nucleoside analogues based on a bicyclo[3.1.0]hexane ring system. Sci-Hub. [Link]

  • Jeong, L. S., et al. (2005). Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation. Bioorganic & Medicinal Chemistry Letters, 15(4), 1055-1058. [Link]

  • Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. ResearchGate. [Link]

  • Forró, E., & Fülöp, F. (2016). A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes. Molecules, 21(11), 1493. [Link]

  • A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes. SciSpace. (2016). [Link]

  • Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. National Institutes of Health (PMC). [Link]

  • Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. PubChem. [Link]

Sources

Application

Application Notes & Protocols: A Guide to the Synthesis of Key Brivaracetam Intermediates

Introduction: Brivaracetam, marketed under the brand name Briviact®, is a third-generation antiepileptic drug (AED) approved for the treatment of partial-onset seizures.[1][2] It is a chemical analog of levetiracetam and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Brivaracetam, marketed under the brand name Briviact®, is a third-generation antiepileptic drug (AED) approved for the treatment of partial-onset seizures.[1][2] It is a chemical analog of levetiracetam and functions by binding with high affinity to the synaptic vesicle protein 2A (SV2A).[2][3] The chemical structure of brivaracetam, (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, features two critical chiral centers that define its pharmacological activity. Consequently, the stereoselective synthesis of its key intermediates is of paramount importance in pharmaceutical manufacturing to ensure the production of the desired enantiomerically pure active pharmaceutical ingredient (API).[4]

This document provides detailed experimental procedures for the synthesis of two pivotal intermediates: (4R)-4-propylpyrrolidin-2-one and (S)-2-aminobutanamide. These protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.

Part 1: Synthesis of (4R)-4-propylpyrrolidin-2-one

The (4R)-4-propylpyrrolidin-2-one lactam is the foundational scaffold of brivaracetam, establishing one of the molecule's two stereocenters.[5] Its synthesis with high optical purity is a critical objective. While various methods, including asymmetric synthesis and enzymatic resolution, have been developed, this section details a robust chemical resolution strategy. This approach involves the separation of a racemic precursor via the formation of diastereomeric salts with a chiral resolving agent, a technique widely employed in industrial synthesis for its reliability.[6][7]

Workflow for (4R)-4-propylpyrrolidin-2-one Synthesis

cluster_0 Synthesis of Racemic Precursor cluster_1 Chiral Resolution cluster_2 Liberation of Chiral Intermediate A Racemic 2-(2-carboxyethyl)pentanoic acid B Hofmann Degradation A->B C Racemic 4-propyl-pyrrolidin-2-one B->C D Racemic 4-propyl-pyrrolidin-2-one E Add (S)-(-)-phenylethylamine in Chloroform D->E F Diastereomeric Salt Formation E->F G Selective Crystallization F->G H Isolation of (4R)-pyrrolidinone-(S)-phenylethylamine salt G->H I Isolated Diastereomeric Salt J Acidification (e.g., HCl) & Extraction I->J K (4R)-4-propylpyrrolidin-2-one J->K

Caption: Workflow for the synthesis of (4R)-4-propylpyrrolidin-2-one via chiral resolution.

Protocol 1: Synthesis via Chiral Resolution

This protocol is adapted from a patented method involving the resolution of a racemic precursor using (S)-phenylethylamine.[6] The causality behind this choice lies in the ability of the chiral amine to form diastereomeric salts with the racemic carboxylic acid precursor, which possess different solubilities, allowing for separation by crystallization.[7]

Step 1: Preparation of the Diastereomeric Salt

  • To a 5L reactor, add 4.5 kg of chloroform and 264 g (1.524 mol) of the racemic carboxylic acid precursor (formula 3 in the cited patent).[6]

  • Heat the mixture to 45°C with stirring.[6]

  • Slowly add 153 g (1.263 mol) of S-phenylethylamine dropwise. The controlled addition is crucial to maintain the temperature and allow for selective salt formation.

  • Maintain the temperature at 45°C and continue stirring for 10 minutes after the addition is complete.[6]

  • Over a period of 5 hours, gradually cool the mixture to 25-30°C. This slow cooling promotes the crystallization of the less soluble diastereomeric salt.

  • Continue stirring at 25-30°C for an additional 2 hours to maximize the yield of the crystalline salt.[6]

  • Filter the resulting solid and wash the filter cake with 1 L of chloroform.[6]

Step 2: Purification of the Diastereomeric Salt

  • Transfer the collected filter cake to the reaction vessel.

  • Add a mixed solvent solution of 4.5 kg chloroform and 13 g isopropanol. The isopropanol is added to slightly increase the solubility of the undesired diastereomer, thus enhancing the purity of the desired crystalline salt.

  • Stir the suspension at 25-30°C for 3 hours.[6]

  • Filter the purified salt, wash the filter cake with 1 L of chloroform, and dry at 45°C.[6]

Step 3: Liberation of (4R)-4-propylpyrrolidin-2-one

  • The dried, purified diastereomeric salt is suspended in water.

  • The mixture is cooled to between -5°C and 5°C.[6]

  • Concentrated hydrochloric acid is added to protonate the carboxylic acid and liberate the free chiral intermediate from its salt form.

  • The aqueous solution is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the (4R)-4-propyl-pyrrolidin-2-one.[8]

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final intermediate.[8]

ParameterConditionRationale
Resolving Agent (S)-phenylethylamineForms diastereomeric salts with differing solubilities for separation.[6]
Solvent System Chloroform / IsopropanolProvides the optimal solubility difference between the diastereomeric salts.[6]
Crystallization Temp. Gradual cooling from 45°C to 25°CPromotes the formation of well-defined crystals and maximizes purity.[6]
Liberation Acidification (HCl)Breaks the ionic bond of the salt to release the free chiral molecule.[6]

Part 2: Synthesis of (S)-2-aminobutanamide hydrochloride

The second key chiral building block is (S)-2-aminobutanamide, typically used as its hydrochloride salt for improved stability and handling.[9] This intermediate provides the (S)-configured stereocenter of the final brivaracetam molecule. A common and scalable method for its preparation involves the synthesis of a racemic mixture followed by classical resolution using a chiral acid, such as L-tartaric acid.[10][11]

Workflow for (S)-2-aminobutanamide hydrochloride Synthesis

cluster_0 Ammoniation cluster_1 Chiral Resolution cluster_2 Salification A Methyl 2-bromobutyrate B Ammoniation in Methanol-Ammonia Solution A->B C DL-2-aminobutanamide B->C D DL-2-aminobutanamide E Add L-tartaric acid in Methanol D->E F Diastereomeric Salt Formation E->F G Selective Crystallization F->G H Isolation of (S)-2-aminobutanamide-L-tartrate G->H I Isolated Tartrate Salt J Add HCl gas or HCl in Isopropanol I->J K (S)-2-aminobutanamide hydrochloride J->K

Caption: Workflow for the synthesis of (S)-2-aminobutanamide hydrochloride.

Protocol 2: Synthesis via Chemical Resolution

This protocol is based on patented industrial methods.[10][11] The principle relies on the reaction of the racemic amine with a single enantiomer of a chiral acid (L-tartaric acid) to form diastereomeric salts, which are then separated.

Step 1: Ammoniation

  • React methyl 2-bromobutyrate with a solution of ammonia in methanol.[10] This is a nucleophilic substitution reaction where ammonia displaces the bromide, forming the racemic aminobutanamide.

  • After the reaction is complete, the solvent and excess ammonia are removed under reduced pressure to yield crude DL-2-aminobutanamide, often as an oily residue.[10]

Step 2: Resolution with L-Tartaric Acid

  • Dissolve the crude DL-2-aminobutanamide in methanol (approximately 2.5-3.5 times the weight of the amide).[10]

  • Slowly add L-tartaric acid to the solution while stirring. The molar ratio of aminobutanamide to tartaric acid is critical for efficient resolution.[10]

  • Cool the mixture to room temperature. A large amount of solid, the (S)-2-aminobutanamide-L-tartrate salt, will precipitate out due to its lower solubility in methanol compared to its diastereomer.

  • Filter the mixture to collect the crude diastereomeric salt.[10]

Step 3: Liberation and Salification

  • Suspend the collected tartrate salt in a suitable solvent like methanol or isopropanol.[11]

  • Introduce anhydrous hydrogen chloride (either as a gas or as a solution in isopropanol) into the suspension until the pH reaches 1-2.[10] This reaction simultaneously breaks the tartrate salt and forms the more stable hydrochloride salt of the desired (S)-enantiomer.

  • Cool the mixture, which will cause the (S)-2-aminobutanamide hydrochloride to crystallize.

  • Filter the solid product, wash with a small amount of cold solvent, and dry to obtain the final intermediate.[11]

ParameterConditionRationale
Starting Material Methyl 2-bromobutyrateA readily available precursor for the aminobutanamide structure.[10]
Resolving Agent L-Tartaric AcidA cost-effective and efficient chiral acid for resolving racemic amines.[10]
Resolution Solvent MethanolProvides the necessary solubility differential for selective crystallization of the desired diastereomeric salt.[10]
Salification Agent Hydrogen ChlorideConverts the resolved amine into a stable, crystalline hydrochloride salt.[11]

Part 3: Final Assembly of Brivaracetam

The final stage of the synthesis involves coupling the two chiral intermediates. A common strategy is the N-alkylation of (4R)-4-propylpyrrolidin-2-one with a chiral 2-bromobutanoic acid derivative, followed by amidation.[12][13]

Workflow for Brivaracetam Synthesis

A (4R)-4-propylpyrrolidin-2-one C N-Alkylation (e.g., NaH in THF) A->C B Methyl 2-bromobutanoate B->C D Racemic methyl 2-((R)-2-oxo-4- propylpyrrolidin-1-yl)butanoate C->D E Ester Hydrolysis (e.g., NaOH) D->E F (2S)-2-((R)-2-oxo-4-propylpyrrolidin- 1-yl)butanoic acid (after chiral separation/enzymatic resolution) E->F G Amidation (e.g., Ethyl Chloroformate, NH3) F->G H Brivaracetam ((2S)-2-((4R)-2-oxo-4-propylpyrrolidin- 1-yl)butanamide) G->H

Caption: Final coupling and amidation steps to synthesize Brivaracetam.

Protocol 3: Coupling and Amidation

This protocol outlines the final steps to assemble brivaracetam from its key intermediates. Note that industrial processes often employ enzymatic resolution at the ester stage to avoid late-stage chiral HPLC.[14][15]

Step 1: N-Alkylation

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF).

  • Add a solution of (4R)-4-propylpyrrolidin-2-one in THF dropwise at a controlled temperature (e.g., 0°C). The NaH acts as a strong base to deprotonate the lactam nitrogen, forming a nucleophilic anion.

  • After the addition is complete, add a racemic or enantiomerically enriched methyl 2-bromobutanoate.[12][13]

  • Allow the reaction to proceed until completion. The reaction is then quenched, typically with a saturated aqueous solution of ammonium chloride.[8]

  • The product, methyl 2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanoate, is extracted into an organic solvent and purified.[12]

Step 2: Hydrolysis to Carboxylic Acid

  • The ester intermediate is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in an aqueous or mixed aqueous/organic solvent system.[13]

  • After hydrolysis, the reaction mixture is acidified, and the carboxylic acid product, (2S)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanoic acid, is extracted and purified.[13] (Note: If a racemic ester was used in Step 1, this step would be preceded by a resolution, often enzymatic, to isolate the desired (2S) stereoisomer).[15]

Step 3: Final Amidation

  • The purified carboxylic acid is dissolved in a suitable solvent (e.g., THF).

  • The solution is cooled (e.g., to 0°C), and triethylamine is added, followed by the dropwise addition of ethyl chloroformate. This forms a mixed anhydride, activating the carboxylic acid for amidation.[13][14]

  • A solution of ammonia (e.g., aqueous ammonia or ammonia in an organic solvent) is then added to the reaction mixture.[13][14]

  • Upon completion, the crude brivaracetam is isolated by extraction and purified, typically by recrystallization from a suitable solvent like di-isopropyl ether or an ethyl acetate/heptane mixture, to yield the final API with high purity.[12][14]

ParameterConditionRationale
Alkylation Base Sodium Hydride (NaH)A strong, non-nucleophilic base that efficiently deprotonates the lactam nitrogen.[13]
Hydrolysis Sodium Hydroxide (NaOH)Standard saponification conditions to convert the ester to a carboxylic acid.[13]
Amidation Activator Ethyl ChloroformateForms a highly reactive mixed anhydride intermediate to facilitate amide bond formation.[13]
Purification RecrystallizationA robust and scalable method for achieving high purity of the final API.[14][16]

References

  • CN114805167A - Preparation method of brivaracetam - Google Patents.
  • Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions - PMC - NIH. (2023-06-14). Available at: [Link]

  • Preparation method of brivaracetam intermediate - Eureka | Patsnap. Available at: [Link]

  • Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions | ACS Omega - ACS Publications. (2023-06-14). Available at: [Link]

  • Compound and its use in the synthesis of brivaracetam intermediates and raw materials. Available at: [Link]

  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. Available at: [Link]

  • Australian Public Assessment Report for brivaracetam - Therapeutic Goods Administration (TGA). (2017-03-07). Available at: [Link]

  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug | ACS Omega. (2022-01-09). Available at: [Link]

  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC. (2022-01-09). Available at: [Link]

  • WO2016191435A1 - Processes to produce brivaracetam - Google Patents.
  • Synthesis of Epilepsy Drug Brivaracetam through Solvent-free Lactamization | Request PDF. Available at: [Link]

  • WO2020051796A1 - Preparation method for brivaracetam and intermediate thereof - Google Patents.
  • Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization - PubMed. (2007-05-07). Available at: [Link]

  • US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents.
  • CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents.
  • CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents.
  • Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization | Request PDF - ResearchGate. Available at: [Link]

  • Chemical synthesis method for of 2-amino-butanamide hydrochloride - Eureka | Patsnap. Available at: [Link]

  • WO2019087172A1 - Process for preparation of brivaracetam - Google Patents.
  • Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization | Bioscience, Biotechnology, and Biochemistry | Oxford Academic. Available at: [Link]

  • US11400074B1 - Enzymatic process for the preparation of (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid and its conversion into brivaracetam - Google Patents.
  • CN103626672A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents.
  • Chiral resolution - Wikipedia. Available at: [Link]

  • Stereochemistry of Amino Acids - Chemistry LibreTexts. (2022-07-04). Available at: [Link]

Sources

Method

Application Note & Protocol: Selective Grignard Additions to Ethyl 3-Oxa-bicyclo[3.1.0]hexane-6-carboxylate

Introduction The bicyclo[3.1.0]hexane framework is a conformationally constrained scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid structure serves as a bioisostere for cyclohex...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The bicyclo[3.1.0]hexane framework is a conformationally constrained scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid structure serves as a bioisostere for cyclohexane, often leading to improved binding affinity, metabolic stability, and selectivity for biological targets.[1][2][3] The synthesis of functionalized derivatives of this scaffold is therefore a critical endeavor for the development of novel therapeutics.

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate presents a unique synthetic challenge and opportunity. This molecule contains two distinct electrophilic sites susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents: an ester at the C6 position and a strained epoxide (oxirane) ring. The ability to selectively target one of these functional groups in the presence of the other is paramount for its use as a versatile building block. This application note provides a detailed exploration of the mechanistic dichotomy of this reaction and presents a robust protocol for the selective double addition of Grignard reagents to the ester moiety, yielding valuable tertiary alcohol derivatives.

Mechanistic Considerations: A Tale of Two Electrophiles

The reaction of a Grignard reagent (R-MgX) with ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate can, in principle, proceed via two competing pathways. The outcome is dictated by the relative reactivity of the ester and the epoxide under the chosen reaction conditions.

  • Pathway A: Nucleophilic Acyl Substitution at the Ester. Grignard reagents are well-known to react with esters in a two-fold addition process.[4][5] The initial nucleophilic attack on the carbonyl carbon forms a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form a ketone.[6] This newly formed ketone is generally more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent, yielding a tertiary alcohol upon aqueous workup.[4][7]

  • Pathway B: SN2 Ring-Opening of the Epoxide. The significant ring strain (~13 kcal/mol) of the epoxide ring makes it susceptible to nucleophilic attack.[8][9] Under basic or nucleophilic conditions, this reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the epoxide carbons, leading to inversion of stereochemistry at the point of attack.[8][10] For the 3-oxa-bicyclo[3.1.0]hexane system, the attack would occur at either C1 or C5, leading to a cyclopentanol derivative. The regioselectivity of this attack is governed by sterics, with the nucleophile preferentially attacking the less hindered carbon atom.[8][11]

The chemoselectivity of the overall reaction hinges on whether the Grignard reagent attacks the ester carbonyl or the epoxide carbon first. While the epoxide is activated by ring strain, the ester reaction, once initiated, proceeds rapidly through a highly reactive ketone intermediate. The protocol detailed below is optimized to favor the reaction at the ester by controlling temperature and reagent stoichiometry.

G cluster_start Starting Material cluster_path_a Pathway A: Ester Addition cluster_path_b Pathway B: Epoxide Opening start Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate A1 1. First Grignard Addition start->A1 + R-MgX B1 SN2 Attack on Epoxide start->B1 + R-MgX A2 Tetrahedral Intermediate A1->A2 A3 Elimination of Ethoxide A2->A3 A4 Ketone Intermediate A3->A4 A5 2. Second Grignard Addition A4->A5 + R-MgX A6 Tertiary Alkoxide A5->A6 A7 Aqueous Workup A6->A7 A_Product Product A: Bicyclic Tertiary Alcohol A7->A_Product B2 Ring-Opened Alkoxide B1->B2 B3 Aqueous Workup B2->B3 B_Product Product B: Substituted Cyclopentanol B3->B_Product

Figure 1: Competing reaction pathways for the Grignard reaction.

Experimental Protocol: Selective Synthesis of Bicyclic Tertiary Alcohols

This protocol details the procedure for the selective reaction of Grignard reagents at the ester functional group of ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate.

Core Principle: The reaction is performed by slowly adding the bicyclic ester to an excess of the Grignard reagent at a reduced temperature (0 °C). This ensures that the Grignard reagent is always in excess, promoting the rapid conversion of the intermediate ketone to the final tertiary alcohol and minimizing side reactions. Using at least 2.2 equivalents of the Grignard reagent is critical for driving the reaction to completion.

G prep Preparation - Dry Glassware - Inert Atmosphere (N2/Ar) reagents Reagents - Add Grignard Reagent (2.2 eq) - Add Anhydrous THF prep->reagents cool Cooling - Cool to 0 °C (Ice Bath) reagents->cool addition Substrate Addition - Dissolve Ester (1.0 eq) in THF - Add dropwise to Grignard soln cool->addition reaction Reaction - Stir at 0 °C for 30 min - Warm to RT - Stir for 2-4h (Monitor by TLC) addition->reaction quench Workup: Quench - Cool to 0 °C - Slowly add sat. aq. NH4Cl reaction->quench extract Workup: Extraction - Extract with Ethyl Acetate (3x) - Combine organic layers quench->extract dry Workup: Dry & Concentrate - Dry over Na2SO4 - Filter & Evaporate extract->dry purify Purification - Silica Gel Chromatography dry->purify analyze Analysis - NMR, IR, MS - Determine Yield purify->analyze

Figure 2: Experimental workflow for the Grignard reaction.
Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate>95%Custom Synthesis/CommericalMust be anhydrous.
Grignard Reagent (e.g., MeMgBr, PhMgBr)1.0 - 3.0 M in THF/Et₂OSigma-Aldrich, etc.Titer should be known or determined prior to use.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-Aldrich, etc.Inhibitor-free. Use from a freshly opened bottle or distilled.
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent GradeStandard SupplierUsed for quenching the reaction.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeStandard SupplierFor drying the organic layer.
Silica Gel230-400 meshStandard SupplierFor column chromatography.
Round-bottom flasks, magnetic stirrer, syringes--All glassware must be oven- or flame-dried before use.
Inert atmosphere setup (Nitrogen or Argon)--Essential for excluding moisture.
Safety Precautions
  • Anhydrous Conditions: Grignard reagents react violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under a dry, inert atmosphere (N₂ or Argon).

  • Exothermic Reaction: The addition of the ester to the Grignard reagent and the subsequent quenching step are exothermic. Maintain proper temperature control using an ice bath.

  • Solvent Safety: Work in a well-ventilated fume hood. Diethyl ether and THF are extremely flammable.

Step-by-Step Protocol
  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of nitrogen or argon.

  • Charge Reagents: To the flask, add the Grignard reagent (2.2 equivalents) via syringe. Dilute with anhydrous THF to a suitable concentration (e.g., 0.5 M).

  • Cooling: Cool the stirred Grignard solution to 0 °C using an ice-water bath.

  • Substrate Addition: In a separate flame-dried flask, dissolve ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate (1.0 equivalent) in a minimal amount of anhydrous THF. Draw this solution into a syringe and add it dropwise to the cooled Grignard solution over 15-20 minutes. Maintain the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.

  • Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and the alkoxide product. Caution: This process is highly exothermic and may produce gas.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired tertiary alcohol.

Expected Outcomes and Data Interpretation

The successful execution of this protocol should yield the corresponding tertiary alcohol with the bicyclo[3.1.0]hexane core intact. The stereochemical outcome at the newly formed tertiary carbinol center will depend on the facial selectivity of the Grignard attack on the intermediate ketone, which is typically governed by steric hindrance, favoring attack from the less-hindered exo face.

Representative Data

The following table provides hypothetical, yet realistic, outcomes for the reaction with different Grignard reagents.

Grignard Reagent (R-MgX)R GroupProduct StructureExpected Yield
Methylmagnesium Bromide-CH₃(3-oxa-bicyclo[3.1.0]hexan-6-yl)-propan-2-ol75-85%
Phenylmagnesium Bromide-PhDi(phenyl)(3-oxa-bicyclo[3.1.0]hexan-6-yl)methanol65-75%
Ethylmagnesium Bromide-CH₂CH₃3-(3-oxa-bicyclo[3.1.0]hexan-6-yl)-pentan-3-ol70-80%
Product Characterization
  • ¹H and ¹³C NMR: Will confirm the structure, including the presence of two identical 'R' groups from the Grignard reagent and the disappearance of the ethyl ester signals.

  • IR Spectroscopy: Will show the appearance of a broad O-H stretch (~3400 cm⁻¹) and the disappearance of the ester C=O stretch (~1730 cm⁻¹).

  • Mass Spectrometry (MS): Will confirm the molecular weight of the final product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents/glassware quenching the Grignard. 2. Inactive Grignard reagent.1. Ensure all glassware is rigorously dried and use fresh, anhydrous solvents. 2. Titrate the Grignard reagent before use to confirm its concentration.
Recovery of Starting Ester 1. Insufficient Grignard reagent (<2 equivalents). 2. Short reaction time.1. Use at least 2.2 equivalents of Grignard reagent. 2. Increase reaction time and monitor carefully by TLC until the starting material is consumed.
Complex Product Mixture 1. Reaction temperature too high, causing side reactions. 2. Epoxide ring-opening.1. Maintain strict temperature control (0 °C) during addition. 2. This suggests Pathway B is competing. Consider using a less reactive organometallic reagent or adding a Lewis acid to coordinate to the ester carbonyl, though this may also activate the epoxide.
Ketone Intermediate Isolated Insufficient Grignard reagent (between 1 and 2 equivalents used or quenched).Re-subject the isolated ketone to the reaction conditions with an additional equivalent of the Grignard reagent.

Conclusion

The reaction of Grignard reagents with ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate provides a powerful method for synthesizing structurally complex tertiary alcohols built upon a medicinally relevant scaffold. By carefully controlling the reaction stoichiometry and temperature, the reaction can be directed to occur selectively at the ester functional group, preserving the strained epoxide ring for potential future transformations. The protocol described herein offers a reliable and scalable procedure for researchers and drug development professionals to access these valuable molecular building blocks.

References

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Facially Selective and Regioselective Carbometalation of Cyclopropenes by Aryl Grignard Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. Arkat USA. [Link]

  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Esters with Grignard Reagent. Chemistry Steps. [Link]

  • Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists. PubMed Central. [Link]

  • The Grignard Reaction of Epoxides. Chemistry Steps. [Link]

  • Grignard Reagent Reaction Mechanism. YouTube. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo. Research Collection ETH Zurich. [Link]

  • Ring Opening of Epoxides. YouTube. [Link]

  • Synthesis with Epoxides. YouTube. [Link]

  • Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation. PubMed Central. [Link]

  • Grignard Reagent, Reaction, Mechanism and Shortcut. YouTube. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]

Sources

Application

Application Note &amp; Protocol: A Guide to the Asymmetric Synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate Enantiomers

Introduction: The Significance of the Bicyclo[3.1.0]hexane Scaffold The bicyclo[3.1.0]hexane framework, a unique structural motif featuring a fused five-membered ring and a cyclopropane ring, imparts significant conforma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Bicyclo[3.1.0]hexane Scaffold

The bicyclo[3.1.0]hexane framework, a unique structural motif featuring a fused five-membered ring and a cyclopropane ring, imparts significant conformational rigidity and ring strain.[1] This distinct three-dimensional architecture makes it an invaluable building block in medicinal chemistry and drug discovery. By locking flexible molecules into specific conformations, this scaffold allows for the precise design of ligands with enhanced potency and selectivity for biological targets.[2]

Notably, the bicyclo[3.1.0]hexane core serves as a key bioisostere in novel nucleoside analogues, replacing the natural furanose ring to create potent therapeutics.[1][2] These conformationally restricted molecules have shown promise as ligands for adenosine receptors, which are targets for treating cancer and inflammation, and are integral to the development of antiviral agents, including HIV capsid inhibitors.[1][2]

Given the chiral nature of biological systems, the ability to selectively synthesize a single enantiomer of a drug candidate is paramount. The biological activity often resides in one enantiomer, while the other may be inactive or even cause undesirable side effects. This guide provides a detailed protocol for the asymmetric synthesis of the enantiomers of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, a versatile intermediate for more complex pharmaceutical agents, utilizing a state-of-the-art rhodium-catalyzed cyclopropanation.

Synthetic Strategy: Rhodium-Catalyzed Asymmetric Cyclopropanation

2.1. Retrosynthetic Analysis and Mechanistic Rationale

The most direct and efficient method for constructing the strained cyclopropane ring of the target molecule is through the catalytic addition of a carbene equivalent to an alkene. Our retrosynthetic analysis identifies 2,3-dihydrofuran as the alkene component and ethyl diazoacetate (EDA) as the carbene precursor.

The key to achieving enantioselectivity lies in the choice of catalyst. Chiral dirhodium(II) carboxylate and carboxamidate complexes are exceptionally effective for catalyzing the decomposition of diazo compounds and controlling the stereochemistry of the subsequent cyclopropanation.[3][4][5] The mechanism involves the formation of a chiral rhodium-carbene intermediate. The chiral ligands surrounding the rhodium centers create a stereochemically defined environment, forcing the alkene (2,3-dihydrofuran) to approach from a specific face and orientation, thereby dictating the absolute stereochemistry of the newly formed cyclopropane ring.

2.2. The Catalytic Cycle

The catalytic cycle, depicted below, begins with the displacement of a labile ligand on the dirhodium(II) catalyst by ethyl diazoacetate. This is followed by the extrusion of dinitrogen (N₂) to form the critical chiral rhodium-carbene intermediate. This highly reactive species is then intercepted by 2,3-dihydrofuran in a concerted cycloaddition step to form the desired product and regenerate the active catalyst. The slow addition of EDA is crucial to maintain a low concentration of the free carbene, minimizing side reactions such as dimerization.

Catalytic_Cycle Figure 1: Catalytic Cycle for Asymmetric Cyclopropanation cluster_0 Catalyst [Rh₂(chiral ligand)₄] Intermediate Chiral Rhodium-Carbene Intermediate Catalyst->Intermediate + EDA EDA Ethyl Diazoacetate (N₂CHCO₂Et) Product Ethyl 3-oxa-bicyclo[3.1.0] hexane-6-carboxylate Product->Catalyst Regeneration DHF 2,3-Dihydrofuran Intermediate->Product + 2,3-Dihydrofuran N2 N₂ Intermediate->N2 - N₂

Caption: Figure 1: Catalytic Cycle for Asymmetric Cyclopropanation.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis of both enantiomers of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate.

3.1. Materials and Reagents

ReagentPuritySupplierNotes
Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], Rh₂(S-PTTL)₄≥98%Major SupplierFor the (1S,5R,6S)-enantiomer. Store under inert gas.
Dirhodium(II) tetrakis[N-phthaloyl-(R)-tert-leucinate], Rh₂(R-PTTL)₄≥98%Major SupplierFor the (1R,5S,6R)-enantiomer. Store under inert gas.
2,3-Dihydrofuran≥99%Major SupplierFreshly distilled over Na/benzophenone prior to use.
Ethyl Diazoacetate (EDA)StabilizedMajor SupplierCaution: Potentially explosive. Handle with care in a fume hood.
Dichloromethane (DCM)AnhydrousMajor SupplierDistilled from CaH₂.
Diethyl EtherAnhydrousMajor Supplier
HexanesHPLC GradeMajor SupplierFor chromatography.
Ethyl AcetateHPLC GradeMajor SupplierFor chromatography.

3.2. General Experimental Workflow

The overall process involves careful setup under an inert atmosphere, slow addition of the diazo compound to the catalyst and alkene mixture, followed by purification and stereochemical analysis.

Workflow Figure 2: General Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis arrow arrow Setup 1. Oven-dry glassware Inert 2. Assemble under N₂/Ar Setup->Inert Reagents 3. Add Solvent, Catalyst, and 2,3-Dihydrofuran Inert->Reagents Addition 4. Slow addition of EDA via syringe pump (8-10 h) Reagents->Addition Stir 5. Stir overnight at RT Addition->Stir Filter 6. Filter through Celite/Silica Stir->Filter Concentrate 7. Concentrate in vacuo Filter->Concentrate Chroma 8. Flash Chromatography Concentrate->Chroma Yield 9. Determine Yield Chroma->Yield NMR 10. NMR for Structure Yield->NMR HPLC 11. Chiral HPLC for e.e. NMR->HPLC

Caption: Figure 2: General Experimental Workflow.

3.3. Protocol for (1S,5R,6S)-Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

  • Preparation: To an oven-dried 100 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum under a nitrogen atmosphere, add anhydrous dichloromethane (20 mL).

  • Catalyst Loading: Add Rh₂(S-PTTL)₄ (0.02 mmol, 0.2 mol%). Stir until the catalyst is fully dissolved.

  • Substrate Addition: Add freshly distilled 2,3-dihydrofuran (20 mmol, 2.0 equivalents).

  • EDA Addition: Prepare a solution of ethyl diazoacetate (10 mmol, 1.0 equivalent) in anhydrous dichloromethane (15 mL). Using a syringe pump, add this solution to the reaction mixture over 8-10 hours. Expert Tip: Slow addition is critical to prevent the formation of diethyl maleate and fumarate via carbene dimerization and ensures high catalyst turnover.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir overnight at room temperature. Monitor the consumption of EDA by TLC (staining with potassium permanganate).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 95:5 Hexanes:Ethyl Acetate) to afford the pure product as a colorless oil.

3.4. Protocol for (1R,5S,6R)-Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

To obtain the opposite enantiomer, follow the exact procedure described in section 3.3, but substitute the Rh₂(S-PTTL)₄ catalyst with its enantiomer, Rh₂(R-PTTL)₄ .

3.5. Expected Results

EnantiomerCatalystTypical YieldTypical e.e.
(1S,5R,6S)-ProductRh₂(S-PTTL)₄85-95%>98%
(1R,5S,6R)-ProductRh₂(R-PTTL)₄85-95%>98%

3.6. Characterization and Enantiomeric Excess (e.e.) Determination

  • Structural Verification: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The bicyclic structure exhibits characteristic coupling constants.

  • Enantiomeric Excess: The e.e. is determined by chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Protocol Example:

  • Column: Chiralcel OD-H or equivalent

  • Mobile Phase: 98:2 Hexane:Isopropanol

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Expected Outcome: The two enantiomers will show baseline separation, allowing for accurate integration of the peak areas to calculate the enantiomeric excess.

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low Yield 1. Impure/wet solvent or reagents. 2. EDA added too quickly. 3. Catalyst decomposition.1. Ensure all reagents and solvents are anhydrous. 2. Use a syringe pump for slow, controlled addition. 3. Handle catalyst under inert gas.
Low Enantioselectivity (e.e.) 1. Reaction temperature too high. 2. Incorrect catalyst enantiomer used. 3. Catalyst degradation.1. Maintain reaction at room temperature or consider cooling to 0 °C. 2. Double-check the catalyst label and structure. 3. Use fresh catalyst.
Formation of Side Products Dimerization of EDA (diethyl maleate/fumarate) due to high carbene concentration.This is almost always due to adding the EDA solution too rapidly. Ensure the addition is performed over at least 8 hours.

Senior Scientist's Note: The success of this asymmetric transformation hinges on meticulous experimental technique. The purity of the 2,3-dihydrofuran and the slow, controlled addition of ethyl diazoacetate are the two most critical parameters for achieving high yields and excellent enantioselectivity. Always handle diazo compounds with appropriate safety precautions behind a blast shield in a chemical fume hood.

References

  • Ohashi, M., Takeda, K., Ihori, Y., & Ogoshi, S. (2009). Pd(II)/Pd(IV) catalytic enantioselective synthesis of bicyclo[3.1.0]hexanes via oxidative cyclization of enynes. Journal of the American Chemical Society, 131(10), 3452–3453. [Link]

  • Ye, L., Gu, Q.-S., Tian, P., & Liu, X.-Y. (2018). Copper-catalyzed intramolecular radical cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters. Nature Communications, 9(1), 227. [Link]

  • Marquez, V. E., et al. (2003). Enantioselective Synthesis of Bicyclo[3.1.0]hexane Carbocyclic Nucleosides via a Lipase-Catalyzed Asymmetric Acetylation. The Journal of Organic Chemistry, 68(20), 7676–7688. [Link]

  • Wikipedia. Cyclopropanation. [Link]

  • Doyle, M. P., Winchester, W. R., Protopopova, M. N., Kazala, A. P., & Westrum, L. J. (1993). Dirhodium(II) Tetrakis[Methyl 2-pyrrolidone-5(R)-carboxylate]. Organic Syntheses, 71, 137. [Link]

  • Huy, V., et al. (2016). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 18(22), 5864–5867. [Link]

  • Reiser, O., et al. (2017). Rh(II)-catalyzed Cyclopropanation of Aromatic Heterocycles and its Application to the Total Synthesis of Natural Product Derivatives. University of Regensburg Dissertation. [Link]

  • Tsuji, T., et al. (2008). Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation. Bioorganic & Medicinal Chemistry, 16(18), 8529–8538. [Link]

  • PubChem. Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. [Link]

Sources

Method

Application Note &amp; Protocol: A Scalable Approach to the Synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

Introduction and Strategic Overview Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a non-p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a non-planar bioisostere for aromatic rings, often leading to improved physicochemical properties such as solubility and metabolic stability in drug candidates.[1] The 3-oxabicyclo[3.1.0]hexane core is a key motif in various pharmacologically active compounds, making a robust and scalable synthesis protocol essential for researchers in drug discovery and process development.[2]

This document provides a detailed guide for the large-scale synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices. The core of this synthesis is a dirhodium(II)-catalyzed intramolecular cyclopropanation, a powerful and well-established method for constructing such bicyclic systems.[2][3] We will focus on the reaction between 2,5-dihydrofuran and ethyl diazoacetate (EDA), outlining a process that is efficient, scalable, and grounded in rigorous safety protocols.

The Synthetic Pathway: Mechanistic Considerations

The chosen synthetic route involves the direct cyclopropanation of the double bond in 2,5-dihydrofuran using ethyl diazoacetate. This transformation is catalyzed by a dirhodium(II) complex, typically dirhodium(II) acetate [Rh₂(OAc)₄].

The catalytic cycle is initiated by the reaction of ethyl diazoacetate with the dirhodium(II) catalyst. This step involves the extrusion of dinitrogen (N₂) gas and the formation of a highly reactive rhodium carbene intermediate. This electrophilic carbene is then intercepted by the nucleophilic π-bond of 2,5-dihydrofuran. The reaction proceeds via a concerted cycloaddition to form the cyclopropane ring of the target molecule, regenerating the dirhodium(II) catalyst to continue the cycle. The efficiency of this process allows for very low catalyst loadings, which is a significant advantage for large-scale production.[2]

Logical Workflow for Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A Reagent & Glassware Preparation B Inert Atmosphere Setup (Nitrogen/Argon) A->B C Charge Reactor with 2,5-Dihydrofuran & Rh₂(OAc)₄ B->C D Controlled Slow Addition of Ethyl Diazoacetate (EDA) C->D Exothermic Control E Reaction Monitoring (TLC/GC) D->E F Reaction Quenching & Catalyst Filtration E->F G Solvent Removal (Rotary Evaporation) F->G H Purification by Vacuum Distillation G->H I Characterization (NMR, LC-MS) H->I J Product Storage I->J G Rh2L4 Rh₂(OAc)₄ Carbene [Rh₂(OAc)₄]=CH-CO₂Et (Rhodium Carbene) Rh2L4->Carbene + EDA EDA N₂=CH-CO₂Et (Ethyl Diazoacetate) N2 N₂ EDA->N2 - N₂ TransitionState [Transition State] Carbene->TransitionState + 2,5-Dihydrofuran DHF 2,5-Dihydrofuran DHF->TransitionState Product Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate TransitionState->Rh2L4 Catalyst Regeneration TransitionState->Product

Sources

Application

Application Notes &amp; Protocols: Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate as a Versatile Precursor for the Synthesis of Cyclopropanecarboxylate Insecticides

Abstract Cyclopropanecarboxylate esters are the cornerstone of synthetic pyrethroid insecticides, a dominant class of agrochemicals prized for their high efficacy and favorable safety profile. The stereochemistry and sub...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclopropanecarboxylate esters are the cornerstone of synthetic pyrethroid insecticides, a dominant class of agrochemicals prized for their high efficacy and favorable safety profile. The stereochemistry and substitution pattern of the cyclopropane ring are critical for their insecticidal activity. This document provides a comprehensive technical guide for researchers and drug development professionals on the strategic use of ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate as a key starting material for the synthesis of these vital compounds. We will explore the underlying chemical principles, provide detailed, field-proven protocols for the key transformations, and present a logical workflow from the bicyclic precursor to high-value insecticidal agents.

Introduction: The Strategic Importance of the Bicyclic Precursor

The synthetic pyrethroids, such as permethrin, cypermethrin, and deltamethrin, are esters of substituted cyclopropanecarboxylic acids.[1] The precise three-dimensional structure of the cyclopropane ring is essential for the molecule's interaction with the voltage-gated sodium channels in insect neurons, leading to paralysis and death.[2] The industrial synthesis of these acid components is a topic of significant research, with a focus on stereoselectivity and cost-effectiveness.[3][4]

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate presents a compelling starting point for the synthesis of the requisite cyclopropane core. Its rigid bicyclic structure offers a scaffold for introducing desired stereochemistry, which can then be unmasked through a strategic ring-opening reaction. This approach provides a powerful alternative to traditional cyclopropanation methods.

This guide will detail a proposed synthetic pathway, commencing with the hydrolytic ring-opening of the bicyclic ether, followed by functional group manipulation to install the necessary side-chains, and culminating in the esterification to yield the final insecticidal products.

Proposed Synthetic Pathway Overview

The overall strategy involves a three-stage process:

  • Stage 1: Ring-Opening of the Bicyclic Ether. The strained oxabicyclo[3.1.0]hexane system is susceptible to ring-opening under acidic conditions to furnish a key intermediate, ethyl 1-carboxy-3-(hydroxymethyl)cyclopropane.

  • Stage 2: Side-Chain Elaboration. The hydroxymethyl group is oxidized to an aldehyde, which then undergoes a Wittig reaction to introduce the characteristic vinyl side-chain of pyrethroids.

  • Stage 3: Esterification. The resulting cyclopropanecarboxylic acid is coupled with the appropriate alcohol to generate the final pyrethroid insecticide.

G start Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate intermediate1 Ethyl 1-carboxy-3-(hydroxymethyl)cyclopropane start->intermediate1 Hydrolysis / Ring-Opening intermediate2 Ethyl 1-carboxy-3-formylcyclopropane intermediate1->intermediate2 Oxidation intermediate3 Pyrethroid Acid Moiety (e.g., Chrysanthemic Acid derivative) intermediate2->intermediate3 Wittig Reaction final_product Cyclopropanecarboxylate Insecticide (e.g., Permethrin) intermediate3->final_product Esterification

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolytic Ring-Opening of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

Principle: The ether linkage in the 3-oxabicyclo[3.1.0]hexane system is susceptible to cleavage under acidic conditions. The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack by water. This protocol is adapted from established procedures for the hydrolysis of similar bicyclic esters.[5]

Materials:

  • Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

  • 1 M Aqueous Hydrochloric Acid (HCl)

  • Dioxane

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate (1 equivalent) in dioxane (0.5 M), add an equal volume of 1 M aqueous HCl.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, ethyl 1-carboxy-3-(hydroxymethyl)cyclopropane, can be purified by column chromatography on silica gel.

Expected Outcome: A viscous oil or low-melting solid. The yield is anticipated to be in the range of 70-85% based on analogous hydrolytic ring-opening reactions.

Protocol 2: Oxidation to the Aldehyde and Subsequent Wittig Reaction

Principle: The primary alcohol of the cyclopropane intermediate is oxidized to an aldehyde, a crucial precursor for installing the vinyl side-chain. A mild oxidizing agent such as Pyridinium Chlorochromate (PCC) is employed to prevent over-oxidation to the carboxylic acid. The resulting aldehyde is then subjected to a Wittig reaction to form the desired alkene.

Materials:

  • Ethyl 1-carboxy-3-(hydroxymethyl)cyclopropane

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • (Triphenylphosphoranylidene)acetone (for chrysanthemic acid core) or a similar Wittig reagent

  • Silica gel

  • Standard glassware for inert atmosphere reactions

Procedure:

Part A: Oxidation

  • Dissolve ethyl 1-carboxy-3-(hydroxymethyl)cyclopropane (1 equivalent) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add PCC (1.5 equivalents) in one portion and stir the mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, ethyl 1-carboxy-3-formylcyclopropane. This intermediate is often used directly in the next step without further purification.

Part B: Wittig Reaction

  • Dissolve the crude aldehyde from Part A in anhydrous DCM under an inert atmosphere.

  • Add the appropriate Wittig reagent (e.g., (triphenylphosphoranylidene)acetone, 1.1 equivalents) and stir the mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired ethyl chrysanthemate or a related pyrethroid acid precursor.

Table 1: Reaction Parameters for Key Transformations

StepReagents and ConditionsSolventTemperature (°C)Typical Yield (%)
Ring-Opening 1 M HClDioxane/WaterReflux70-85
Oxidation PCCDichloromethaneRoom Temp.80-90
Wittig Reaction Wittig ReagentDichloromethaneRoom Temp.60-75

G reactant1 Protonated Bicyclic Ether transition_state SN2 Transition State reactant1->transition_state reactant2 Water (Nucleophile) reactant2->transition_state product Ring-Opened Hydroxymethyl Intermediate transition_state->product C-O bond cleavage

Protocol 3: Final Esterification to Yield Pyrethroid Insecticide

Principle: The final step is the formation of the ester linkage between the cyclopropanecarboxylic acid moiety and the alcohol component. To facilitate this, the carboxylic acid is typically converted to a more reactive acid chloride.

Materials:

  • Pyrethroid acid moiety (from Protocol 2)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous toluene

  • 3-Phenoxybenzyl alcohol or α-cyano-3-phenoxybenzyl alcohol

  • Pyridine

  • Standard glassware for anhydrous reactions

Procedure:

  • Suspend the pyrethroid acid (1 equivalent) in anhydrous toluene. Add a catalytic amount of DMF.

  • Add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2 hours.

  • Cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous toluene and cool to 0 °C.

  • Add a solution of the desired alcohol (e.g., 3-phenoxybenzyl alcohol, 1 equivalent) and pyridine (1.1 equivalents) in anhydrous toluene dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to yield the pure cyclopropanecarboxylate insecticide.

Trustworthiness and Self-Validation

The protocols described are based on well-established and fundamental organic transformations. The success of each step can be validated through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and determine the purity of the isolated products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the intermediates and final products by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., hydroxyl, carbonyl, ester) in the intermediates and final products.

By employing these analytical methods at each stage, researchers can ensure the integrity of the synthetic pathway and the identity and purity of the resulting compounds.

References

  • Journal of Agricultural and Food Chemistry. (2025). The Synthesis of Pyrethroids. [Link]

  • PubMed. (2025). The Synthesis of Pyrethroids. [Link]

  • Grokipedia. (n.d.). Chrysanthemic acid. [Link]

  • Semantic Scholar. (n.d.). The Synthesis of Pyrethroids. [Link]

  • MDPI. (2023). Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives. [Link]

  • Changzhou Kangmei Chemical Industry Co.,Limited. (n.d.). (+)-trans-Chrysanthemic acid. [Link]

  • ResearchGate. (2023). Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis of chrysanthemic acid derivatives. [Link]

  • ResearchGate. (n.d.). The biosynthetic pathway to trans-chrysanthemic and pyrethric acids. [Link]

  • arkat usa. (n.d.). Synthesis of DEFG ring system of cneorins. [Link]

  • ResearchGate. (2025). Synergistic NaBH4-reduction/cyclization of 2-aroyl-cyclopropane-1-carboxylates: novel synthesis of 3-oxabicyclo[3.1.0]hexane derivatives. [Link]

  • PubChem. (n.d.). Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. [Link]

  • PMC - NIH. (n.d.). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes. [Link]

  • MySkinRecipes. (n.d.). ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate. [Link]

  • Google Patents. (n.d.). Method for producing 2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane.
  • ResearchGate. (n.d.). Access to Bicyclo[3.1.0]hexane and Cyclopenta[ c ]pyrazole Scaffolds via Solvent-Directed Divergent Reactivity of 5-Iodotriazoles. [Link]

  • e-Publications@Marquette. (n.d.). donaldson_1361acc.docx. [Link]

  • Molbase. (n.d.). Synthesis of 3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate via column chromatogr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate via column chromatography. This document is structured to provide immediate, actionable solutions to common challenges, moving from high-level frequently asked questions to in-depth troubleshooting and detailed experimental protocols.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical for planning a successful purification.

Q1: What is the most appropriate stationary phase for purifying Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate?

A1: For a moderately polar compound like Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, standard silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the most common and effective stationary phase.[1] Its polar surface interacts sufficiently with the ester and ether functionalities to allow for effective separation from non-polar and highly polar impurities.[2] If your compound shows sensitivity to the acidic nature of silica, which can sometimes cause degradation, using alumina or deactivated silica gel are viable alternatives.[2][3]

Q2: Which mobile phase system should I start with?

A2: A binary solvent system composed of a non-polar solvent and a moderately polar solvent is the standard choice. The most widely used and recommended system is a mixture of hexanes and ethyl acetate (EtOAc) .[4][5] This system offers a versatile polarity range that can be finely tuned to achieve optimal separation.

Q3: How do I determine the ideal mobile phase composition before running a large-scale column?

A3: The optimal mobile phase must be determined empirically using Thin-Layer Chromatography (TLC) prior to packing a column.[6] The objective is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1][5] An Rf in this range typically translates to good separation on a flash column, ensuring the compound elutes neither too quickly nor too slowly.[3]

Q4: My crude sample is not dissolving well in the mobile phase. How should I load it onto the column?

A4: If your sample has poor solubility in the chosen eluent, a dry loading technique is recommended.[7] This involves pre-adsorbing your crude material onto a small amount of silica gel. Dissolve your sample in a suitable, volatile solvent (like dichloromethane or acetone), add silica gel, and then carefully remove the solvent under reduced pressure to yield a dry, free-flowing powder.[1][7] This powder can then be carefully added to the top of the packed column. This method prevents the solubility issues that can lead to poor separation when loading the sample in a solvent that is too strong.[3]

Troubleshooting and Optimization Guide

This guide addresses specific experimental issues in a problem-solution format.

Problem: My compound is not eluting from the column, or I have very low recovery.

Root Cause & Solution: This issue typically arises from one of three scenarios:

  • Mobile Phase Polarity is Too Low: The eluent is not strong enough to displace the compound from the silica gel.

    • Solution: Gradually increase the polarity of your mobile phase. If you started with 10% EtOAc in hexanes, methodically increase the concentration to 20%, 30%, and so on, collecting fractions at each step.[3]

  • Compound Degradation on Silica: The acidic nature of the silica gel may be decomposing your target molecule.

    • Solution: First, confirm this instability by spotting your pure compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear.[3] If degradation is confirmed, you can either switch to a less acidic stationary phase like alumina or deactivate the silica by running the column with an eluent containing a small amount (0.1-1%) of a base like triethylamine (Et₃N).[8]

  • Dilute Fractions: Your compound may have eluted, but it is spread across many fractions at a concentration too low to detect by TLC.

    • Solution: Combine and concentrate a wider range of fractions where you anticipated your compound to elute and re-analyze by TLC.[3]

Problem: The separation is poor, and all my fractions contain a mixture of my product and impurities.

Root Cause & Solution: Poor resolution is a common challenge that can be systematically addressed:

  • Incorrect Mobile Phase: The chosen solvent system does not have sufficient selectivity to resolve the components.

    • Solution: Re-optimize the mobile phase using TLC. Test different solvent systems (e.g., dichloromethane/hexanes or acetone/hexanes) or try adding a third solvent to the mix to alter selectivity.[3][5] The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurities.

  • Column Overloading: Too much crude material was loaded relative to the amount of silica gel.

    • Solution: A general rule of thumb is to use a silica-to-crude material ratio of at least 40:1 to 100:1 by weight for difficult separations.[6][9] If the column was overloaded, the purification must be repeated with a larger column or a smaller amount of sample.

  • Improperly Packed Column: The presence of channels, cracks, or air bubbles in the silica bed will lead to an uneven solvent front and poor separation.

    • Solution: Ensure the column is packed carefully using a slurry method to create a uniform, homogenous bed.[6][9] Gently tapping the column during packing can help settle the silica and remove air bubbles. Adding a layer of sand on top protects the silica bed during solvent addition.[5]

Problem: My purified compound shows significant peak tailing on the TLC plate.

Root Cause & Solution: Peak tailing often occurs when a compound has strong, non-ideal interactions with the stationary phase.

  • Strong Analyte-Silica Interaction: The polar functionalities of your molecule may be interacting too strongly with the acidic silanol groups on the silica surface.

    • Solution: Add a small percentage (0.5-1%) of a more polar "modifier" solvent, such as methanol or acetic acid, to the mobile phase.[8] This can help to occupy the highly active sites on the silica, leading to more symmetrical peaks. If the compound is basic, adding triethylamine is effective.[8]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common column chromatography issues.

G start Start: Analyze Post-Column Fractions via TLC check_purity Is the target compound pure? start->check_purity end_success Purification Successful: Combine fractions & evaporate check_purity->end_success Yes issue Identify Purification Issue check_purity->issue No no_product Problem: No Product Detected issue->no_product poor_sep Problem: Mixed Fractions / Poor Separation issue->poor_sep tailing Problem: Significant Peak Tailing issue->tailing cause_no_prod Potential Causes: 1. Eluent too weak 2. On-column degradation 3. Eluted in solvent front no_product->cause_no_prod cause_poor_sep Potential Causes: 1. Poor solvent selectivity 2. Column overload 3. Badly packed column poor_sep->cause_poor_sep cause_tailing Potential Cause: Strong interaction with acidic silanol groups on silica tailing->cause_tailing sol_no_prod Solutions: - Increase eluent polarity - Check silica stability (2D TLC) - Consider deactivated silica - Check first fractions cause_no_prod->sol_no_prod sol_poor_sep Solutions: - Re-optimize solvent on TLC - Use more silica / less sample - Repack column carefully cause_poor_sep->sol_poor_sep sol_tailing Solutions: - Add modifier to eluent (e.g., 0.5% MeOH or AcOH) cause_tailing->sol_tailing

Caption: Troubleshooting workflow for column chromatography.

Key Chromatography Parameters Summary

The table below provides a starting point for the purification of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. Final parameters should be optimized based on preliminary TLC analysis.

ParameterRecommended SpecificationRationale & Comments
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar organic molecules.[1] Provides good resolving power.
Mobile Phase System Hexanes / Ethyl AcetateOffers a wide polarity range and good selectivity for many compounds.[5]
TLC Optimization Target Rf: 0.2 - 0.4This Rf range provides the best balance between resolution and elution time on a column.[1][5]
Silica:Crude Ratio 40:1 to 100:1 (w/w)Higher ratios are necessary for separating closely eluting impurities. Start with ~50:1 for typical purifications.[6][9]
Elution Mode Gradient ElutionStart with a low polarity (e.g., 5% EtOAc in hexanes) and gradually increase the percentage of EtOAc. This provides better separation of non-polar impurities while ensuring the target compound elutes in a reasonable time.
Sample Loading Wet or Dry LoadingWet loading (dissolving in minimal mobile phase) is fastest.[5] Dry loading is essential for samples with poor solubility in the eluent.[1][7]

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step methodology for the purification.

1. TLC Analysis and Solvent System Selection

  • Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop a series of TLC plates using different ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1).

  • Visualize the spots using a UV lamp and/or by staining with a potassium permanganate (KMnO₄) solution.[4]

  • Identify the solvent system that places the target compound at an Rf value of approximately 0.2-0.4.[1]

2. Column Preparation (Slurry Packing Method)

  • Select a glass column of appropriate size for the amount of crude material and silica required.[9]

  • Secure the column vertically with a clamp. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand (~1 cm).[10]

  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% EtOAc in hexanes). Ensure all air bubbles are removed by stirring.[9]

  • With the stopcock open, pour the slurry into the column. Use a funnel to prevent spillage.[9]

  • Gently tap the sides of the column to encourage even packing and dislodge any trapped air bubbles.

  • Once the silica has settled, add another thin layer of sand to the top to prevent the bed from being disturbed.[5]

  • Equilibrate the column by flushing 2-3 column volumes of the initial mobile phase through the packed silica, ensuring the solvent level never drops below the top layer of sand.[6]

3. Sample Loading

  • Wet Loading: Dissolve the crude product in the absolute minimum amount of mobile phase or a slightly more polar solvent like dichloromethane.[5][7] Carefully apply the solution to the top of the column using a pipette. Open the stopcock and allow the sample to adsorb onto the silica.

  • Dry Loading: Pre-adsorb the crude product onto a small amount of silica as described in the FAQ section. Carefully add this powder to the top of the column.

4. Elution and Fraction Collection

  • Carefully fill the column with the initial mobile phase.

  • Begin eluting the mobile phase through the column, collecting the eluate in appropriately sized test tubes or flasks. A flow rate of approximately 2 inches per minute is a good starting point for flash chromatography.[5]

  • If using a gradient, systematically increase the proportion of the more polar solvent (ethyl acetate) as the column runs.[3]

  • Monitor the elution process by regularly analyzing the collected fractions by TLC.

  • Once the desired product has completely eluted, the column can be flushed with a highly polar solvent (e.g., 100% ethyl acetate) to remove any remaining impurities.[9]

5. Product Isolation

  • Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Remove the solvent using a rotary evaporator to yield the purified Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate.

References

  • ACS Publications. (2026). HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines | Organic Letters. [Link]

  • Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]

  • Chemistry LibreTexts. (2025). Running a flash column. [Link]

  • Hawach. (2025). Preparation Instruction of Flash Column. [Link]

  • PubChem. (n.d.). Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. This valuable bicyclic scaffold is a ke...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. This valuable bicyclic scaffold is a key intermediate in the synthesis of various pharmaceutical agents. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yield and purity.

Overview of the Synthesis

The most common and effective method for synthesizing Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is the rhodium(II)-catalyzed cyclopropanation of 2,5-dihydrofuran with ethyl diazoacetate (EDA). This reaction involves the in-situ formation of a rhodium carbene intermediate, which then reacts with the double bond of 2,5-dihydrofuran to form the desired cyclopropane ring.

cluster_0 Reaction Overview 2,5-Dihydrofuran 2,5-Dihydrofuran Product Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate 2,5-Dihydrofuran->Product + EDA EDA Ethyl Diazoacetate Catalyst Rh₂(OAc)₄ Catalyst->Product catalyzes N2 N₂ Gas Product->N2 byproduct

Caption: Overall reaction scheme for the synthesis.

While seemingly straightforward, this reaction is sensitive to a variety of factors that can impact yield and purity. This guide will address the most common challenges encountered in the laboratory.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address potential issues you may face during your experiments.

Low or No Product Yield

Q1: I am not getting any product, or the yield is very low. What are the most likely causes?

A1: A low or non-existent yield can stem from several factors, primarily related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: This is the most common culprit.

    • Deactivation by Impurities: Rhodium catalysts are sensitive to poisoning, especially by sulfur-containing compounds. Thiol impurities in solvents or reagents can irreversibly bind to the rhodium center, rendering it inactive.

    • Improper Handling and Storage: Rhodium(II) catalysts, while generally stable to air and moisture for short periods, should be stored in a cool, dry place under an inert atmosphere for long-term storage to prevent gradual degradation.

    • Insufficient Catalyst Loading: While rhodium catalysts are highly efficient, an insufficient amount will lead to incomplete conversion. Typical catalyst loadings range from 0.1 to 1 mol%.

  • Reagent Quality:

    • Decomposition of Ethyl Diazoacetate (EDA): EDA is a hazardous and unstable compound.[1] It can decompose upon exposure to acid, heat, or certain metals. Use freshly prepared or properly stored EDA for best results. The purity of commercial EDA can vary, and it's advisable to check its concentration before use.

    • Purity of 2,5-Dihydrofuran: The presence of peroxides or other impurities in 2,5-dihydrofuran can interfere with the reaction. It is recommended to use freshly distilled or inhibitor-free 2,5-dihydrofuran.

  • Reaction Conditions:

    • Slow Addition of EDA: The slow, controlled addition of EDA to the reaction mixture is crucial. A rapid addition can lead to the dimerization of the carbene intermediate, forming diethyl fumarate and diethyl maleate, which are common side products.[2]

    • Incorrect Temperature: The reaction is typically run at room temperature or slightly elevated temperatures. Excessively high temperatures can promote side reactions and EDA decomposition.

cluster_1 Troubleshooting: Low Yield Low_Yield Low or No Yield Catalyst_Issues Catalyst Inactivity Low_Yield->Catalyst_Issues Reagent_Issues Reagent Quality Low_Yield->Reagent_Issues Condition_Issues Reaction Conditions Low_Yield->Condition_Issues Poisoning Poisoning Catalyst_Issues->Poisoning Sulfur Impurities Handling Handling Catalyst_Issues->Handling Improper Storage Loading Loading Catalyst_Issues->Loading Insufficient Amount EDA_Purity EDA_Purity Reagent_Issues->EDA_Purity EDA Decomposition Furan_Purity Furan_Purity Reagent_Issues->Furan_Purity Dihydrofuran Impurities EDA_Addition EDA_Addition Condition_Issues->EDA_Addition Rapid EDA Addition Temperature Temperature Condition_Issues->Temperature Incorrect Temperature

Caption: Decision tree for troubleshooting low product yield.

Formation of Side Products

Q2: My reaction is producing significant amounts of side products. How can I identify and minimize them?

A2: The formation of side products is a common issue. The two most prevalent are carbene dimers and products from the Buchner ring expansion.

  • Carbene Dimers (Diethyl Fumarate and Diethyl Maleate):

    • Cause: These form when the rhodium carbene intermediate reacts with another molecule of EDA instead of the intended 2,5-dihydrofuran. This is often due to a high localized concentration of the carbene.

    • Solution: The most effective way to minimize dimer formation is to add the EDA solution slowly and at a controlled rate to the reaction mixture. This ensures that the concentration of the carbene intermediate remains low at all times, favoring the reaction with the more abundant 2,5-dihydrofuran.

  • Buchner Ring Expansion Products:

    • Cause: The Buchner reaction is a common side reaction in the cyclopropanation of aromatic and heteroaromatic compounds, including furan derivatives.[3] It involves the initial cyclopropanation followed by a ring expansion to a seven-membered ring.

    • Solution: The choice of catalyst can influence the extent of the Buchner reaction. Some rhodium catalysts with specific ligands can favor the desired cyclopropanation over ring expansion. Additionally, running the reaction at lower temperatures can sometimes suppress the ring expansion pathway.

Side ProductStructureFormation PathwayMitigation Strategy
Diethyl Fumaratetrans-EtOOC-CH=CH-COOEtCarbene DimerizationSlow addition of EDA
Diethyl Maleatecis-EtOOC-CH=CH-COOEtCarbene DimerizationSlow addition of EDA
Buchner ProductsSeven-membered ringRing expansion of cyclopropaneCatalyst selection, lower temperature
Purification Challenges

Q3: I am having difficulty purifying the final product. What are the best methods?

A3: Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is typically a liquid at room temperature and can be purified by either vacuum distillation or column chromatography.

  • Vacuum Distillation:

    • Advantages: This method is effective for removing non-volatile impurities and can be suitable for larger scale purifications.

    • Challenges: The boiling point of the product is relatively high, and care must be taken to avoid decomposition at elevated temperatures. It may not effectively separate the product from impurities with similar boiling points, such as the carbene dimers.

  • Column Chromatography:

    • Advantages: This is the most common method for achieving high purity, especially on a laboratory scale. It is effective at separating the desired product from both more and less polar impurities.[1][4][5]

    • Typical Conditions: Silica gel is the standard stationary phase. A common eluent system is a mixture of hexanes and ethyl acetate, with the polarity gradually increased to elute the product. A typical starting point would be a 9:1 or 8:2 mixture of hexanes:ethyl acetate.[4][5]

    • Common Co-eluting Impurities: The diastereomers of the product (if formed) and the carbene dimers can sometimes be challenging to separate completely. Careful selection of the eluent system and using a long column can improve resolution.

Frequently Asked Questions (FAQs)

Q1: What is the best rhodium catalyst for this reaction?

A1: Dirhodium(II) tetraacetate (Rh₂(OAc)₄) is the most commonly used and commercially available catalyst for this transformation and generally gives good yields. However, for specific applications requiring high diastereoselectivity or to minimize side reactions, other rhodium catalysts with different carboxylate ligands may offer advantages. The choice of catalyst can be substrate-dependent.[6]

Q2: How should I handle and store ethyl diazoacetate?

A2: Ethyl diazoacetate is toxic and potentially explosive and must be handled with extreme caution in a well-ventilated fume hood.[1] Avoid contact with skin and eyes.[7][8][9] It should be stored in a cool, dark place, away from acids and metals. It is recommended to use plastic or Teflon-coated spatulas and to avoid ground glass joints when transferring neat EDA. For reaction setup, it is often diluted in a suitable solvent.

Q3: Can I use furan instead of 2,5-dihydrofuran?

A3: Yes, furan can be used as a substrate for this reaction. However, the aromaticity of furan makes it less reactive than 2,5-dihydrofuran, which can lead to lower yields and a higher propensity for side reactions like the Buchner ring expansion.[10] For the synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, 2,5-dihydrofuran is the more direct and efficient starting material.

Q4: What is the impact of solvent choice on the reaction?

A4: The choice of solvent can influence the reaction rate and selectivity. Non-coordinating, halogenated solvents like dichloromethane (DCM) or dichloroethane (DCE) are commonly used and generally give good results. The use of more coordinating solvents can sometimes decrease the rate of reaction by competing for coordination sites on the rhodium catalyst.[7] It is crucial to use a dry, high-purity solvent to avoid introducing impurities that could deactivate the catalyst.

Q5: Are there any non-rhodium catalysts that can be used for this reaction?

A5: While rhodium catalysts are the most efficient, copper-based catalysts, such as copper(I) triflate (CuOTf) or copper(II) acetylacetonate (Cu(acac)₂), can also catalyze this reaction. However, they often require higher catalyst loadings and may give lower yields and selectivities compared to their rhodium counterparts. Iron-based catalysts are also being explored as a more economical and environmentally friendly alternative, but their application in this specific transformation is less established.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

Materials:

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

  • 2,5-Dihydrofuran (freshly distilled)

  • Ethyl diazoacetate (EDA) in a suitable solvent (e.g., dichloromethane)

  • Dichloromethane (DCM), anhydrous

  • Syringe pump

  • Standard laboratory glassware

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add dirhodium(II) tetraacetate (0.1-1 mol%).

  • Add anhydrous dichloromethane to the flask, followed by freshly distilled 2,5-dihydrofuran (typically in excess).

  • Prepare a solution of ethyl diazoacetate in anhydrous dichloromethane.

  • Using a syringe pump, add the ethyl diazoacetate solution to the stirred reaction mixture at a slow and controlled rate (e.g., over 4-6 hours) at room temperature.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess 2,5-dihydrofuran.

  • The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Standard chromatography equipment

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with a mixture of hexanes and ethyl acetate. A good starting point is a 95:5 or 90:10 mixture.

  • Collect fractions and monitor their composition by TLC.

  • Gradually increase the polarity of the eluent (e.g., to 80:20 hexanes:ethyl acetate) to elute the product.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate.

References

  • Cho, J. H., et al. (2010). Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation. Journal of Medicinal Chemistry, 53(15), 5565-5575. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons–Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415. [Link]

  • Searle, N. E. (1955). Ethyl Diazoacetate. Organic Syntheses, 35, 59. [Link]

  • Doyle, M. P., et al. (1986). Asymmetric cyclopropanation of 2,5-dihydrofuran with alkyl diazoacetates catalyzed by chiral dirhodium(II) carboxamides. Tetrahedron Letters, 27(51), 6183-6186. [Link]

  • Davies, H. M. L., & Reiser, O. (2017). Rh(II)-Catalyzed Cyclopropanation of Furans and Its Application to the Total Synthesis of Natural Product Derivatives. Organic Letters, 19(17), 4722-4725. [Link]

  • Doyle, M. P., et al. (1993). Asymmetric Catalytic Cyclopropanation. A Practical Synthesis of Optically Active 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one. Organic Syntheses, 71, 112. [Link]

  • Buchner, E., & Curtius, T. (1885). Ueber die Einwirkung von Diazoessigäther auf aromatische Kohlenwasserstoffe. Berichte der deutschen chemischen Gesellschaft, 18(2), 2371-2377. [Link]

  • Pharmaffiliates. (n.d.). Brivaracetam-impurities. [Link]

  • Padwa, A., et al. (1993). A comparative study of the rhodium(II) versus copper(I) catalyzed reactions of ethyl diazoacetate with furan. The Journal of Organic Chemistry, 58(22), 6059-6067. [Link]

  • European Patent Office. (2023). PROCESSES TO PRODUCE BRIVARACETAM - EP 3302441 B1. [Link]

  • GlaxoSmithKline. (2018). Multigram synthesis of the tetrasubsituted dihydrobenzofuran GSK973 enabled by high throughput experimentation and a Claisen rearrangement in flow. [Link]

  • Doyle, M. P., et al. (2010). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 1(1), 82-86. [Link]

  • Fructos, M. R., & Pérez, P. J. (2011). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Catalysts, 1(1), 24-43. [Link]

  • Davies, H. M. L., et al. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis, 14(9), 6423-6431. [Link]

  • Davies Group. (2017). 278: Rh(II)-Catalyzed Cyclopropanation of Furans and Its Application to the Total Synthesis of Natural Product Derivatives. [Link]

  • Emory Theses and Dissertations. (2018). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. [Link]

  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. [Link]

  • Golisade, A., et al. (2016). Effect of solvent on the ring-opening reactions of cyclopropanated 3-aza-2-oxabicyclic alkene 23a with alcohols. ResearchGate. [Link]

  • ResearchGate. (n.d.). 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

  • PubChem. (n.d.). Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. [Link]

  • Bon, E., et al. (2009). Metal-Catalyzed Olefin Cyclopropanation with Ethyl Diazoacetate: Control of the Diastereoselectivity. European Journal of Organic Chemistry, 2009(23), 3825-3834. [Link]

  • Zhang, Y., et al. (2018). Rhodium-catalyzed tunable oxidative cyclization toward the selective synthesis of α-pyrones and furans. Chemical Communications, 54(71), 9953-9956. [Link]

  • Davies, H. M. L., et al. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ResearchGate. [Link]

  • MDPI. (2022). Rhodium-Based Catalysts: An Impact of the Support Nature on the Catalytic Cyclohexane Ring Opening. [Link]

  • Chen, Y., et al. (2014). Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform. Processes, 2(2), 436-453. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. This document provides in-de...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during this synthesis, with a focus on minimizing side reactions and maximizing yield and purity.

Introduction: The Synthetic Challenge

The synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, a valuable building block in medicinal chemistry, is most commonly achieved through the rhodium(II)-catalyzed cyclopropanation of furan with ethyl diazoacetate (EDA). While effective, this reaction is often plagued by competing side reactions that can significantly reduce the yield and complicate purification. The strained bicyclic product is also susceptible to rearrangement. This guide provides a systematic approach to understanding and mitigating these issues.

Core Reaction Pathway

The primary synthetic route involves the reaction of a rhodium carbenoid, formed from the decomposition of ethyl diazoacetate, with furan to yield the desired bicyclic product.

cluster_0 Catalyst Activation cluster_1 Cyclopropanation Rh2_OAc_4 Rh₂(OAc)₄ Rh_Carbene Rhodium Carbene Intermediate Rh2_OAc_4->Rh_Carbene N₂ Extrusion EDA Ethyl Diazoacetate (N₂CHCO₂Et) EDA->Rh2_OAc_4 Coordination N2 N₂ Furan Furan Rh_Carbene->Furan Cycloaddition Product Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate Furan->Product

Caption: Main reaction pathway for the synthesis.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Low Yield and Competing Side Reactions

Question 1: My reaction yield is low, and I'm observing significant amounts of diethyl maleate and diethyl fumarate. What's happening and how can I fix it?

Answer:

The formation of diethyl maleate and fumarate is a classic indicator of carbene dimerization. This occurs when the rhodium-carbene intermediate reacts with another molecule of ethyl diazoacetate instead of the furan substrate. This side reaction is highly dependent on the relative concentrations of the reactants.

Causality:

  • High Concentration of Ethyl Diazoacetate (EDA): If the concentration of EDA is too high relative to the furan, the carbene intermediate is more likely to encounter and react with another EDA molecule.

  • Slow Reaction with Furan: If the cyclopropanation of furan is slow, the carbene has a longer lifetime in the reaction mixture, increasing the probability of dimerization.

Solutions:

  • Slow Addition of EDA: This is the most critical parameter to control. Adding the EDA solution dropwise over an extended period (e.g., 4-8 hours) using a syringe pump maintains a low, steady-state concentration of the carbene, favoring the reaction with the furan which is present in excess.[1]

  • Use Furan in Excess: Employing furan as the solvent or in a large excess shifts the reaction equilibrium towards the desired product.

  • Temperature Control: While the reaction is often run at room temperature or slightly elevated temperatures, lowering the temperature may reduce the rate of dimerization. However, this could also slow down the desired reaction, so optimization is key.

Table 1: Effect of EDA Addition Rate on Product Distribution

EDA Addition MethodDesired Product YieldDimer Byproduct Yield
Bolus (all at once)< 20%> 60%
Slow (over 4-8 hours)> 70%< 10%

Data compiled from representative literature; specific results may vary.[1]

Question 2: I've isolated a product with the correct mass, but the NMR spectrum is inconsistent with the desired bicyclic structure. I suspect a rearrangement has occurred. What is the likely side product and how can I avoid it?

Answer:

The primary cyclopropanation product can undergo a[2][2]-sigmatropic rearrangement, specifically a Cope rearrangement, to form an isomeric cycloheptadiene derivative. This is a common issue with bicyclo[3.1.0]hexane systems, especially at elevated temperatures.[3][4]

Causality:

  • Thermal Instability: The bicyclo[3.1.0]hexane ring system is strained. Heating the reaction mixture or the crude product during workup or purification can provide the activation energy needed for the Cope rearrangement.[5]

Solutions:

  • Maintain Low Temperatures: Run the reaction at room temperature or below if possible. Avoid heating the reaction mixture to drive it to completion.

  • Gentle Workup and Purification: Concentrate the reaction mixture at reduced pressure without excessive heating. When performing column chromatography, avoid conditions that could lead to localized heating.

  • Choice of Catalyst: While less common for this specific issue, the Lewis acidity of the catalyst can sometimes influence the stability of the product. If thermal rearrangement is a persistent issue, screening different rhodium catalysts could be beneficial.

Product Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate Rearrangement_Product Isomeric Cycloheptadiene Derivative Product->Rearrangement_Product Cope Rearrangement (Heat)

Caption: Cope rearrangement side reaction.

Reagent and Catalyst Issues

Question 3: My reaction is not proceeding at all, or the conversion is very low despite following the protocol. What should I check?

Answer:

Low or no conversion often points to issues with the quality of the reagents or the activity of the catalyst.[6]

Troubleshooting Checklist:

  • Ethyl Diazoacetate (EDA) Quality:

    • Purity: EDA can decompose over time, especially if exposed to acid, light, or heat. It is recommended to use freshly prepared or purified EDA.[7] Purification can be achieved by vacuum distillation, but this should be done with extreme caution due to the explosive nature of EDA.

    • Acidic Traces: Ensure that the EDA solution is free from any acidic impurities, as they can rapidly decompose the diazo compound. Washing with a dilute sodium bicarbonate solution during workup of the EDA synthesis is crucial.

  • Catalyst Activity:

    • Source and Age: Ensure the rhodium(II) catalyst is from a reputable source and has been stored correctly. Over time, catalysts can become deactivated.

    • Inhibitors: The presence of water or other coordinating species in the reaction mixture can inhibit the catalyst. Ensure all solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Furan Quality:

    • Purity: Use freshly distilled furan to remove any polymeric impurities that could interfere with the reaction.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

This protocol is a general procedure optimized to minimize side reactions.

Materials:

  • Dirhodium tetraacetate [Rh₂(OAc)₄]

  • Furan (freshly distilled)

  • Ethyl diazoacetate (EDA), ~90% in dichloromethane

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, add dirhodium tetraacetate (0.01 eq, 1 mol%).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.

  • Solvent and Substrate: Add freshly distilled furan (which can also serve as the solvent) or a solution of furan in anhydrous DCM.

  • EDA Addition: Prepare a solution of ethyl diazoacetate (1.0 eq) in anhydrous DCM. Using a syringe pump, add the EDA solution to the stirred reaction mixture over 4-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete shortly after the addition of EDA is finished.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully add a few drops of acetic acid to quench any unreacted EDA.

    • Concentrate the mixture under reduced pressure at a temperature below 40°C.

Protocol 2: Purification by Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The desired product is typically less polar than the rearranged byproducts.[8]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure, again avoiding excessive heat.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane.
  • Organic Syntheses. (n.d.). Dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(r)
  • Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Cope Rearrangement. Organic Chemistry Portal.
  • BenchChem. (2025).
  • Sci-Hub. (n.d.). Organic & Biomolecular Chemistry. Sci-Hub.
  • Hu, W., et al. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes.
  • Royal Society of Chemistry. (n.d.). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science.
  • Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2-Substituted Allylic Derivatives with Ethyl Diazoacetate. (n.d.).
  • BenchChem. (2025).
  • Doyle, M. P., et al. (1996). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society.
  • da Silva, A. B. F., et al. (2012). Synthesis and Insecticidal Activity of an Oxabicyclolactone and Novel Pyrethroids. Molecules.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses.
  • Aggarwal, V. K., et al. (1996). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1.
  • Gómez, I., et al. (2002). Thermal and photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol. Computational evidence for the formation of a diradical rather than a zwitterionic intermediate. Journal of the American Chemical Society.
  • Krumper, J. R., et al. (2003). Monomeric rhodium(II)
  • Lehner, V. (2021). Application of Visible Light Mediated Photocatalysis in the Synthesis of Biologically Active Molecules. University of Regensburg.
  • Gómez, I., et al. (2002). Thermal and Photochemical Rearrangement of Bicyclo[3.1.0]hex-3-en-2-one to the Ketonic Tautomer of Phenol. Computational Evidence for the Formation of a Diradical Rather than a Zwitterionic Intermediate.
  • WIPO. (2025). WO/2025/096300 NOVEL METHODS FOR THE PREPARATION OF 3-AZABICYLCO[3.1,0]HEXANE-6-CARBOXAMIDE DERIVATIVES.
  • Theoretical Study on the Mechanism of Rearrangement Reactions of Bicyclic Derivatives of Cyclopropane to Monocyclic Derivatives under the C
  • C-H Insertion Approach to the Total Synthesis of Furofuran Lignans and their Heterocyclic Analogues. (2002). ePrints Soton.
  • Gillingham, D., et al. (2011). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles.
  • da Silva, A. B. F., et al. (2012). Synthesis and Insecticidal Activity of an Oxabicyclolactone and Novel Pyrethroids.
  • FORMATION OF FIVE- AND SIX-MEMBERED OXYGEN HETEROCYCLES THROUGH CARBON-OXYGEN BOND FORMING. (n.d.). LOCKSS.
  • Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. (n.d.).
  • Königs, R. M., et al. (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes.

Sources

Optimization

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate stability and storage conditions

Technical Support Center: Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate Welcome to the technical support guide for Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate (CAS: 335599-07-0). This resource is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

Welcome to the technical support guide for Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate (CAS: 335599-07-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal stability, storage, and handling of this key bicyclic intermediate. Below you will find answers to frequently asked questions and a troubleshooting guide to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate?

For maximum long-term stability, the compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, high-quality glass container with a PTFE-lined cap. While some suppliers may indicate room temperature storage is acceptable, this is generally intended for short-term transit and storage only.[1][2] A comprehensive study on compound library storage demonstrated that storage at -20°C under argon resulted in significantly less degradation over time compared to storage at room temperature or under a normal atmosphere.[3]

Q2: Why is an inert atmosphere and low temperature so critical?

The molecular structure contains two key functional groups susceptible to degradation:

  • Ethyl Ester: This group is prone to hydrolysis, a chemical reaction with water that cleaves the ester bond to form the corresponding carboxylic acid and ethanol. This reaction can be catalyzed by trace amounts of acid or base.

  • Strained Bicyclic Ether: The 3-oxa portion of the molecule indicates an ether within a strained bicyclic system. Such structures can be susceptible to ring-opening reactions under certain conditions.

Low temperatures slow the rate of all chemical reactions, including these degradation pathways. An inert atmosphere displaces oxygen and moisture, directly mitigating the risks of oxidation and hydrolysis.[4]

Q3: Can I store this compound in a plastic vial or use plastic pipette tips for transfer?

No. For neat solutions or solutions in organic solvents, you must use glass or PTFE containers and tools.[4] Plastic labware (e.g., polypropylene, polystyrene) can contain plasticizers and other additives that may leach into the compound, contaminating your sample and potentially interfering with downstream applications.[4] Never use Parafilm to seal containers holding organic solvents, as components can dissolve into the solution.

Q4: What are the primary signs of compound degradation?

Be vigilant for the following indicators:

  • Physical Changes: The appearance of color in a previously colorless liquid, or the clumping/gumming up of a solid, which suggests moisture absorption.[4]

  • Analytical Discrepancies: The appearance of new peaks in NMR, LC-MS, or GC-MS analysis. The most common degradation product is the hydrolyzed carboxylic acid, which will have a different retention time and a mass corresponding to the loss of the ethyl group (a mass decrease of 28 Da).

Q5: What safety precautions should be taken when handling this compound?

Always handle Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate in a well-ventilated area, preferably within a chemical fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[6][7] Avoid inhalation of vapors or direct contact with skin and eyes, as related compounds are known to cause skin, eye, and respiratory irritation.[7][8]

Storage Condition Summary

Storage ConditionTemperatureAtmosphereContainerJustification
Ideal (Long-Term) -20°CInert (Argon/Nitrogen)Glass vial, PTFE-lined capMinimizes hydrolysis and other potential degradation pathways for maximum shelf-life.[3][4]
Acceptable (Short-Term) 2-8°CInert (Argon/Nitrogen)Glass vial, PTFE-lined capSuitable for frequently accessed working stock over a period of days to weeks.
Not Recommended Room TemperatureAmbient AirAnyIncreases risk of hydrolysis from atmospheric moisture and accelerates general degradation.
Unacceptable AnyAnyPlasticHigh risk of contamination from leached plasticizers.[4]

Troubleshooting Guide

This section addresses specific experimental problems that may arise from compromised compound integrity.

Issue 1: My reaction yield is unexpectedly low or the reaction failed.

  • Potential Cause: The purity of the starting material may be lower than specified due to degradation during storage. If a portion of the ester has hydrolyzed to the carboxylic acid, the effective molar quantity of the reactant is reduced, leading to lower yields.

  • Troubleshooting Workflow:

    • Verify Purity: Before starting a critical reaction, run a quality control check on your starting material using LC-MS or ¹H NMR. Compare the results to the supplier's Certificate of Analysis.

    • Check for Hydrolysis: In the ¹H NMR, look for a broad singlet characteristic of a carboxylic acid proton. In the mass spectrum, search for the mass of the hydrolyzed product (C₆H₈O₃, MW: 140.12 g/mol ).

    • Review Handling Protocol: Did you allow the container to warm to room temperature before opening? Was it flushed with inert gas before re-sealing? Minute amounts of condensed water can degrade the material over time.[4]

Issue 2: My analytical data (NMR, MS) shows unexpected peaks.

  • Potential Cause: The sample has either degraded or is contaminated.

  • Troubleshooting Workflow:

    • Identify the Impurity:

      • Hydrolysis Product: As mentioned, this is the most likely culprit. The mass will be [M-28] relative to the parent compound.

      • Solvent Residue: Ensure peaks do not correspond to common laboratory solvents.

      • Leached Contaminants: If the material was ever stored in plastic, you may see signals corresponding to plasticizers (e.g., phthalates).

    • Logical Troubleshooting Diagram: The following diagram outlines a decision-making process when encountering unexpected analytical results.

G start Unexpected Peak in Analytical Data (NMR, MS) check_mass Does mass correspond to hydrolysis product (M-28 Da)? start->check_mass hydrolysis High Likelihood of Hydrolysis. Review storage & handling for moisture exposure. check_mass->hydrolysis  Yes check_nmr Do NMR peaks match common solvents or plasticizers? check_mass->check_nmr  No purify Purify material before use (e.g., column chromatography) or procure a new lot. hydrolysis->purify contamination High Likelihood of Contamination. Review storage container and solvent purity. check_nmr->contamination  Yes check_nmr->purify  No / Unidentified contamination->purify

Caption: Troubleshooting workflow for identifying unknown analytical peaks.

Issue 3: The compound, a liquid, appears cloudy or has formed a precipitate.

  • Potential Cause: This strongly suggests contamination, most likely with water, which would have low solubility and could induce hydrolysis, causing the resulting carboxylic acid (which may be a solid) to precipitate.

  • Troubleshooting Steps:

    • Do Not Use: Do not use the material in a reaction, as the results will be unreliable.

    • Attempt to Characterize: Remove a small aliquot and attempt to identify the precipitate. Centrifuge the sample and acquire data on both the supernatant and the solid, if possible.

    • Review Storage: Inspect the container seal for any signs of failure. Consider the possibility of cross-contamination from non-anhydrous solvents or reagents.

    • Contact Supplier: If the material was received in this condition, contact the supplier immediately with the lot number and a description of the issue.

By adhering to these storage and handling protocols, you can ensure the long-term integrity of your Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, leading to more reliable and reproducible experimental outcomes.

References

  • ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate. StruChem. [Link]

  • Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. American Elements. [Link]

  • Synergistic NaBH4-reduction/cyclization of 2-aroyl-cyclopropane-1-carboxylates: novel synthesis of 3-oxabicyclo[3.1.0]hexane derivatives. ResearchGate. [Link]

  • Fully Bio-based Poly(ketal-ester)s by Ring-opening Polymerization of a Bicylcic Lactone from Glycerol and Levulinic Acid. ResearchGate. [Link]

  • Preparation process of other bicyclic esters. ResearchGate. [Link]

  • Investigation of 3 industry-wide applied storage conditions for compound libraries. PubMed, National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Optimization of reaction conditions for Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate synthesis

Technical Support Center: Synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate Welcome to the technical support center for the synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. This guide is designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bicyclic scaffold. The unique strained ring system of this molecule makes it a valuable building block in medicinal chemistry and natural product synthesis. However, its synthesis can present challenges related to yield, purity, and stereocontrol.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to optimize your reaction conditions and achieve consistent, high-quality results.

Part 1: Core Synthesis Strategy & Mechanism

The most efficient and common route to Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate and its analogs involves a two-step sequence starting from an allylic alcohol. This strategy leverages the directing effect of the hydroxyl group for a stereocontrolled epoxidation, followed by an intramolecular cyclopropanation.

  • Epoxidation of Allyl Alcohol : The synthesis typically begins with the epoxidation of allyl alcohol to form glycidol. This can be achieved using various epoxidizing agents, such as peroxy acids (e.g., m-CPBA) or through catalytic processes like the Sharpless asymmetric epoxidation for enantiocontrol.[1][2][3]

  • Formation of the Allylic Glycidyl Ether : The resulting glycidol is then reacted with an appropriate reagent to form an allylic glycidyl ether which can then be used in further steps.

  • Intramolecular Cyclopropanation : The key step is the intramolecular cyclopropanation of a diazoacetate derivative of the allylic alcohol. This is often catalyzed by transition metals, such as rhodium or copper complexes.[4] The diazo group is lost as nitrogen gas, generating a carbene that undergoes an intramolecular addition to the double bond, forming the bicyclic system.

Below is a diagram illustrating the general synthetic pathway.

Synthesis_Pathway cluster_0 Step 1: Epoxidation cluster_1 Step 2: Formation of Diazoacetylated Intermediate cluster_2 Step 3: Intramolecular Cyclopropanation Allyl_Alcohol Allyl Alcohol Glycidol Glycidol Allyl_Alcohol->Glycidol [O] (e.g., m-CPBA, Sharpless Epoxidation) Intermediate_1 Glycidol Diazo_Intermediate Allylic Diazoacetate Intermediate_1->Diazo_Intermediate Diazoacetylation Intermediate_2 Allylic Diazoacetate Final_Product Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate Intermediate_2->Final_Product Rh(II) or Cu(I) catalyst - N2

Caption: General synthesis pathway for Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate.

Part 2: Troubleshooting Guide (Question & Answer Format)

This section addresses common issues encountered during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.

Issue 1: Low or No Product Yield

Question: My reaction is showing low conversion to the desired Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. What are the likely causes and how can I improve the yield?

Answer: Low yield is a multifaceted problem that often points to issues with reagents, reaction conditions, or the experimental setup. Let's break down the most common culprits.

  • Causality & Solution - Reagent Quality:

    • Ethyl Diazoacetate (EDA) Purity and Stability: EDA is a highly reactive and potentially explosive compound that can decompose over time, especially when exposed to light, heat, or acid/base impurities.[5][6][7][8] Use freshly prepared or recently purchased EDA. It is often supplied as a solution in a solvent like dichloromethane; ensure the concentration is accurate.

    • Catalyst Activity: The rhodium or copper catalyst is crucial for the carbene generation and transfer. If the catalyst has been improperly stored or handled, it may be deactivated. Consider purchasing a new batch or testing its activity on a known reaction.

    • Solvent and Starting Material Purity: Ensure your starting allylic alcohol is pure and your solvent is anhydrous and free of peroxides. Water can interfere with the catalyst and lead to side reactions.

  • Causality & Solution - Reaction Conditions:

    • Temperature Control: The intramolecular cyclopropanation is often exothermic. Running the reaction at too high a concentration or with poor temperature control can lead to rapid decomposition of EDA and the formation of byproducts. A slow addition of EDA to the reaction mixture at a controlled temperature (often 0 °C to room temperature) is critical.

    • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the catalyst and other sensitive reagents, thereby improving consistency and yield.

    • Reaction Time: Insufficient reaction time will result in incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Issue 2: Formation of Significant Byproducts

Question: My crude reaction mixture shows multiple spots on TLC, and the NMR spectrum is complex. What are the common side products in this synthesis, and how can I suppress their formation?

Answer: The formation of byproducts is common in carbene chemistry. Identifying the likely structures will help in devising a strategy to minimize them.

  • Common Byproducts & Mitigation Strategies:

    • Dimerization of Ethyl Diazoacetate: In the absence of a suitable substrate or with a deactivated catalyst, the carbene generated from EDA can react with another molecule of EDA to form diethyl maleate and fumarate.

      • Solution: Ensure a high concentration of the allylic diazoacetate substrate relative to the rate of carbene generation. This is achieved by the slow addition of the catalyst or EDA.

    • Solvent Insertion: The highly reactive carbene can sometimes insert into C-H bonds of the solvent.

      • Solution: Choose a solvent that is relatively inert to C-H insertion, such as dichloromethane or toluene.

    • Epoxide Ring-Opening: If any moisture or acid is present, the epoxide ring in the starting material or product can be hydrolyzed to a diol.[9][10]

      • Solution: Use anhydrous solvents and reagents. A non-aqueous workup is recommended. If an aqueous workup is necessary, use a saturated sodium bicarbonate solution to neutralize any acid.

    • Polymerization: The product itself can sometimes be unstable and prone to polymerization under certain conditions.

      • Solution: Purify the product promptly after the reaction is complete and store it in a cool, dark place.

Issue 3: Purification Challenges

Question: I'm having difficulty purifying the final product. What are the recommended methods for isolating pure Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate?

Answer: Purification can be challenging due to the product's polarity and potential volatility. A combination of techniques is often most effective.

  • Recommended Purification Protocol:

    • Initial Workup: After the reaction is complete, it's often beneficial to filter the mixture through a short plug of silica gel or celite to remove the catalyst. This prevents streaking during column chromatography.

    • Extraction: If an aqueous workup is performed, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water.[11][12]

    • Column Chromatography: This is the most common method for obtaining a highly pure product.

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by TLC analysis.

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling Ethyl Diazoacetate (EDA)? A1: EDA is toxic, a suspected carcinogen, and potentially explosive.[5][6][7][8] Always handle it in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Avoid contact with skin and eyes.[7] Do not use it on a large scale without proper safety assessments. Avoid heating EDA, as this can lead to detonation.[6]

Q2: How can I monitor the progress of the intramolecular cyclopropanation? A2: The reaction can be conveniently monitored by TLC. The starting allylic diazoacetate is typically more polar than the final bicyclic product. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is proceeding. Staining with potassium permanganate can help visualize the spots if they are not UV-active. Gas evolution (N2) is also a visual indicator that the reaction is occurring.

Q3: Can other catalysts be used for the cyclopropanation step? A3: Yes, while rhodium(II) acetate dimer is very common and efficient, other catalysts can be used. Copper-based catalysts, such as copper(I) triflate or copper(II) acetylacetonate, are also effective for cyclopropanation reactions involving diazo compounds. The choice of catalyst can sometimes influence the stereoselectivity of the reaction.

Part 4: Optimized Reaction Parameters

The following table summarizes typical conditions for the key intramolecular cyclopropanation step. Note that these are starting points and may require optimization for your specific substrate and setup.

ParameterRecommended ConditionRationale / Notes
Catalyst Rhodium(II) Acetate DimerHighly efficient for carbene transfer.
Catalyst Loading 0.5 - 2 mol%Lower loading can be used but may require longer reaction times.
Solvent Dichloromethane (DCM) or TolueneRelatively inert to C-H insertion and good for solubility.
Temperature 0 °C to 25 °CHelps to control the rate of N2 evolution and minimize side reactions.
Concentration 0.1 - 0.5 MHigher concentrations can lead to uncontrolled exotherms.
Addition Mode Slow syringe pump addition of EDACrucial for safety and to maintain a low steady-state concentration of the reactive carbene.

Part 5: Troubleshooting Workflow

If you are encountering issues, follow this logical troubleshooting workflow.

Troubleshooting_Workflow Start Problem with Synthesis Check_Yield Low Yield / No Reaction Start->Check_Yield Check_Purity Multiple Byproducts Start->Check_Purity Check_Yield->Check_Purity No Reagent_Quality Verify Reagent Quality: - Fresh EDA? - Active Catalyst? - Anhydrous Solvent? Check_Yield->Reagent_Quality Yes Identify_Byproducts Identify Byproducts via NMR/MS: - Dimerization? - Diol Formation? - Solvent Insertion? Check_Purity->Identify_Byproducts Yes Reaction_Conditions Review Reaction Conditions: - Correct Temperature? - Inert Atmosphere? - Sufficient Reaction Time? Reagent_Quality->Reaction_Conditions Success Successful Synthesis Reaction_Conditions->Success Optimize_Conditions Optimize for Selectivity: - Slower EDA addition? - Lower Temperature? - Different Solvent? Identify_Byproducts->Optimize_Conditions Optimize_Conditions->Success

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Padwa, A., et al. "Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.0]hexane Heterocycles from a Common Synthetic Intermediate." Organic Letters, ACS Publications. [Link]

  • Fochi, M., et al. "Mild Epoxidation of Allylic Alcohols Catalyzed by Titanium(III) Complexes: Selectivity and Mechanism." ACS Omega, ACS Publications, 2017. [Link]

  • Charette, A. B., et al. "Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction." Journal of the American Chemical Society, ACS Publications. [Link]

  • Google Patents. "Processes for preparing bicyclo [3.1.
  • Google Patents. "Conversion of allyl alcohol to glycerol." US3454655A.
  • ResearchGate. "The synthesis of a 2-azabicyclo[3.1.0]hexane by rearrangement of a spirocyclic epoxide." (2025). [Link]

  • Google Patents. "Synthesis method of allyl glycidyl ether." CN1927851A.
  • ResearchGate. "Synergistic NaBH4-reduction/cyclization of 2-aroyl-cyclopropane-1-carboxylates: novel synthesis of 3-oxabicyclo[3.1.0]hexane derivatives." (2025). [Link]

  • ResearchGate. "Epoxidation of allyl alcohol to glycidol over TPAOH-treated titanium silicalite-1 extrudates." (2026). [Link]

  • Organic Chemistry Portal. "Synthesis of cyclopropanes." [Link]

  • Organic Syntheses. "Asymmetric Epoxidation of Allylic Alcohols." [Link]

  • Process Development of (1S,2S,5R,6S)- Spiro[bicyclo[3.1.0]hexane-2',5' - ACS Publications. [Link]

  • ResearchGate. "What are efficient, multigram synthesis routes for ethyl 3-(2-methylpropyl)oxirane-2-carboxylate from isovaleric aldehyde via Darzens reaction?" (2014). [Link]

  • Master Organic Chemistry. "Cyclopropanation of Alkenes." (2023). [Link]

  • Google Patents. "Process for preparing glycidol." US3920708A.
  • Capot Chemical. "MSDS of Ethyl diazoacetate." (2015). [Link]

  • ResearchGate. "How to purify esterefication product?" (2016). [Link]

  • Wikipedia. "Allyl glycidyl ether." [Link]

  • Chemistry LibreTexts. "Epoxidation of Allylic Alcohols." (2021). [Link]

  • NIH. "A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis." [Link]

  • University of Bristol. "Efficient Synthesis of Cyclopropane-Fused Heterocycles with Bromoethylsulfonium Salt." (2013). [Link]

  • Google Patents. "Process for purifying esters." US4304925A.
  • MDPI. "Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study." [Link]

  • NIH. "Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols." [Link]

  • MDPI. "Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone." [Link]

  • Organic Syntheses. "Procedure for the Synthesis of 5-Chloro-3-ethoxycarbonylbenzofuran." [Link]

  • PubMed Central. "Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst." (2022). [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). "Synthesis and evaluation of influenza A viral neuraminidase candidate inhibitors based on a bicyclo[3.1.0]hexane scaffold." (2016). [Link]

  • Beilstein Journals. "Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple." [Link]

  • Wiley-VCH. "Asymmetric Cyclopropanation." [Link]

  • Google Patents. "Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof." WO2007075790A1.
  • JoVE. "Video: Sharpless Epoxidation." (2023). [Link]

  • The Royal Society of Chemistry. "Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products." (2014). [Link]

  • ChemSynthesis. "ethyl 2-(4-formyloxybutyl)-3-methyloxirane-2-carboxylate." (2025). [Link]

  • The Center for Forensic Science Research & Education. "NPS Discovery — New Drug Monograph 2024 PMK Ethyl Glycidate." (2024). [Link]

  • A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. [Link]

  • Organic Chemistry Portal. "Facile Synthesis of Bicyclo Orthoesters and Bicyclo Amide Acetals Using α,α-Difluoroalkylamines." [Link]

  • Google Patents. "3-aza-bicyclo[3.1.
  • MDPI. "Synthesis and Insecticidal Activity of an Oxabicyclolactone and Novel Pyrethroids." [Link]0/4046)

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of Bicyclo[3.1.0]hexane Derivatives

Welcome to the technical support center for the stereoselective synthesis of bicyclo[3.1.0]hexane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of bicyclo[3.1.0]hexane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important structural motif. Bicyclo[3.1.0]hexanes are critical scaffolds in medicinal chemistry, offering a conformationally constrained bioisostere for cyclohexane with unique metabolic stability and target-binding properties.[1] However, their synthesis, particularly with high stereocontrol, presents several challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to assist you in your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems, their underlying causes, and actionable solutions to get your synthesis back on track.

Problem 1: Low Diastereoselectivity in Simmons-Smith Cyclopropanation of Cyclopentenols

You're attempting a Simmons-Smith cyclopropanation on a substituted cyclopentenol to generate a bicyclo[3.1.0]hexane, but you're observing a mixture of exo and endo diastereomers with poor selectivity.

Potential Causes and Solutions:

  • Ineffective Directing Group Effect: The hydroxyl group of an allylic alcohol is known to direct the Simmons-Smith reagent to the same face of the double bond, leading to high syn selectivity.[2][3][4] If this effect is weak, you may see a loss of diastereoselectivity.

    • Causality: The zinc atom of the zinc-carbenoid species coordinates to the oxygen of the hydroxyl group, delivering the methylene group intramolecularly.[4] Any factor that disrupts this coordination will reduce the diastereoselectivity.

    • Troubleshooting Steps:

      • Optimize the Simmons-Smith Reagent: The nature of the zinc carbenoid is critical. The classical Simmons-Smith reagent (Zn-Cu couple and CH₂I₂) can sometimes give lower diastereomeric ratios.[2] Consider using Furukawa's modification (Et₂Zn and CH₂I₂), which often provides higher selectivity.[2]

      • Solvent Choice: The choice of solvent can significantly impact diastereoselectivity. Ethereal solvents are commonly used, but for some substrates, less coordinating solvents like dichloromethane (DCM) might enhance the directing effect by minimizing competitive coordination to the zinc center.[2]

      • Protecting Group Strategy: If the free hydroxyl group is not providing sufficient direction, or is leading to side reactions, consider using a bulky protecting group that can enforce facial selectivity through steric hindrance.

  • Substrate Conformation: The conformation of the cyclopentenol ring can influence the accessibility of the double bond from either face, affecting the approach of the cyclopropanating agent.

    • Troubleshooting Steps:

      • Low-Temperature Reactions: Running the reaction at lower temperatures can help to favor the transition state leading to the desired diastereomer by amplifying small energy differences.

      • Substrate Modification: If possible, modify the substrate to include bulky substituents that can lock the conformation of the five-membered ring and favor attack from one face.

Problem 2: Poor Enantioselectivity in Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation

You are using a chiral dirhodium(II) catalyst for an asymmetric intramolecular cyclopropanation to form a bicyclo[3.1.0]hexane derivative, but the enantiomeric excess (ee) is low.

Potential Causes and Solutions:

  • Suboptimal Catalyst-Substrate Matching: The choice of the chiral dirhodium(II) catalyst is paramount and highly substrate-dependent. A catalyst that is effective for one substrate may not be for another.[5]

    • Causality: The stereochemical outcome is determined by the fit of the substrate within the chiral environment of the catalyst. The ligands on the dirhodium core create chiral pockets that discriminate between the two prochiral faces of the carbene as it approaches the double bond.

    • Troubleshooting Steps:

      • Catalyst Screening: A systematic screening of different chiral dirhodium(II) catalysts is often necessary. For instance, while Rh₂(S-DOSP)₄ is a generally effective catalyst for many cyclopropanations, other catalysts like Rh₂(S-PTAD)₄ or Rh₂(R-BNP)₄ may be superior for specific substrates, such as those with ortho-substituted aryldiazoacetates.[5]

      • Solvent Effects: The solvent can have a dramatic impact on enantioselectivity. Solvents like hexafluoroisopropanol (HFIP) can significantly alter the catalyst's conformation through hydrogen bonding, sometimes leading to enhanced enantioselectivity with specific catalysts like Rh₂(S-NTTL)₄, while decreasing it with others.[6] A solvent screen is therefore highly recommended.

  • Low Catalyst Loading Leading to Background Reaction: While low catalyst loading is desirable, reducing it too much can sometimes lead to a decrease in enantioselectivity.[5]

    • Causality: At very low catalyst concentrations, an achiral background reaction or a reaction catalyzed by a decomposed, achiral rhodium species might become competitive, leading to the formation of a racemic product.

    • Troubleshooting Steps:

      • Optimize Catalyst Loading: Systematically increase the catalyst loading (e.g., from 0.1 mol% to 1 mol%) to determine if this improves the enantioselectivity.[5][7] There is often a trade-off between catalyst cost and enantiopurity.

Problem 3: Competing Side Reactions in Palladium-Catalyzed Oxidative Cyclization of Enynes

You are attempting to synthesize a bicyclo[3.1.0]hexane skeleton via a palladium-catalyzed oxidative cyclization of an enyne, but you are observing significant formation of side products.

Potential Causes and Solutions:

  • Incorrect Oxidation State of Palladium: The catalytic cycle for these reactions often involves a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) cycle. The presence of inappropriate oxidants or reductants can disrupt this cycle.

    • Troubleshooting Steps:

      • Choice of Oxidant: Ensure the correct stoichiometric oxidant is used. For example, hypervalent iodine reagents are often employed in Pd(II)/Pd(IV) catalysis.[8] The choice and purity of the oxidant are critical.

      • Inert Atmosphere: Reactions involving sensitive palladium catalysts should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst by air.

  • Alternative Reaction Pathways: Depending on the substrate and reaction conditions, other reaction pathways can compete with the desired cyclization.

    • Causality: For example, in the cyclization of 1,6-enynes, hydropalladation, carbopalladation, or oxypalladation can initiate different cyclization cascades.[9]

    • Troubleshooting Steps:

      • Ligand Modification: The choice of ligand can steer the reaction towards the desired pathway. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.

      • Temperature and Concentration: These parameters can influence the relative rates of competing reactions. A systematic optimization of temperature and substrate concentration may be necessary.

Frequently Asked Questions (FAQs)

Q1: How can I separate the exo and endo diastereomers of my bicyclo[3.1.0]hexane product?

A1: The separation of exo and endo diastereomers can be challenging due to their similar polarities.

  • Chromatography: Flash column chromatography on silica gel is the most common method. You may need to screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and use a high-resolution column. In some cases, the two diastereoisomers can be separated by column chromatography.[10]

  • Crystallization: If your product is crystalline, fractional crystallization can be a highly effective method for obtaining diastereomerically pure material.

  • Chemical Derivatization: If the above methods fail, you can derivatize the mixture with a chiral resolving agent to form diastereomers with more distinct physical properties, which can then be separated. After separation, the resolving agent can be removed.

  • Selective Hydrolysis: In specific cases, such as with 3-azabicyclo[3.1.0]hexane-6-carboxylates, selective hydrolysis of one diastereomer can be achieved under basic conditions, allowing for the isolation of the other.[11]

Q2: My reaction yield is consistently low. What general troubleshooting steps can I take?

A2: Low yields in these syntheses can often be attributed to a few common factors.

  • Reagent Purity: Ensure all your reagents and solvents are of high purity and anhydrous where necessary. Many of the catalysts used are sensitive to air and moisture.[12]

  • Catalyst Activity: If using a solid catalyst like a Zn-Cu couple, ensure it is freshly prepared and properly activated.[12] For homogeneous catalysts, verify their integrity, especially if they have been stored for a long time.

  • Reaction Temperature: Temperature control is crucial. Some reactions require low temperatures to prevent side reactions, while others need heating to overcome activation barriers. Follow literature procedures closely and consider a temperature optimization study.

  • Slow Addition of Reagents: For reactions involving highly reactive species like diazo compounds, slow addition using a syringe pump is often necessary to prevent dimerization and other side reactions.[12]

Q3: What are the key considerations when choosing a synthetic strategy for a novel bicyclo[3.1.0]hexane target for a drug discovery program?

A3: For drug discovery applications, scalability, stereochemical control, and the ability to generate analogues are paramount.

  • Convergent vs. Linear Synthesis: A convergent synthesis, where different fragments of the molecule are synthesized separately and then combined, is often preferable for generating a library of analogues quickly.[10][13]

  • Stereochemical Control: A method that provides high and predictable stereoselectivity is essential to avoid costly and time-consuming chiral separations later on. Asymmetric catalysis is often the most efficient approach.

  • Scalability: The chosen route should be amenable to scale-up. This means avoiding hazardous or prohibitively expensive reagents and purification methods that are not practical on a larger scale (e.g., preparative HPLC).[14]

  • Functional Group Tolerance: The synthetic route should tolerate a wide range of functional groups to allow for the synthesis of diverse analogues for structure-activity relationship (SAR) studies.[15]

Visualizing a Troubleshooting Workflow

Below is a generalized workflow for troubleshooting a low-yield stereoselective cyclopropanation reaction.

TroubleshootingWorkflow start Low Yield/Stereoselectivity check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents Initial Check check_catalyst Assess Catalyst Activity/Loading check_reagents->check_catalyst Reagents OK solution_reagents Purify/Replace Reagents check_reagents->solution_reagents Issue Found check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_catalyst->check_conditions Catalyst OK solution_catalyst Optimize Loading/ Re-activate Catalyst check_catalyst->solution_catalyst Issue Found screen_catalyst Screen Alternative Catalysts/Ligands check_conditions->screen_catalyst Conditions OK solution_conditions Optimize Temp/Solvent check_conditions->solution_conditions Issue Found success Target Achieved screen_catalyst->success Optimization Successful redesign Re-evaluate Synthetic Route screen_catalyst->redesign Still Poor Results

Caption: A decision-making workflow for troubleshooting common issues in bicyclo[3.1.0]hexane synthesis.

Summary of Catalytic Conditions

The following table summarizes typical conditions for some of the discussed catalytic systems. Note that these are starting points, and optimization is almost always necessary.

Catalytic SystemTypical SubstrateCatalystLigand/AdditiveSolventTemp (°C)Key Challenge
Simmons-Smith Allylic AlcoholZn-Cu or Et₂Zn-Ether or DCM0 to RTDiastereoselectivity
Dirhodium(II) Catalysis DiazoacetateRh₂(OAc)₄ or Chiral Rh₂(II) complexChiral CarboxamidatesDCM, Hexane, HFIPRT to 90Enantioselectivity, Exo/Endo selectivity
Palladium(II) Catalysis 1,6-EnynePd(OAc)₂Chiral Ligand (e.g., SPRIX)Toluene, MeCN60 to 100Competing side reactions
Copper(I) Catalysis Alkenyl AldehydeCu(I) saltChiral AmineDioxane, Toluene25 to 80Substrate scope

Experimental Protocol: Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation

This protocol is a general guideline for an asymmetric intramolecular cyclopropanation using a chiral dirhodium(II) catalyst.

Materials:

  • Diazoacetamide substrate

  • Chiral Dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Syringe pump

Procedure:

  • Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a septum, and a condenser under an inert atmosphere is charged with the chiral dirhodium(II) catalyst (0.1-1.0 mol%).

  • Solvent Addition: Anhydrous dichloromethane is added via syringe.

  • Substrate Addition: A solution of the diazoacetamide substrate in anhydrous dichloromethane is prepared in a separate flame-dried flask.

  • Slow Addition: The diazoacetamide solution is added to the catalyst solution via a syringe pump over a period of 4-12 hours at the desired temperature (typically room temperature).

  • Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Workup: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the bicyclo[3.1.0]hexane derivative.

  • Analysis: The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or NMR analysis using a chiral shift reagent.

ProtocolWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_flask 1. Flame-dry flask, add catalyst prep_solution 2. Prepare substrate solution in separate flask slow_addition 3. Add substrate solution via syringe pump prep_solution->slow_addition monitor 4. Monitor reaction by TLC/LC-MS slow_addition->monitor concentrate 5. Remove solvent monitor->concentrate purify 6. Purify by column chromatography concentrate->purify analyze 7. Determine dr and ee purify->analyze

Caption: Step-by-step workflow for a typical dirhodium(II)-catalyzed intramolecular cyclopropanation.

References

  • Synthesis of Bicyclo[3.1.0]hexanes Functionalized at the Tip of the Cyclopropane Ring. Application to the Synthesis of Carbocyclic Nucleosides. Organic Letters. Available at: [Link]

  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. PMC. Available at: [Link]

  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science. Available at: [Link]

  • Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes. ResearchGate. Available at: [Link]

  • Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. ChemRxiv. Available at: [Link]

  • Fine-tuning the catalyst loading and the reaction temperature in the asymmetric cyclopropanation. ResearchGate. Available at: [Link]

  • Highly Enantioselective Intramolecular Cyclopropanation Reactions of N-Allylic-N-methyldiazoacetamides Catalyzed by Chiral Dirhodium(II) Carboxamidates. The Journal of Organic Chemistry. Available at: [Link]

  • Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions. PMC. Available at: [Link]

  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. RSC Publishing. Available at: [Link]

  • cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon. Nature. Available at: [Link]

  • Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. PMC. Available at: [Link]

  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Science. Available at: [Link]

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. Available at: [Link]

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. NIH. Available at: [Link]

  • Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. ResearchGate. Available at: [Link]

  • Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. NIH. Available at: [Link]

  • HFIP Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation. ChemRxiv. Available at: [Link]

  • Dirhodium(II) Tetra(N-(dodecylbenzenesulfonyl)prolinate) Catalyzed Enantioselective Cyclopropenation of Alkynes. Organic Letters. Available at: [Link]

  • Dirhodium-Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization. Advanced Science. Available at: [Link]

  • Stereoselective Cyclopropanation Reactions. Chemical Reviews. Available at: [Link]

  • Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 104 by iridium‐catalyzed transfer hydrogenation. ResearchGate. Available at: [Link]

  • Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ResearchGate. Available at: [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Oxidative Acyloxylation/Carbocyclization of Allenynes. PMC. Available at: [Link]

  • Palladium-Catalyzed Oxidative Allene–Allene Cross-Coupling. PMC. Available at: [Link]

  • Palladium-Catalyzed Asymmetric Acetoxylative Cyclization/Acyl Transfer Cascade of Alkyne-Tethered Malononitriles with Carboxylic. The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Cyclization of 1,6-Enynes. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Heterocyclic derivative syntheses by palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. PubMed. Available at: [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. Available at: [Link]

  • Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. Chemistry Stack Exchange. Available at: [Link]

  • Organometallic Approaches to [3.1.0] Bicycles in Process Chemistry. ResearchGate. Available at: [Link]

  • Exploring New Gold-Catalyzed Cyclization Reactions of 1,5-Enynes and Development of an Intermolecular Phenol Synthesis. University of Rochester. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purity challenges with Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-ca...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purity challenges with Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. As a critical building block in pharmaceutical synthesis, its purity is paramount. This document offers practical, field-proven solutions grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs) - Impurity Identification & Initial Strategy

This section addresses the common initial questions that arise when a crude reaction mixture requires purification. Understanding the nature of the potential impurities is the first step toward devising an effective purification strategy.

Q1: What are the most common impurities I should expect when synthesizing Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate?

A1: The impurities in your crude product are almost always a direct consequence of the specific synthetic route employed. However, several classes of impurities are common across various methods, such as those involving cyclopropanation reactions.

  • Unreacted Starting Materials: Incomplete reactions will leave residual starting materials, such as the olefin precursor or the diazo compound used for cyclopropanation.

  • Stereoisomers: The formation of the bicyclic system can result in diastereomers (typically exo and endo isomers). While many synthetic methods show high diastereoselectivity, the minor isomer is a very common impurity.[1]

  • Hydrolysis Products: The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions, particularly during aqueous work-ups, leading to the formation of 3-oxa-bicyclo[3.1.0]hexane-6-carboxylic acid.[2]

  • Catalyst Residues: If your synthesis uses a transition metal catalyst (e.g., Rhodium, Vanadium, Copper), trace amounts may remain in the crude product, often causing discoloration.[1][3][4]

  • Solvent Residues: High-boiling point solvents used in the reaction (e.g., toluene, decane) can be difficult to remove completely by simple evaporation.[3]

Q2: Which analytical techniques are best for identifying and quantifying these impurities?

A2: A multi-pronged analytical approach is recommended for a comprehensive purity assessment. No single technique tells the whole story.

Impurity Type Primary Analytical Method Secondary Method Rationale
Stereoisomers Chiral HPLC, GCHigh-field ¹H NMRHPLC and GC provide the best quantification of isomeric ratios. NMR can often distinguish between diastereomers by observing differences in chemical shifts and coupling constants.[4]
Hydrolysis Product HPLC, LC-MS¹H NMRThe carboxylic acid will have a distinctly different retention time in HPLC. In NMR, the disappearance of the ethyl quartet/triplet and the appearance of a broad carboxylic acid proton signal are key indicators.
Starting Materials GC-MS, TLC¹H NMRGC-MS is excellent for identifying and quantifying volatile starting materials. Thin-layer chromatography (TLC) is a rapid, qualitative tool for monitoring their consumption during the reaction.
Catalyst Residues ICP-MS / AASColorimetric observationInductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are required for accurate trace metal quantification. A persistent color (e.g., green, brown) in the product is a qualitative indicator.
Residual Solvents GC-Headspace, ¹H NMR-GC with a headspace sampler is the industry standard for quantifying residual solvents. Characteristic solvent peaks are also readily visible in ¹H NMR spectra.

Part 2: Troubleshooting Guide - Common Purification Scenarios

This section provides solutions to specific problems you may encounter during the purification process. Each solution includes an explanation of the underlying chemistry and a detailed protocol.

Problem: My initial analysis (GC or NMR) shows two closely related product peaks, likely diastereomers.
  • Causality: This issue arises from incomplete stereoselectivity during the cyclopropanation step of the synthesis. The two isomers, often an exo and an endo product, have very similar physical properties, making separation by distillation or crystallization challenging.[1][5] Flash column chromatography is the most effective laboratory-scale technique for this separation.

  • Solution Workflow: Diastereomer Separation by Flash Column Chromatography

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product (Isomer Mixture) concentrate Concentrate in vacuo crude->concentrate adsorb Adsorb onto Silica Gel (Dry Loading) concentrate->adsorb load Load Adsorbed Sample adsorb->load Transfer column Pack Silica Gel Column in Hexane column->load elute Elute with Hexane/ Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC/GC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate pure Pure Isomer evaporate->pure G crude Crude Product in Ethyl Acetate wash_bicarb Wash with sat. NaHCO3 Solution crude->wash_bicarb separate1 Separate Layers wash_bicarb->separate1 aq1 Aqueous Layer 1 (Contains Sodium Carboxylate Salt) separate1->aq1 Discard org1 Organic Layer 1 (Contains Product) separate1->org1 wash_brine Wash with Brine (sat. NaCl) org1->wash_brine separate2 Separate Layers wash_brine->separate2 aq2 Aqueous Layer 2 (Removes residual water) separate2->aq2 Discard org2 Organic Layer 2 (Contains Product) separate2->org2 dry Dry over Na2SO4 or MgSO4 org2->dry filter_evap Filter and Evaporate dry->filter_evap pure Pure Product filter_evap->pure

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Intramolecular Cyclopropanation Reactions

Welcome to the technical support center for intramolecular cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for intramolecular cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. The following sections are structured in a question-and-answer format to directly address specific experimental challenges, providing not just solutions but also the underlying scientific reasoning to empower your research.

Part 1: Initial Diagnosis & Critical Failures (Yield <10%)

It is not uncommon for a new reaction setup to result in very low to negligible yields. This typically points to a fundamental issue with one of the core components rather than a need for fine-tuned optimization.

Q1: My intramolecular cyclopropanation has failed completely or yielded less than 10% product. Where should I begin troubleshooting?

A catastrophic failure often stems from one of four areas: the diazo substrate, the catalyst, the reaction environment, or the substrate's inherent reactivity. A systematic check is the most efficient way to identify the culprit.

Begin by assessing the stability and purity of your diazo compound, as these are often the most sensitive reagents in the reaction.[1][2] If the diazo compound is confirmed to be of good quality, proceed to evaluate the catalyst's activity. Finally, scrutinize the reaction conditions and the substrate itself.

The following workflow provides a structured approach to diagnosing the issue:

G start Low Yield (<10%) Observed diazo Step 1: Verify Diazo Compound Integrity - Purity (NMR, TLC) - Freshly prepared or properly stored? start->diazo catalyst Step 2: Check Catalyst Activity - From reputable source? - Requires activation? - Potential poisoning? diazo->catalyst Diazo OK conditions Step 3: Review Reaction Conditions - Anhydrous solvent? - Inert atmosphere (N2/Ar)? - Correct temperature? catalyst->conditions Catalyst OK substrate Step 4: Assess Substrate Reactivity - Sterically hindered alkene? - Electron-deficient alkene? conditions->substrate Conditions OK success Problem Identified & Resolved substrate->success Substrate OK (Consider alternative strategy)

Caption: Initial troubleshooting workflow for critical reaction failures.

Part 2: Diazo Compound and Reagent-Related Issues

The diazo compound is the linchpin of many cyclopropanation reactions, but its instability can be a major source of failure.

Q2: I suspect my diazo compound has decomposed. How can I confirm this and prevent it?

Diazo compounds, particularly those not stabilized by two electron-withdrawing groups, can be thermally and chemically unstable.[2][3][4] Decomposition is a primary cause of low yields.

Causality & Confirmation:

  • Acid Sensitivity: Trace acidic impurities in your glassware, substrate, or solvent can rapidly decompose the diazo compound, often visible as vigorous N₂ gas evolution upon mixing.[1] Diazo compounds with donor or alkyl substituents are particularly acid-labile.[3]

  • Thermal Instability: Many diazo compounds have low onset temperatures for decomposition, some as low as 75-100 °C.[4] Storing them at elevated temperatures or running the reaction too hot can lead to non-productive decomposition.

  • Confirmation: Decomposition can be confirmed by taking an NMR of your diazo compound before use; the characteristic diazo proton signal will be absent or diminished. On TLC, the appearance of new, lower Rf spots can also indicate decomposition.

Prevention Protocol:

  • Preparation: Use freshly prepared diazo compounds whenever possible. If storing, keep them in a freezer (-20 °C or below) in a solution of an inert, anhydrous solvent like dichloromethane or hexane.

  • Purification: Purify stabilized diazo compounds (e.g., diazoacetoacetates) via column chromatography on silica gel that has been neutralized with a base like triethylamine (typically a 1-2% solution in the eluent).[3] Never use standard silica gel for semi-stable or unstable diazo compounds, as its acidic nature will cause rapid decomposition.[3]

  • Reaction Setup:

    • Ensure all glassware is oven- or flame-dried to remove moisture and residual acid.[2]

    • Use anhydrous solvents.

    • Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with oxygen or moisture.[2]

Q3: My reaction is producing a lot of diethyl maleate/fumarate. What is happening?

This indicates carbene dimerization, a common side reaction when the concentration of the metal carbene intermediate becomes too high relative to the alkene substrate.[2]

Causality & Solution: The catalytic cycle involves the formation of a metal carbene from the diazo compound. If this carbene does not encounter the intramolecular alkene quickly enough, it can react with another molecule of itself, leading to dimerization products.

Solution: Slow Addition The most effective way to minimize dimerization is to add the diazo compound solution very slowly to the reaction mixture containing the catalyst and the substrate.[1][2] This maintains a very low instantaneous concentration of the free carbene, favoring the desired intramolecular cyclopropanation.

Experimental Protocol: Syringe Pump Addition

  • Set up the reaction flask containing the substrate and catalyst in the chosen anhydrous solvent under an inert atmosphere.

  • Load a solution of the diazo compound (e.g., 0.5 M in the same solvent) into a gas-tight syringe.

  • Place the syringe on a syringe pump, and feed the needle through a septum into the reaction flask, ensuring the needle tip is below the surface of the reaction mixture.

  • Set the syringe pump to a slow addition rate. A typical rate for a 5 mmol scale reaction might be 0.5-1.0 mL/hour. The optimal rate may require some experimentation.

Part 3: Catalyst and Reaction Condition Optimization

When the reaction proceeds but the yield is moderate (30-70%), the issue often lies with suboptimal catalyst choice or reaction conditions.

Q4: I'm getting a moderate yield. How do I choose the right catalyst and what conditions should I screen?

The choice of catalyst is critical and is highly dependent on the substrate. Rhodium(II) and Copper(I) complexes are the most common catalysts, each with distinct advantages.[5][6][7]

  • Rhodium(II) Catalysts: Generally more reactive and efficient, often providing high diastereoselectivity.[5][6] Dirhodium(II) carboxamidates are often superior for forming small fused rings.[5] However, they can sometimes favor C-H insertion side reactions.[2]

  • Copper(I) Catalysts: More cost-effective and can be tuned with a wide variety of ligands.[7] Copper catalysts often favor cyclopropanation over C-H insertion compared to some rhodium catalysts.[2]

Catalyst Comparison Table

Catalyst FamilyCommon ExamplesTypical LoadingKey AdvantagesPotential Issues
Rhodium(II) Rh₂(OAc)₄, Rh₂(esp)₂0.5 - 2 mol%High efficiency, excellent diastereoselectivity, well-established.[7]Higher cost, can promote C-H insertion.[2]
Copper(I/II) Cu(OTf)₂, Cu(acac)₂1 - 10 mol%Cost-effective, highly tunable with ligands (e.g., Box, Pybox).[7]Often requires higher catalyst loading.
Q5: My catalyst seems to be inactive or poisoned. What are the common causes?

Catalyst deactivation can halt a reaction prematurely.[8]

Causality & Solutions:

  • Source and Age: Ensure the catalyst is from a reputable supplier and is not expired.[1] Some catalysts degrade over time.

  • Poisoning: Substrates containing functional groups like thiols or phosphines can act as strong ligands, binding irreversibly to the metal center and poisoning the catalyst.[8] If your substrate contains such groups, a higher catalyst loading may be required, or a catalyst known to be more tolerant to these groups should be chosen.

  • Activation: Some catalytic systems require in-situ activation. For instance, the Simmons-Smith reaction requires freshly prepared and highly active zinc-copper couple for good results.[1]

Q6: What is the role of the solvent, and which one should I use?

The solvent can significantly influence both the reaction rate and selectivity.[9] A common starting point for intramolecular cyclopropanations is a non-polar, non-coordinating solvent like dichloromethane (DCM), dichloroethane (DCE), or toluene.

Causality of Solvent Effects:

  • Polarity: The polarity of the solvent can affect the stability of the transition state. In some asymmetric cyclopropanations, more polar solvents can stabilize an "early" transition state where the alkene is further from the catalyst's chiral environment, leading to lower enantioselectivity.[9]

  • Coordinating Ability: Solvents with Lewis basicity (e.g., THF, ethers) can sometimes coordinate to the catalyst's metal center, potentially inhibiting the reaction or altering its selectivity.[9]

  • Concentration: For intramolecular reactions, the reaction should be run at high dilution (e.g., 0.01 - 0.05 M) to favor the intramolecular pathway over potential intermolecular side reactions.[10]

G cluster_0 Reaction Pathways sub Diazo Substrate + Catalyst carbene Metal Carbene Intermediate (+ N₂) sub->carbene 1. N₂ Extrusion intra Intramolecular Alkene Approach carbene->intra 2a. Desired Path (Favored by high dilution) inter Intermolecular (Dimerization / Polymerization) carbene->inter 2b. Side Reaction (Favored by high concentration) ch_insert Intramolecular C-H Insertion carbene->ch_insert 2c. Side Reaction (Favored by reactive C-H bonds & certain catalysts) product Cyclopropane Product intra->product byproduct Side Products inter->byproduct ch_insert->byproduct

Caption: Competing pathways in a metal-catalyzed intramolecular reaction.

Part 4: Substrate-Related Issues

Sometimes, the problem lies within the structure of the starting material itself.

Q7: My substrate has an electron-deficient or sterically hindered double bond. Why is the reaction failing?

The reactivity of the alkene is paramount. The metal carbene intermediate is electrophilic, so it reacts fastest with electron-rich double bonds.[1]

Causality & Solutions:

  • Electronic Effects: If your alkene is conjugated to an electron-withdrawing group (e.g., an ester, ketone), it is "electron-deficient" and will be less nucleophilic, slowing the reaction.

    • Solution: You may need to switch to a more reactive catalyst system. For example, some cobalt-catalyzed systems have shown efficacy with electron-deficient olefins.[1] Alternatively, higher reaction temperatures or longer reaction times may be required, but this must be balanced against the risk of diazo decomposition.[2]

  • Steric Hindrance: A highly substituted (e.g., tri- or tetra-substituted) double bond can be sterically inaccessible to the bulky metal-carbene complex.

    • Solution: This is a more challenging problem. If possible, redesigning the substrate to place the reacting alkene in a less hindered position is the best approach. If not, screening a range of catalysts with different steric profiles (e.g., comparing Rh₂(OAc)₄ with the bulkier Rh₂(esp)₂) might reveal a successful combination.

References
  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016). RSC Publishing. Retrieved from [Link]

  • Effect of solvent on the ring-opening reactions of cyclopropanated... (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of reaction conditions for the intramolecular transesterification of model cyclopropanes 1a,b. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1686. American Chemical Society (ACS). Retrieved from [Link]

  • Metal-catalyzed cyclopropanations. (n.d.). Wikipedia. Retrieved from [Link]

  • Cyclopropanation of Alkenes. (2023, October 18). Master Organic Chemistry. Retrieved from [Link]

  • Diazo compounds: synthesis, carbene generation and reactivity. (2025). RSC Publishing. Retrieved from [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024). Organic Chemistry Frontiers. RSC Publishing. Retrieved from [Link]

  • Cyclopropanation. (n.d.). Wikipedia. Retrieved from [Link]

  • Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. (2016). Angewandte Chemie International Edition, 55(33), 9615–9619. National Center for Biotechnology Information. Retrieved from [Link]

  • Friedrich, E. C., & Niyati-Shirkhodaee, F. (1991). Regioselectivity and solvent effects in cyclopropanation of alkadienes. The Journal of Organic Chemistry, 56(8), 2800–2803. American Chemical Society (ACS). Retrieved from [Link]

  • Christenson, D. L., Tokar, C. J., & Tolman, W. B. (1995). New Copper and Rhodium Cyclopropanation Catalysts Supported by Chiral Bis(pyrazolyl)pyridines. A Metal-Dependent Enantioselectivity Switch. Organometallics, 14(4), 2148–2150. American Chemical Society (ACS). Retrieved from [Link]

  • Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. (2024). Organic Letters. American Chemical Society (ACS). Retrieved from [Link]

  • Stereoselective intramolecular cyclopropanation through catalytic olefin activation. (2015). Chemical Science. RSC Publishing. Retrieved from [Link]

  • Cyclopropanation Reactions. (n.d.). Retrieved from [Link]

  • Diazo Compounds: Synthesis, Carbene Generation and Reactivity. (2025). ResearchGate. Retrieved from [Link]

  • Cyclopropanation Reactions of Semi-stabilized and Non-stabilized Diazo Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Rhodium(II)‐Catalyzed Inter‐ and Intramolecular Enantioselective Cyclopropanations with Alkyl‐Diazo(triorganylsilyl)acetates. (2002). ResearchGate. Retrieved from [Link]

  • Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. (2019). Journal of the American Chemical Society, 141(22), 8753–8758. University of Rochester. Retrieved from [Link]

  • Process for the preparation of cyclopropane compounds using diazo-compounds. (2020). Google Patents.
  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (2019). Organic Process Research & Development, 23(12), 2628–2640. American Chemical Society (ACS). Retrieved from [Link]

  • Intramolecular cyclopropanation and C-H insertion reactions with metal carbenoids generated from cyclopropenes. (2015). Accounts of Chemical Research, 48(5), 1478–1490. PubMed. Retrieved from [Link]

  • Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes. (2021). Chemical Science. RSC Publishing. Retrieved from [Link]

Sources

Troubleshooting

Catalyst selection for efficient Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate synthesis

Welcome to the technical support center for the synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the efficient and successful synthesis of this key bicyclic scaffold.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Question 1: Why is my reaction yield consistently low?

Low yields in the intramolecular cyclopropanation of ethyl 2-diazo-4-pentenoate can stem from several factors. The primary suspects are the decomposition of the diazo compound, catalyst inefficiency, or suboptimal reaction conditions.

  • Decomposition of Ethyl Diazoacetate (EDA) Precursor: Ethyl diazoacetate is a high-energy compound prone to decomposition, especially in the presence of acid or at elevated temperatures.[1][2] This decomposition leads to the formation of byproducts and a reduction in the amount of carbene available for the cyclopropanation reaction.

    • Solution:

      • Slow Addition: The concentration of the diazo compound in the reaction mixture should be kept low to minimize side reactions like dimerization.[3] A syringe pump is highly recommended for the slow, controlled addition of the ethyl 2-diazo-4-pentenoate solution over several hours.[3]

      • Temperature Control: For many rhodium-catalyzed reactions, room temperature is a good starting point.[3] Avoid high temperatures as they can accelerate the decomposition of the diazo compound.[1]

      • Purity of Diazo Compound: Ensure that the diazo precursor is free from acidic impurities, which can catalyze its decomposition.[1][3] It is advisable to use freshly prepared or purified diazo compound.

  • Catalyst Inactivity or Insufficient Loading: The catalyst, typically a dirhodium(II) complex, can be a source of low yield if it is not active or if the loading is too low.

    • Solution:

      • Catalyst Choice: While dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a commonly used catalyst, other dirhodium(II) carboxylates or carboxamidates might offer better performance for this specific intramolecular reaction.[4][5] For instance, Rh₂(esp)₂ has been shown to be an effective catalyst in related systems.[4]

      • Catalyst Loading: While very low catalyst loadings are desirable, starting with a slightly higher loading (e.g., 0.5-1 mol%) can help to ensure the reaction goes to completion.[6] The loading can then be optimized in subsequent experiments.

      • Inert Atmosphere: While many rhodium-catalyzed cyclopropanations are robust, ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation, especially if using air-sensitive catalysts.[3]

Question 2: How can I improve the diastereoselectivity of the cyclopropanation?

The formation of the desired diastereomer (typically the exo or endo product) is crucial. Poor diastereoselectivity can complicate purification and reduce the yield of the target compound.

  • Catalyst and Ligand Choice: The structure of the catalyst and its ligands plays a pivotal role in determining the stereochemical outcome of the reaction.

    • Solution:

      • Ligand Screening: For achieving high diastereoselectivity, screening different dirhodium(II) catalysts with varying ligands is often necessary. The steric and electronic properties of the ligands create a chiral environment that directs the approach of the carbene to the double bond.[4]

      • Copper Catalysts: In some cases, copper(I) complexes with chiral ligands, such as bis(oxazolines), can offer different and potentially higher diastereoselectivity compared to rhodium catalysts.[7]

  • Reaction Temperature: Temperature can significantly influence the diastereomeric ratio.

    • Solution:

      • Lowering the Temperature: Running the reaction at a lower temperature often favors the formation of the thermodynamically more stable product, thereby increasing the diastereoselectivity.[3]

Question 3: I am observing significant side product formation. What are they and how can I minimize them?

The most common side reactions in rhodium-catalyzed reactions of diazo compounds are C-H insertion and dimerization of the diazo compound.

  • C-H Insertion: The rhodium carbene intermediate is highly reactive and can insert into C-H bonds, leading to the formation of undesired byproducts.[8]

    • Solution:

      • Catalyst Selection: The choice of catalyst can influence the chemoselectivity between cyclopropanation and C-H insertion. Catalysts with more electron-donating ligands tend to favor cyclopropanation.

      • Substrate Design: While not always feasible, modifications to the substrate can sometimes disfavor C-H insertion.

  • Diazo Dimerization: If the concentration of the diazo compound is too high, it can react with itself to form diethyl fumarate and diethyl maleate.

    • Solution:

      • Slow Addition: As mentioned for improving yield, the slow addition of the diazo compound via a syringe pump is the most effective way to prevent its dimerization.[3]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is better for this synthesis: a rhodium(II) or a copper(I) complex?

Both rhodium(II) and copper(I) catalysts are effective for intramolecular cyclopropanations of allylic diazoacetates.[7]

  • Rhodium(II) Catalysts (e.g., Rh₂(OAc)₄): These are generally very efficient and are the most commonly used catalysts for this type of reaction.[9] They often provide high yields and good diastereoselectivity. Chiral rhodium(II) carboxamidates can be used to achieve high enantioselectivity.[5]

  • Copper(I) Catalysts (e.g., Cu(I)-BOX): Copper catalysts are a less expensive alternative to rhodium. They can also provide high yields and, with the appropriate chiral ligands, can achieve excellent enantioselectivity.[7]

The optimal choice often depends on the specific substrate and the desired stereochemical outcome. It is recommended to screen a small selection of both rhodium and copper catalysts to identify the best performer for your specific application.

Q2: What are the critical safety precautions when working with ethyl 2-diazo-4-pentenoate?

The precursor, ethyl diazoacetate, is a toxic and potentially explosive compound.[1][2]

  • Handling: Always handle ethyl diazoacetate and its derivatives in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[10]

  • Storage: Store diazo compounds in a cool, dark place and use them as soon as possible after preparation.[2]

  • Temperature: Avoid heating diazo compounds, as this can lead to violent decomposition.[1] Distillation of ethyl diazoacetate is dangerous and should be avoided if possible.[2]

  • Quenching: After the reaction is complete, any unreacted diazo compound should be quenched. A common method is the addition of a small amount of acetic acid.

Q3: How do I purify the final product, Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate?

Standard purification techniques are typically effective for this compound.

  • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying the product and removing catalyst residues and byproducts.[11] A solvent system of ethyl acetate and hexanes is a good starting point for elution.

  • Distillation: If the product is thermally stable, vacuum distillation can be used for purification on a larger scale.[12] However, care must be taken to avoid high temperatures.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-diazo-4-pentenoate

This protocol is adapted from standard procedures for the synthesis of diazoacetates.

Materials:

  • Ethyl 4-pentenoate

  • Acetonitrile

  • p-Acetamidobenzenesulfonyl azide

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-pentenoate (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-acetamidobenzenesulfonyl azide (1.1 eq) to the solution.

  • Slowly add DBU (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by adding water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ethyl 2-diazo-4-pentenoate should be used immediately in the next step without further purification.

Protocol 2: Rhodium-Catalyzed Intramolecular Cyclopropanation

Materials:

  • Ethyl 2-diazo-4-pentenoate

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, under an inert atmosphere (N₂ or Ar), add a solution of dirhodium(II) tetraacetate (0.1-1 mol%) in anhydrous dichloromethane.

  • Prepare a solution of crude ethyl 2-diazo-4-pentenoate (1.0 eq) in anhydrous dichloromethane.

  • Using a syringe pump, add the solution of the diazo compound to the stirred catalyst solution over a period of 4-6 hours at room temperature.

  • After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a few drops of acetic acid to decompose any residual diazo compound.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate.[11]

Data Presentation

Table 1: Comparison of Catalysts for Intramolecular Cyclopropanation of Allylic Diazoacetates (Representative Data)

CatalystLigandSolventTemp (°C)Yield (%)Diastereomeric Ratio (exo:endo)Reference
Rh₂(OAc)₄AcetateDCM25~85Varies with substrate[3]
Rh₂(esp)₂α,α,α',α'-Tetramethyl-1,3-benzenedipropionic acidDCM9076Varies with substrate[4]
Cu(I)-BOXBis(oxazoline)DCM0>90High for one diastereomer[7]

Note: The data presented are for analogous systems and serve as a general guide. Optimal conditions for the synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate may vary.

Visualizations

Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation

Catalytic_Cycle cluster_legend Legend Rh2(L)4 Rh2(L)4 Rh Carbene Rh Carbene Rh2(L)4->Rh Carbene + Diazo Compound Diazo Compound Diazo Compound N2 N2 Cyclopropane Cyclopropane Rh Carbene->Cyclopropane + Alkene Alkene Alkene Cyclopropane->Rh2(L)4 Catalyst Catalyst Reactant Reactant Intermediate Intermediate Product/Byproduct Product/Byproduct

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield? Diazo_Decomp Check Diazo Compound Stability Start->Diazo_Decomp Yes Catalyst_Issue Evaluate Catalyst Performance Start->Catalyst_Issue No, yield is good but selectivity is poor Slow_Addition Implement Slow Addition Diazo_Decomp->Slow_Addition Temp_Control Optimize Temperature Diazo_Decomp->Temp_Control Catalyst_Loading Adjust Catalyst Loading Catalyst_Issue->Catalyst_Loading New_Catalyst Screen Different Catalysts Catalyst_Issue->New_Catalyst

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Organic Syntheses Procedure: ethyl diazoacetate. [Link]

  • Organic Syntheses Procedure: ethyl diazoacetate (alternative). [Link]

  • WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropan. [Link]

  • Synergistic NaBH4-reduction/cyclization of 2-aroyl-cyclopropane-1-carboxylates: novel synthesis of 3-oxabicyclo[3.1.0]hexane derivatives. [Link]

  • Diazo Compounds and Phenyliodonium Ylides in Inter- and Intramolecular Cyclopropanations Catalyzed by Dirhodium(II). [Link]

  • Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. [Link]

  • MSDS of Ethyl diazoacetate - Capot Chemical. [Link]

  • New Advances in Asymmetric Cyclopropanation and Drug Discoveries Using Dirhodium(II) Tetracarboxylates. [Link]

  • Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. [Link]

  • WO2005047215A2 - Processes for preparing bicyclo [3.1.
  • Asymmetric Cyclopropanation - Wiley-VCH. [Link]

  • Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and. [Link]

  • Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. [Link]

  • Intermolecular Cyclopropanation versus CH Insertion in Rh II-Catalyzed Carbenoid Reactions. [Link]

  • In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. [Link]

  • Supporting Information - Wiley-VCH. [Link]

  • Stereoselective intramolecular cyclopropanation of α-diazoacetates via Co(ii)-based metalloradical catalysis. [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. [Link]

  • Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate. [Link]

  • Intermolecular Metal-Catalyzed Carbenoid Cyclopropanations. [Link]

  • Stereoselective Intramolecular Cyclopropanation of α-Diazoacetates via Co(II)-Based Metalloradical Catalysis. [Link]

  • Ethyl 2-methyl-4-pentenoate. [Link]

  • Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates. [Link]

  • Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. [Link]

  • Stereoselective Cyclopropanation Reactions. [Link]

  • ethyl 4-pentenoate. [Link]

  • 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane. [Link]

  • Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. [Link]

  • Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate: access to cyclopropane-fused γ-lactones. [Link]

  • Comparative evaluation of enantiocontrol for intramolecular cyclopropanation of diazoacetates with chiral CuI, RhII and RuII catalysts. [Link]

Sources

Optimization

Technical Support Center: Byproduct Identification in Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate Synthesis

Welcome to the technical support center for the synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical cyclopropanation reaction. Drawing from established principles of carbene chemistry and practical laboratory experience, this resource provides in-depth, actionable insights to help you optimize your synthesis, identify impurities, and achieve higher yields of your target molecule.

Logical Flow of Synthesis and Potential Pitfalls

The synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate typically involves the reaction of 2,5-dihydrofuran with a carbene precursor, most commonly ethyl diazoacetate (EDA), catalyzed by a transition metal like rhodium or copper. The desired reaction is a [2+1] cycloaddition across the double bond of the dihydrofuran. However, the highly reactive carbene intermediate can participate in several competing side reactions, leading to a range of byproducts that can complicate purification and reduce yields. This guide will address the identification and mitigation of these unwanted products.

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Environment cluster_products Crude Product Mixture 2,5-Dihydrofuran 2,5-Dihydrofuran Cycloaddition [2+1] Cycloaddition 2,5-Dihydrofuran->Cycloaddition Side_Reactions Side Reactions 2,5-Dihydrofuran->Side_Reactions EDA Ethyl Diazoacetate (EDA) Reaction Generation of Metal Carbene EDA->Reaction Catalyst Rh₂(OAc)₄ or Cu(acac)₂ Catalyst->Reaction Reaction->Cycloaddition Reaction->Side_Reactions Target Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate (Exo/Endo Isomers) Cycloaddition->Target Byproducts Byproducts Side_Reactions->Byproducts Carbene_Dimerization Carbene1 [:CH(CO₂Et)] (Carbene Intermediate) EDA N₂CH(CO₂Et) (Ethyl Diazoacetate) Carbene1->EDA Alternative Pathway Products EtO₂C-CH=CH-CO₂Et Carbene1->Products Dimerization Carbene2 [:CH(CO₂Et)] (Carbene Intermediate) Carbene2->Products Isomers Diethyl Maleate (cis) Diethyl Fumarate (trans) Products->Isomers

Caption: Formation of carbene dimers from the self-reaction of the carbene intermediate.

Identification and Confirmation: You can identify these byproducts by their characteristic ¹H NMR signals.

  • Diethyl Maleate (cis): A sharp singlet for the two equivalent vinyl protons appears around δ 6.28 ppm . [1]* Diethyl Fumarate (trans): A sharp singlet for its two equivalent vinyl protons appears further downfield, around δ 6.84 ppm . [1]* Both will show a corresponding quartet and triplet for their ethyl ester groups.

CompoundVinyl Proton (¹H NMR, CDCl₃)
Diethyl Maleate (cis)~6.28 ppm (singlet)
Diethyl Fumarate (trans)~6.84 ppm (singlet)

Troubleshooting and Prevention:

  • Slow Addition of EDA: This is the most critical factor. Use a syringe pump to add the ethyl diazoacetate solution to the reaction mixture containing the catalyst and 2,5-dihydrofuran over a period of several hours. This maintains a low, steady-state concentration of the carbene, favoring the intermolecular reaction with the alkene. [2]* Reaction Temperature: Running the reaction at a slightly elevated temperature (e.g., refluxing dichloromethane or 1,2-dichloroethane) can increase the rate of the desired cyclopropanation relative to dimerization, but excessively high temperatures can lead to thermal decomposition of the EDA. [3]

Q2: My yield is low, and GC-MS analysis shows several isomeric byproducts with the same mass as the desired product (C₈H₁₂O₃). What could they be?

Answer: These are almost certainly C-H insertion byproducts . The electrophilic metal carbene can insert into a C-H bond of the substrate (2,5-dihydrofuran) instead of adding across the double bond. Given the structure of 2,5-dihydrofuran, there are two primary sites for C-H insertion:

  • Allylic C-H Insertion: Insertion into the C-H bonds at the C2 or C5 position, which are allylic to the double bond. This would result in Ethyl 2-(2,5-dihydrofuran-2-yl)acetate .

  • Vinylic C-H Insertion (less likely) or insertion into C-H bonds adjacent to the oxygen: While direct insertion into vinylic C-H bonds is generally less favorable, insertion into the C-H bonds at the C2 position of the rearranged 2,3-dihydrofuran isomer is a possibility. A more likely scenario is insertion into the C-H bonds at the C2 and C5 positions, which are both allylic and adjacent to the ether oxygen, making them electronically activated.

The formation of C-H insertion products is a well-known competitive pathway in rhodium- and copper-catalyzed reactions of diazo compounds. [4]

CH_Insertion Start 2,5-Dihydrofuran + [:CH(CO₂Et)] Product_Cyclo Desired Product (Cycloaddition) Start->Product_Cyclo [2+1] Cycloaddition Product_CH C-H Insertion Byproduct Ethyl 2-(2,5-dihydrofuran-2-yl)acetate Start->Product_CH Allylic C-H Insertion

Caption: Competing pathways of cycloaddition vs. C-H insertion.

Identification and Confirmation:

  • NMR Spectroscopy: C-H insertion products will lack the characteristic upfield proton signals of the cyclopropane ring (typically δ 0.5-2.0 ppm). Instead, you will see signals corresponding to the dihydrofuran ring protons along with a new methine or methylene group attached to the ester. For example, the formation of Ethyl 2-(2,5-dihydrofuran-2-yl)acetate would show a new set of signals for the -CH(CO₂Et)- group.

  • GC-MS: As isomers, these byproducts will have the same mass-to-charge ratio (m/z) as the desired product in the mass spectrum. Their different structures will, however, result in different retention times on the GC column, allowing for their separation and quantification.

Troubleshooting and Prevention:

  • Catalyst Choice: The choice of metal and its ligands is crucial. Dirhodium(II) catalysts with bulky carboxylate ligands, such as rhodium(II) octanoate or rhodium(II) triphenylacetate, can sterically disfavor the transition state for C-H insertion compared to cyclopropanation. Copper-based catalysts, like copper(II) acetylacetonate, may also offer different selectivity profiles.

  • Solvent: Using the substrate (2,5-dihydrofuran) as the solvent, where feasible, can increase its concentration relative to other C-H bond sources and favor the desired bimolecular cyclopropanation.

  • Temperature: Lowering the reaction temperature can sometimes increase the selectivity for cyclopropanation over C-H insertion, although this may also slow down the overall reaction rate.

Q3: My NMR shows two distinct sets of signals for the product, suggesting two diastereomers. How can I identify them and control the ratio?

Answer: The cyclopropanation of 2,5-dihydrofuran results in the formation of two diastereomers: the exo and endo isomers of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. The terms exo and endo refer to the stereochemistry of the ester group relative to the larger bicyclic ring system. In this case, it refers to the orientation relative to the oxygen-containing five-membered ring.

  • Exo isomer: The ester group is on the opposite side of the oxygen bridge.

  • Endo isomer: The ester group is on the same side as the oxygen bridge.

The ratio of these isomers is determined by the transition state energies of the two possible approaches of the carbene to the double bond. This selectivity is highly dependent on the catalyst used. For instance, in analogous systems like the cyclopropanation of N-Boc-2,5-dihydropyrrole, different rhodium catalysts can provide vastly different exo/endo ratios, from favoring the exo product to strongly favoring the endo product. [1][3] Identification and Confirmation:

  • ¹H NMR Spectroscopy: The spatial arrangement of the exo and endo isomers leads to distinct chemical shifts and coupling constants, particularly for the cyclopropyl protons and the protons on the carbons adjacent to the bridgehead. Detailed 2D NMR experiments (COSY, NOESY) are often required for unambiguous assignment. Generally, the exo isomer is sterically less hindered and often the thermodynamically more stable product. The chemical shifts of the cyclopropyl protons can be a diagnostic tool, as their magnetic environment is significantly different in the two isomers.

  • Chromatography: The two diastereomers will likely have different polarities and can often be separated by careful flash column chromatography on silica gel, or analyzed by chiral HPLC.

Troubleshooting and Control:

  • Catalyst Selection: This is the most powerful tool for controlling diastereoselectivity. Screening different rhodium catalysts with varying ligands (e.g., acetate, pivalate, or more complex chiral ligands) can significantly alter the exo/endo ratio. Some catalysts are known to strongly favor one isomer over the other. [1][3]* Temperature and Solvent: While less impactful than the catalyst, reaction temperature and solvent can sometimes influence the diastereomeric ratio. It is worth exploring these parameters once a promising catalyst has been identified.

Q4: My reaction is clean, but the purification is difficult. The product seems to stick to the silica gel column, and I get low recovery.

Answer: This is a common issue with polar compounds containing ester and ether functionalities on a compact bicyclic scaffold. The lone pairs on the oxygen atoms can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to band broadening and poor recovery.

Purification Protocol and Troubleshooting:

  • Deactivate the Silica Gel: Before preparing your column, you can co-slurry the silica gel with a small amount of a mild base, such as triethylamine (typically 0.1-1% v/v in the eluent). This will neutralize the most acidic sites on the silica and reduce the strong adsorption of your product.

  • Solvent System Optimization:

    • Start with a non-polar eluent (e.g., hexanes or petroleum ether) to elute non-polar byproducts like carbene dimers.

    • Gradually increase the polarity by adding ethyl acetate. A shallow gradient is often more effective than a steep one for separating compounds with similar polarities.

    • If the product is still not eluting, adding a small amount of a more polar solvent like methanol (1-5%) to your ethyl acetate/hexane mixture can help, but be cautious as this can sometimes co-elute impurities.

  • Alternative Stationary Phases: If silica gel proves too problematic, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (like diol or cyano).

  • Sample Loading: Ensure your crude sample is dissolved in a minimal amount of solvent and is pre-adsorbed onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation and sharper bands.

References

  • Li, Y., et al. (2018). Thermal Decomposition of Ethyl Diazoacetate in Microtube Reactor: A Kinetics Study. ACS Omega, 3(9), 11553-11560. [Link]

  • White, M. C., et al. (2020). C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. Accounts of Chemical Research, 53(5), 1047-1062. [Link]

  • Davies, H. M., & Liao, K. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(14), 2832-2836. [Link]

  • Davies, H. M., & Liao, K. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectral Data of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the bicyclo[3.1.0]hexane framework is a privileged scaffold, offering a unique three-d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the bicyclo[3.1.0]hexane framework is a privileged scaffold, offering a unique three-dimensional architecture. The introduction of a heteroatom, such as oxygen in the 3-position, creates the 3-oxa-bicyclo[3.1.0]hexane system, a motif present in various biologically active molecules. Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, the subject of this guide, combines this interesting core with an ethyl ester functionality, making it a valuable synthon for further chemical exploration. A thorough understanding of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for its application and for the unambiguous characterization of its derivatives.

This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data of ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. Due to the limited availability of its complete experimental spectrum in publicly accessible databases, this guide will leverage a comparative approach. We will dissect the expected spectral features by drawing parallels with structurally related and well-characterized analogs. This methodology not only allows for a robust prediction of the NMR spectrum but also offers deeper insights into the structure-property relationships within this class of molecules.

Predicted ¹H and ¹³C NMR Spectral Data for Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

Based on the analysis of related compounds, the following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. These predictions are grounded in the experimental data of analogs and established NMR principles.

Table 1: Predicted ¹H NMR Data for Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H1/H52.8 - 3.2m-
H2/H4 (endo)3.6 - 3.8d~10
H2/H4 (exo)3.9 - 4.1dd~10, ~5
H61.8 - 2.1t~3
-OCH₂CH₃4.1 - 4.3q~7
-OCH₂CH₃1.2 - 1.4t~7

Table 2: Predicted ¹³C NMR Data for Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C=O170 - 173
C2/C467 - 70
-OC H₂CH₃60 - 62
C1/C530 - 35
C625 - 29
-OCH₂C H₃14 - 15

Comparative Spectral Analysis

To substantiate the predicted spectral data, we will now compare the expected features of ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate with experimentally determined data from key structural analogs.

The Bicyclo[3.1.0]hexane Core: Insights from 3-Oxa-bicyclo[3.1.0]hexan-2-one Derivatives

A valuable point of comparison is the 3-oxa-bicyclo[3.1.0]hexan-2-one system, for which NMR data is available for various substituted derivatives[1]. For instance, in [1S-(1α,5α,6β)]-6-Carbethoxy-3-oxa-bicyclo[3.1.0]hexan-2-one-1-carbonitrile, the protons on the oxabicyclic core provide a foundational understanding of the chemical environment.

  • Protons on the Tetrahydrofuran Ring (H2/H4): In the -2-one derivative, the CH₂O protons appear as doublets and doublet of doublets in the range of 4.3-4.6 ppm[1]. In our target molecule, the absence of the adjacent carbonyl group at C2 is expected to shift these protons slightly upfield to the predicted 3.6-4.1 ppm range due to reduced deshielding. The geminal coupling between these protons is typically around 10 Hz.

  • Bridgehead Protons (H1/H5): The bridgehead protons in the bicyclo[3.1.0]hexane system are crucial for confirming the overall structure. In related systems, these protons typically resonate between 2.5 and 3.5 ppm[2]. Their multiplicity is often complex due to coupling with multiple neighboring protons.

  • Cyclopropane Proton (H6): The proton on the cyclopropane ring, H6, is expected to be in the upfield region of 1.8-2.1 ppm, characteristic of cyclopropyl protons. Its coupling to the bridgehead protons (H1 and H5) would likely result in a triplet or a more complex multiplet.

The Ethyl Ester Group: A Standard Reporter

The ethyl ester group provides a set of easily identifiable signals in the NMR spectrum.

  • Methylene Protons (-OCH₂CH₃): The quartet for the methylene protons is anticipated around 4.1-4.3 ppm, a typical region for protons of an ethyl ester.

  • Methyl Protons (-OCH₂CH₃): The corresponding methyl protons will appear as a triplet at approximately 1.2-1.4 ppm.

The coupling constant between the methylene and methyl protons of the ethyl group is consistently around 7 Hz.

Experimental Protocols

General NMR Data Acquisition

The following is a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra, applicable to the target molecule and its analogs.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Reference the spectra to the residual solvent peak (CHCl₃: 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Visualizing the Molecular Structure and NMR Correlations

To better understand the spatial relationships and through-bond connectivities that give rise to the observed NMR spectrum, the following diagrams are provided.

Caption: Molecular structure of ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate.

G cluster_mol Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate cluster_nmr Predicted 1H NMR Signals H1_H5 H1/H5 s_H1_H5 H1/H5 ~2.8-3.2 ppm multiplet H1_H5->s_H1_H5 H2_H4 H2/H4 s_H2_H4 H2/H4 ~3.6-4.1 ppm dd, d H2_H4->s_H2_H4 H6 H6 s_H6 H6 ~1.8-2.1 ppm triplet H6->s_H6 OCH2 -OCH2- s_OCH2 -OCH2- ~4.1-4.3 ppm quartet OCH2->s_OCH2 CH3 -CH3 s_CH3 -CH3 ~1.2-1.4 ppm triplet CH3->s_CH3

Caption: Key proton assignments and their predicted chemical shifts.

Conclusion

References

  • Supporting Information for a relevant article. Wiley-VCH.
  • PubChem. Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. National Center for Biotechnology Information. [Link]

  • Various authors. Articles on the synthesis and characterization of bicyclo[3.1.0]hexane derivatives. Journal of Organic Chemistry, Organic Letters, etc. (Specific citations would be included in a full research paper).
  • Abad, A., et al. (2004). Synthesis of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Semantic Scholar.
  • JEOL. (Date not available).

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Characterization of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 3-oxa-bicyclo[3...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, a molecule featuring a strained bicyclic ether system fused to a cyclopropane ring with an ethyl ester functionality, presents a unique analytical challenge. Its structural complexity, combining features of cyclic ethers, esters, and bicyclic alkanes, necessitates a robust analytical strategy for unambiguous characterization. This guide provides an in-depth exploration of the characterization of this molecule using mass spectrometry, offering a comparative analysis with other common analytical techniques and furnishing detailed experimental protocols.

The Central Role of Mass Spectrometry

Mass spectrometry (MS) stands as a cornerstone technique in chemical analysis due to its exceptional sensitivity, speed, and ability to provide detailed structural information from minute sample quantities. For a molecule like Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, MS can reveal not only the molecular weight but also intricate details of its connectivity through the analysis of fragmentation patterns. This guide will delve into the two most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Mass Spectrometry: Unveiling the Fragmentation Fingerprint

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. While this can make direct interpretation challenging, the resulting mass spectrum serves as a unique "fingerprint" for the compound.

Predicted EI Fragmentation Pathway

The molecular ion of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate (m/z 156) is expected to be observed, albeit potentially at low abundance due to the molecule's susceptibility to fragmentation. The primary fragmentation pathways are predicted to be driven by the inherent functionalities: the ethyl ester and the 3-oxa-bicyclo[3.1.0]hexane core.

Key predictable fragmentation reactions for cyclic ethers include α-cleavage adjacent to the oxygen atom and ring-opening reactions. For ethyl esters, characteristic cleavages include the loss of the ethoxy group (-OCH2CH3), the loss of ethylene via McLafferty rearrangement, and cleavage of the bond between the carbonyl carbon and the bicyclic ring.

Major Predicted Fragment Ions in EI-MS:

m/z Proposed Fragment Structure Fragmentation Pathway
128[M - C2H4]+•McLafferty rearrangement (loss of ethylene from the ethyl ester)
111[M - OCH2CH3]+Loss of the ethoxy radical
83[C5H7O]+Cleavage of the ester group and subsequent rearrangement of the bicyclic core
69[C4H5O]+Further fragmentation of the bicyclic ether portion
45[C2H5O]+Ethoxy cation
29[C2H5]+Ethyl cation

The following diagram illustrates the predicted major fragmentation pathways under Electron Ionization.

EI_Fragmentation M [C8H12O3]+• m/z 156 F128 [M - C2H4]+• m/z 128 M->F128 -C2H4 F111 [M - OC2H5]+ m/z 111 M->F111 -•OC2H5 F45 [C2H5O]+ m/z 45 M->F45 F83 [C5H7O]+ m/z 83 F111->F83 -CO

Caption: Predicted EI fragmentation of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate.

Electrospray Ionization (ESI) Mass Spectrometry: A Gentler Approach

In contrast to EI, Electrospray Ionization is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]+) or adducts with cations like sodium ([M+Na]+) or potassium ([M+K]+), with minimal in-source fragmentation.[1] This makes ESI ideal for accurately determining the molecular weight of the analyte.

For Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, with a molecular weight of 156.18 g/mol , the expected ions in the positive ESI mass spectrum would be:

  • [M+H]+ : m/z 157.08

  • [M+Na]+ : m/z 179.06

  • [M+K]+ : m/z 195.04

To gain structural information using ESI, tandem mass spectrometry (MS/MS) is required. In an MS/MS experiment, the precursor ion of interest (e.g., [M+H]+) is isolated and then fragmented by collision-induced dissociation (CID).

Predicted ESI-MS/MS Fragmentation

The fragmentation of the protonated molecule is expected to be more controlled than in EI. The primary fragmentation pathways will likely involve the loss of stable neutral molecules.

Major Predicted Fragment Ions in ESI-MS/MS of [M+H]+:

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Fragmentation Pathway
15712928 (C2H4)Loss of ethylene from the protonated ethyl ester
15711146 (C2H5OH)Loss of ethanol
1578374 (C3H6O2)Loss of ethyl formate

The diagram below illustrates the predicted fragmentation in an ESI-MS/MS experiment.

ESI_MSMS_Fragmentation MH [M+H]+ m/z 157 F129 [M+H - C2H4]+ m/z 129 MH->F129 -C2H4 F111 [M+H - C2H5OH]+ m/z 111 MH->F111 -C2H5OH F83 [M+H - C3H6O2]+ m/z 83 MH->F83 -C3H6O2

Caption: Predicted ESI-MS/MS fragmentation of protonated Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate benefits from the complementary information provided by other analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

Technique Strengths for this Analyte Weaknesses for this Analyte
Mass Spectrometry (MS) - High sensitivity, requiring minimal sample. - Provides molecular weight and elemental composition (with high resolution MS). - EI-MS offers a unique fragmentation fingerprint for identification. - ESI-MS/MS allows for controlled fragmentation and structural elucidation.- Does not provide direct information on stereochemistry. - Interpretation of EI spectra can be complex without reference data.
Nuclear Magnetic Resonance (NMR) - Provides detailed information on the carbon-hydrogen framework. - 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments can fully elucidate the connectivity. - Can provide information on stereochemistry through coupling constants and NOE experiments.- Lower sensitivity compared to MS, requiring more sample. - Longer analysis times.
Gas Chromatography (GC) - Excellent for separating volatile and thermally stable compounds. - Can be coupled with MS (GC-MS) for powerful separation and identification. - Provides information on purity and can separate isomers.- The compound must be volatile and thermally stable. - Does not provide structural information on its own.

For instance, a patent for the related compound (1R,5S)-ethyl 2-oxo-3-oxa-bicyclo[3.1.0]hexane-1-carboxylate reports detailed ¹H and ¹³C NMR data, which would be invaluable for confirming the bicyclic core structure and the position of the ester group.[2]

Experimental Protocols

Sample Preparation

A stock solution of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate should be prepared in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. For direct infusion ESI-MS, this stock solution can be diluted to 1-10 µg/mL in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid). For GC-MS, the stock solution can be diluted in a volatile solvent like dichloromethane or ethyl acetate to a similar concentration range.

GC-EI-MS Protocol
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Column : A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

  • Injection : 1 µL of the sample solution is injected in split mode (e.g., 20:1 split ratio).

  • Inlet Temperature : 250 °C.

  • Oven Program : Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas : Helium at a constant flow of 1 mL/min.

  • MS Conditions :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-200.

    • Scan Speed: 2 scans/second.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Direct Infusion ESI-MS and MS/MS Protocol
  • Instrumentation : A mass spectrometer equipped with an electrospray ionization source, capable of MS/MS.

  • Solvent System : 50:50 acetonitrile:water with 0.1% formic acid.

  • Infusion : The sample solution is infused directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • MS Conditions :

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5-4.5 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 300-400 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

  • MS/MS Experiment :

    • Isolate the [M+H]+ ion (m/z 157.1) in the first mass analyzer.

    • Fragment the isolated ion in the collision cell using argon as the collision gas.

    • Vary the collision energy (e.g., 10-30 eV) to obtain a comprehensive fragmentation pattern in the second mass analyzer.

Analytical Workflow

The following diagram outlines a comprehensive workflow for the characterization of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate.

Analytical_Workflow cluster_MS Mass Spectrometry cluster_Other Complementary Techniques GC_MS GC-EI-MS Data_Analysis Data Analysis & Structure Elucidation GC_MS->Data_Analysis ESI_MS Direct Infusion ESI-MS ESI_MSMS ESI-MS/MS ESI_MS->ESI_MSMS Isolate & Fragment ESI_MSMS->Data_Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR->Data_Analysis Sample Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate Sample->GC_MS Sample->ESI_MS Sample->NMR

Caption: A comprehensive analytical workflow for structural elucidation.

Conclusion

The structural characterization of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is most effectively achieved through a multi-faceted analytical approach. Mass spectrometry, with both Electron Ionization and Electrospray Ionization techniques, provides critical information regarding molecular weight and fragmentation patterns, which are essential for confirming the compound's identity and understanding its chemical behavior. When combined with the detailed connectivity and stereochemical insights from NMR spectroscopy and the separation capabilities of gas chromatography, a complete and unambiguous structural assignment can be confidently made. This guide provides the foundational knowledge and practical protocols for researchers to successfully navigate the analytical challenges posed by this and other complex bicyclic molecules.

References

  • PubChem. Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST. Chemistry WebBook. [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.
  • Kebarle, P. (2000). A brief overview of the present status of the mechanisms of electrospray mass spectrometry. Journal of Mass Spectrometry, 35(7), 804-817.
  • Cole, R. B. (Ed.). (2010).
  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71.
  • Gaskell, S. J. (1997). Electrospray: principles and practice. Journal of Mass Spectrometry, 32(7), 677-688.
  • Murphy, R. C. (2014). Mass spectrometry of lipids. Springer.
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic Press.
  • U.S. Patent No. US20100286442A1. (2010). Novel method for preparing pregabalin.
  • Royal Society of Chemistry. (2013). Supporting Information for "Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine H3 receptor antagonists". [Link]

  • Park, H., et al. (2010). Novel method for preparing pregabalin. U.S.

Sources

Validation

Biological activity of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate versus its analogs

The bicyclo[3.1.0]hexane scaffold is a rigid and sterically defined framework that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure allows for the precise orientation of ph...

Author: BenchChem Technical Support Team. Date: February 2026

The bicyclo[3.1.0]hexane scaffold is a rigid and sterically defined framework that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure allows for the precise orientation of pharmacophoric elements, making it an attractive template for the design of novel therapeutics. This guide provides a comparative analysis of the biological activities of various analogs based on this core structure, with a starting point of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. While public domain data on the specific biological activity of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is limited[1][2], a wealth of research on its structural analogs reveals a broad spectrum of pharmacological potential. This guide will delve into the structure-activity relationships (SAR) of these analogs, supported by experimental data from peer-reviewed literature.

The Bicyclo[3.1.0]hexane Core: A Privileged Scaffold

The bicyclo[3.1.0]hexane system is a conformationally restricted isostere of cyclohexane[3]. This rigidity is a key attribute in drug design, as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty of binding. The fused cyclopropane ring introduces a unique spatial arrangement of substituents, which can be exploited to probe the topology of receptor binding pockets.

The Landscape of Biological Activity

The biological activities of bicyclo[3.1.0]hexane derivatives are diverse and largely depend on the nature and position of heteroatoms and substituents on the core scaffold. This guide will explore three major classes of analogs: 3-azabicyclo[3.1.0]hexanes, carbocyclic bicyclo[3.1.0]hexane nucleosides, and other notable derivatives.

3-Azabicyclo[3.1.0]hexane Analogs: A Hub of Neurological and Metabolic Activity

The replacement of the oxygen atom in the 3-position with a nitrogen atom opens up a vast chemical space with significant therapeutic implications, particularly in the central nervous system (CNS) and metabolic disorders.

2.1.1. Modulators of Neurotransmitter Reuptake:

A significant body of research has focused on 1-aryl-3-azabicyclo[3.1.0]hexanes as potent inhibitors of monoamine transporters. For instance, 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane has been shown to inhibit the reuptake of norepinephrine, serotonin, and dopamine. This triple-reuptake inhibition profile suggests its potential as a broad-spectrum antidepressant with a possibly faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs)[4].

2.1.2. Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors:

The 3-azabicyclo[3.1.0]hexane moiety has been incorporated into inhibitors of DPP-IV, a key enzyme in glucose homeostasis. The conformationally restricted N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives have been explored as novel DPP-IV inhibitors for the treatment of type 2 diabetes[5]. The rigid scaffold helps to properly orient the interacting groups within the enzyme's active site.

2.1.3. μ Opioid Receptor Ligands:

Derivatives of 3-azabicyclo[3.1.0]hexane have been designed as novel, achiral μ opioid receptor ligands. Through systematic structural modifications, compounds with picomolar binding affinity and high selectivity over δ and κ opioid receptor subtypes have been identified[6]. These compounds hold promise for the treatment of conditions like pruritus.

2.1.4. Glycine Transporter 1 (GlyT1) Inhibitors and NPY Y5 Antagonists:

The versatility of the 3-azabicyclo[3.1.0]hexane scaffold is further demonstrated by its use in the development of GlyT1 inhibitors and Neuropeptide Y5 (NPY Y5) receptor antagonists[7]. GlyT1 inhibitors have potential applications in treating schizophrenia, while NPY Y5 antagonists are being investigated for the treatment of obesity.

Carbocyclic Bicyclo[3.1.0]hexane Nucleosides: Antiviral Agents

The incorporation of the bicyclo[3.1.0]hexane core as a sugar mimic in nucleoside analogs has led to the discovery of potent antiviral agents. The conformational locking of the pseudosugar ring influences the interaction with viral polymerases.

2.2.1. Anti-HIV Activity:

The planarity of the five-membered ring in bicyclo[3.1.0]hexene nucleosides has been shown to be a critical factor for anti-HIV activity. Transformation from a bicyclo[3.1.0]hexane to a bicyclo[3.1.0]hexene nucleoside can rescue anti-HIV activity[8]. This highlights the importance of the sugar pucker conformation for recognition by viral reverse transcriptase.

2.2.2. Broad-Spectrum Antiviral Activity:

Carbocyclic analogs built on a bicyclo[3.1.0]hexane template have also demonstrated activity against other viruses, including human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV)[9]. For example, a rigid carbocyclic analogue of 2'-deoxyaristeromycin showed good in vitro antiviral activity with minimal cytotoxicity[9]. Some bicyclo[3.1.0]hexane derivatives have been specifically patented as antiviral compounds, particularly for treating Hepatitis C virus (HCV) infections[10].

Comparative Summary of Biological Activities

The following table summarizes the biological activities of different classes of bicyclo[3.1.0]hexane analogs based on available literature.

Analog ClassCore Structure ModificationBiological Target/ActivityTherapeutic Potential
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate Oxygen at position 3Not publicly documented-
3-Azabicyclo[3.1.0]hexane Derivatives Nitrogen at position 3Monoamine transporters (NET, SERT, DAT)Antidepressant, neuropsychiatric disorders[4]
Dipeptidyl Peptidase-IV (DPP-IV)Type 2 Diabetes[5]
μ Opioid ReceptorPruritus, Pain[6]
Glycine Transporter 1 (GlyT1)Schizophrenia[7]
Neuropeptide Y5 (NPY Y5) ReceptorObesity[7]
Carbocyclic Bicyclo[3.1.0]hexane Nucleosides Carbocyclic core mimicking a sugar moietyHIV Reverse TranscriptaseHIV/AIDS[8]
Viral PolymerasesHCMV, EBV, HCV infections[9][10]

Experimental Protocols

The synthesis and biological evaluation of these compounds involve multi-step chemical syntheses and various in vitro and in vivo assays. Below are representative experimental workflows.

General Synthesis of 3-Oxa- and 3-Azabicyclo[3.1.0]hexane Scaffolds

The synthesis of the bicyclo[3.1.0]hexane core often involves a cyclopropanation reaction as a key step.

4.1.1. Synthesis of Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate:

While specific high-yield protocols for this exact molecule are proprietary, a general approach involves the reaction of a suitable five-membered heterocyclic alkene with a carbene source. For instance, the intramolecular insertion of cyclopropylidenes can lead to the formation of 3-oxabicyclo[3.1.0]hexanes[11].

4.1.2. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives:

A common method for synthesizing the 3-azabicyclo[3.1.0]hexane scaffold is the dirhodium(II)-catalyzed cyclopropanation of N-protected 2,5-dihydropyrroles with a diazoacetate[7]. The choice of catalyst and reaction conditions can influence the stereoselectivity of the product.

Synthesis_Workflow cluster_Aza Synthesis of 3-Azabicyclo[3.1.0]hexane Core DHP N-Boc-2,5-dihydropyrrole Cyclopropanation Cyclopropanation DHP->Cyclopropanation EDA Ethyl Diazoacetate EDA->Cyclopropanation Catalyst Dirhodium(II) Catalyst Catalyst->Cyclopropanation Product_Aza Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate Cyclopropanation->Product_Aza

Caption: General workflow for the synthesis of the 3-azabicyclo[3.1.0]hexane core.

Biological Activity Assays

4.2.1. Neurotransmitter Reuptake Inhibition Assay:

  • Objective: To determine the potency of compounds to inhibit the reuptake of norepinephrine, serotonin, and dopamine.

  • Methodology:

    • Prepare synaptosomes from rat brain tissue.

    • Incubate synaptosomes with the test compound at various concentrations.

    • Add radiolabeled neurotransmitter (e.g., [³H]norepinephrine, [³H]serotonin, or [³H]dopamine).

    • After a defined incubation period, terminate the uptake by rapid filtration.

    • Measure the radioactivity retained by the synaptosomes using liquid scintillation counting.

    • Calculate the IC₅₀ value for each compound.

4.2.2. Antiviral Assay:

  • Objective: To assess the ability of compounds to inhibit viral replication.

  • Methodology (Example for HIV):

    • Culture human T-lymphocyte cells (e.g., MT-4 cells).

    • Infect the cells with a known titer of HIV.

    • Treat the infected cells with the test compound at various concentrations.

    • After several days of incubation, measure the extent of viral replication. This can be done by quantifying viral p24 antigen levels in the culture supernatant using an ELISA assay.

    • Determine the EC₅₀ (50% effective concentration) of the compound.

    • Concurrently, assess the cytotoxicity of the compound on uninfected cells to determine the CC₅₀ (50% cytotoxic concentration).

    • Calculate the selectivity index (SI = CC₅₀ / EC₅₀).

Antiviral_Assay_Workflow Start Human T-lymphocyte Cells Infection Infect with HIV Start->Infection Cytotoxicity Assess Cytotoxicity on Uninfected Cells Start->Cytotoxicity Treatment Treat with Test Compound (Varying Concentrations) Infection->Treatment Incubation Incubate for several days Treatment->Incubation Measurement Measure Viral Replication (e.g., p24 ELISA) Incubation->Measurement EC50 Determine EC50 Measurement->EC50 CC50 Determine CC50 Cytotoxicity->CC50 SI Calculate Selectivity Index (SI = CC50 / EC50) EC50->SI CC50->SI

Caption: Workflow for a typical in vitro anti-HIV assay.

Structure-Activity Relationship (SAR) Insights

From the available data, several SAR trends can be inferred:

  • Heteroatom at Position 3: The nature of the heteroatom at the 3-position is a critical determinant of biological activity. An oxygen atom (as in the parent compound) versus a nitrogen atom leads to vastly different therapeutic applications. The nitrogen atom in the 3-azabicyclo[3.1.0]hexane series provides a key site for substitution, allowing for the fine-tuning of activity and pharmacokinetic properties.

  • Substitution at Position 1: In the 1-aryl-3-azabicyclo[3.1.0]hexane series, the nature and substitution pattern of the aryl group significantly impact the potency and selectivity for monoamine transporters.

  • Stereochemistry: The stereochemistry of the bicyclo[3.1.0]hexane core is crucial for biological activity. The synthesis of stereochemically pure isomers is often necessary to achieve the desired pharmacological effect[7].

  • Conformational Rigidity: The rigid nature of the bicyclo[3.1.0]hexane scaffold is a recurring theme in its biological activity. This conformational constraint is particularly important in the design of nucleoside analogs, where the sugar pucker conformation dictates the interaction with viral enzymes[8][12].

Conclusion and Future Directions

The bicyclo[3.1.0]hexane scaffold is a versatile and privileged structure in medicinal chemistry, giving rise to a wide array of biologically active compounds. While the specific biological profile of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate remains to be fully elucidated in the public domain, the extensive research on its nitrogen-containing and carbocyclic analogs showcases the immense potential of this chemical framework. The 3-azabicyclo[3.1.0]hexane derivatives have emerged as promising candidates for treating CNS disorders and metabolic diseases, while the carbocyclic bicyclo[3.1.0]hexane nucleosides are a valuable class of antiviral agents.

Future research in this area will likely focus on:

  • The synthesis and biological evaluation of novel analogs with diverse substitution patterns.

  • The exploration of other heteroatom-containing bicyclo[3.1.0]hexane systems.

  • The use of computational modeling to better understand the SAR and to guide the design of more potent and selective compounds.

  • The elucidation of the biological activity of underexplored analogs such as Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate.

This comparative guide underscores the importance of the bicyclo[3.1.0]hexane scaffold as a source of novel therapeutic agents and provides a foundation for further exploration in drug discovery and development.

References

  • US20070082940A1 - Novel 1-aryl-3-azabicyclo[3.1.
  • SAR and biological evaluation of 3-azabicyclo[3.1.
  • ChemInform Abstract: Bicyclo(3.1.0)hex‐1(6)
  • North- and South-Bicyclo[3.1.0]hexene Nucleosides. The Effect of Ring Planarity on Anti-HIV Activity - PMC - NIH.
  • Synthesis of (2S, 3R, 4S)-3,4-Methanoproline and Analogues.
  • Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.
  • Bicyclo[3.1.0]hexanes in Drug Discovery - PharmaBlock.
  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed.
  • Synergistic NaBH4-reduction/cyclization of 2-aroyl-cyclopropane-1-carboxylates: novel synthesis of 3-oxabicyclo[3.1.
  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropan - American Chemical Society.
  • Ethyl 3-oxa-bicyclo[3.1.
  • Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | 1211510-15-4 - Sigma-Aldrich.
  • A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione.
  • Biological Activity and Phytochemical Composition of the Volatile Oils
  • WO2005047215A2 - Processes for preparing bicyclo [3.1.
  • RU2388747C2 - Method for synthesis of bicyclo[4]hexane derivatives and intermediate compound to this end - Google Patents.

  • 335599-07-0|Ethyl 3-oxa-bicyclo[3.1.
  • US9133159B2 - 1-heteroaryl-3-azabicyclo[3.1.
  • Conformationally locked carbocyclic nucleosides built on a bicyclo[3.1.0]hexane template with a fixed Southern conformation. Synthesis and antiviral activity - RSC Publishing Home.
  • Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.
  • Synthesis, Conformational Analysis, and Biological Activity of a Rigid Carbocyclic Analogue of 2′-Deoxy Aristeromycin Built on a Bicyclo[3.1.
  • WO/2006/091905 BICYCLO (3.1.0)
  • ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.

Sources

Comparative

Unveiling the Rigid Architecture: A Comparative Guide to the X-ray Crystallography of Bicyclo[3.1.0]hexane Derivatives

For Researchers, Scientists, and Drug Development Professionals The bicyclo[3.1.0]hexane scaffold, a conformationally restricted motif, is of significant interest in medicinal chemistry and materials science. Its rigid,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane scaffold, a conformationally restricted motif, is of significant interest in medicinal chemistry and materials science. Its rigid, boat-like conformation provides a unique three-dimensional framework that can be exploited to enhance the potency and selectivity of bioactive molecules.[1] Accurate determination of the three-dimensional structure of these derivatives is paramount for understanding their structure-activity relationships (SAR) and for rational drug design.

This guide provides an in-depth technical comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of bicyclo[3.1.0]hexane derivatives. We will delve into the experimental intricacies of single-crystal X-ray diffraction, offering field-proven insights and a self-validating protocol. Furthermore, we will objectively compare its performance with Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, supported by experimental data.

The Unique Conformational Landscape of Bicyclo[3.1.0]hexane

The defining feature of the bicyclo[3.1.0]hexane system is its inherent strain and rigidity, which forces the six-membered ring into a predominantly boat-like conformation.[2][3] This contrasts with the more flexible cyclohexane ring, which typically adopts a chair conformation. This fixed conformation is a key attribute leveraged in drug design to lock a molecule into a bioactive conformation, potentially increasing its affinity for a biological target. Both X-ray crystallography and solution NMR spectroscopy have consistently confirmed this boat-like conformation in a variety of derivatives.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, providing unequivocal information on bond lengths, bond angles, and absolute stereochemistry.

A Self-Validating Experimental Protocol for Bicyclo[3.1.0]hexane Derivatives

The following protocol is a synthesis of established methodologies for small-molecule crystallography, tailored with specific considerations for the unique challenges presented by bicyclo[3.1.0]hexane derivatives.[4][5]

Part 1: Crystal Growth - The Critical First Step

The journey to a high-resolution crystal structure begins with the often-challenging task of growing a suitable single crystal. For bicyclo[3.1.0]hexane derivatives, which can range from volatile liquids to crystalline solids, a variety of techniques should be explored.

  • Slow Evaporation: This is the most common and often successful method. A saturated solution of the purified compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture) is allowed to evaporate slowly in a loosely capped vial. The key is to control the rate of evaporation to allow for the ordered arrangement of molecules into a crystal lattice.

  • Vapor Diffusion: This technique is particularly useful for sensitive compounds. A concentrated solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling: A saturated solution is slowly cooled, decreasing the solubility of the compound and inducing crystallization. The rate of cooling is critical; rapid cooling can lead to the formation of powders or amorphous solids.

Challenges and Considerations:

  • Purity: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Choice: The choice of solvent is crucial and often requires screening of various options. The ideal solvent is one in which the compound has moderate solubility.

  • Nucleation: Sometimes, inducing nucleation is necessary. This can be achieved by scratching the inside of the vial with a glass rod or by adding a seed crystal.

Part 2: Data Collection and Processing

Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.[4][6]

Step-by-Step Data Collection:

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a glass fiber or in a cryo-loop.

  • Cryo-Cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage from the X-ray beam, leading to higher quality data.

  • Diffractometer Setup: A modern single-crystal X-ray diffractometer with a sensitive detector (e.g., CCD or CMOS) is used.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations to ensure a complete and redundant dataset.

Data Processing:

The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections. This is typically done using specialized software packages.

Part 3: Structure Solution and Refinement

The processed data is then used to solve the crystal structure.

  • Structure Solution: For small molecules like bicyclo[3.1.0]hexane derivatives, direct methods are highly effective in determining the initial positions of the atoms.[4]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This iterative process involves adjusting atomic coordinates and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Experimental Workflow for X-ray Crystallography

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Mounting->Data_Collection Processing Data Processing Data_Collection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Model Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure

Caption: A streamlined workflow for the determination of bicyclo[3.1.0]hexane derivative crystal structures.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the most detailed structural information in the solid state, other techniques offer complementary insights, particularly into the behavior of these molecules in solution.

NMR Spectroscopy: A Window into Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For bicyclo[3.1.0]hexane derivatives, ¹H and ¹³C NMR are routinely used to confirm their synthesis and to probe their conformation.

Key Applications:

  • Conformational Analysis: The coupling constants between protons, particularly the vicinal coupling constants (³J), can be used to determine dihedral angles via the Karplus equation. This allows for the characterization of the ring's puckering and confirmation of the boat-like conformation in solution.[2]

  • Stereochemistry Determination: The relative stereochemistry of substituents can often be determined by analyzing through-space interactions using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
State Solid-stateSolution-state
Information Precise 3D coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity, relative stereochemistry, conformational dynamics, dihedral angles
Sample Requirements Single crystalSoluble sample
Throughput LowerHigher
Cost HigherLower

Causality Behind Experimental Choices: The choice between X-ray crystallography and NMR often depends on the research question. If the precise solid-state packing and intermolecular interactions are of interest, or if absolute stereochemistry needs to be unambiguously determined, X-ray crystallography is the method of choice. If the focus is on the molecule's behavior and conformation in a biologically relevant solvent, NMR is more appropriate. The two techniques are often used in conjunction to provide a comprehensive understanding of the molecule's structure in different states.

Computational Chemistry: In Silico Insights into Conformation and Stability

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, have become indispensable tools for studying the conformational preferences and energetics of molecules.[7][8]

Key Applications:

  • Conformational Searching: Computational methods can be used to explore the potential energy surface of a molecule and identify its stable conformers. For bicyclo[3.1.0]hexane derivatives, these calculations consistently show that the boat conformation is significantly more stable than the chair or twist-boat conformations.[8][9]

  • Geometric Parameter Prediction: These methods can predict geometric parameters like bond lengths and angles, which can be compared with experimental data from X-ray crystallography.

  • Spectroscopic Prediction: Computational chemistry can be used to predict NMR chemical shifts and coupling constants, which can aid in the interpretation of experimental spectra.

Comparison with Experimental Techniques:

FeatureX-ray Crystallography & NMRComputational Chemistry
Nature ExperimentalTheoretical
Information Direct measurement of molecular propertiesPrediction of molecular properties and energetics
Cost & Time Higher cost and timeLower cost and faster
Accuracy High accuracy (experimental fact)Dependent on the level of theory and basis set

Trustworthiness of Protocols: The reliability of computational predictions is highly dependent on the chosen methodology. It is crucial to validate computational results against experimental data whenever possible. For bicyclo[3.1.0]hexane derivatives, the good agreement between computationally predicted geometries and those determined by X-ray crystallography lends confidence to the theoretical models.[8]

Logical Relationship of Structural Analysis Techniques

G cluster_experimental Experimental Methods cluster_computational Computational Methods Xray X-ray Crystallography (Solid State) DFT DFT / Ab Initio (In Silico) Xray->DFT Validation Comprehensive_Understanding Comprehensive Structural Understanding Xray->Comprehensive_Understanding Definitive 3D Structure NMR NMR Spectroscopy (Solution State) NMR->DFT Validation & Interpretation NMR->Comprehensive_Understanding Solution Conformation & Dynamics DFT->Comprehensive_Understanding Energetics & Prediction

Caption: Interplay between experimental and computational methods for a holistic structural analysis.

Conclusion

The structural elucidation of bicyclo[3.1.0]hexane derivatives is a critical aspect of their development for various applications. X-ray crystallography remains the unparalleled technique for obtaining a definitive, high-resolution three-dimensional structure in the solid state. However, a comprehensive understanding of these rigid molecules necessitates a multi-faceted approach. NMR spectroscopy provides invaluable information about their conformation and dynamics in solution, while computational chemistry offers a powerful predictive tool for exploring their energetic landscape. By judiciously combining these techniques, researchers can gain a complete picture of the structural features that govern the unique properties of bicyclo[3.1.0]hexane derivatives, thereby accelerating their application in drug discovery and materials science.

References

  • Rees, J. C., & Whittaker, D. (1981). The conformations of bicyclo[3.1.0]hexane derivatives by 1H and 13C NMR. Magnetic Resonance in Chemistry, 15(4), 363-367. [Link]

  • Polo, V., et al. (2020). Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. Chemistry – A European Journal, 26(53), 12229-12237. [Link]

  • Okazaki, R., Niwa, J., & Kato, S. (1988). An Ab Initio Molecular Orbital Study on the Conformations of Bicyclo[3.1.0]hexane Derivatives. Bulletin of the Chemical Society of Japan, 61(5), 1619-1624. [Link]

  • Kang, P., Choo, J., Jeong, M., & Kwon, Y. (2000). Molecular structures, conformations, and vibrational spectra of bicyclo[3.1.0]hexane and its oxygen analogues. Journal of Molecular Structure, 519(1-3), 75-84. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Beilstein Journals. (n.d.). Supporting Information Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to. [Link]

  • Dixon, D. A., & Komornicki, A. (1990). Ab initio conformational analysis of cyclohexane. The Journal of Physical Chemistry, 94(14), 5630–5636. [Link]

  • Hehre, W. J., et al. (1978). A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Chemical Physics, 29(1-2), 157-165. [Link]

  • Lemmerhirt, J. P., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2283. [Link]

  • Vishnevskiy, Y. V., et al. (2008). Molecular Structure of 1,5-Diazabicyclo[3.1.0]hexane as Determined by Gas Electron Diffraction and Quantum-Chemical Calculations. The Journal of Physical Chemistry A, 112(31), 7253–7259. [Link]

  • Nature. (2017). Catalytic asymmetric intramolecular cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocentres. [Link]

  • CCP4 wiki. (2025). Solve a small-molecule structure. [Link]

  • Royal Society of Chemistry. (2025). Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Conformation of 6 - M or p ho I i no -3-aza b icyclo [ 3.1 .O] hexa ne Derivatives. [Link]

  • Royal Society of Chemistry. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. [Link]

  • De Bruyn, A., et al. (1978). 1 H‐NMR study and conformational aspects of some bicyclo[3.2.0]heptane derivatives. Bulletin des Sociétés Chimiques Belges, 87(3), 201-210. [Link]

  • Semantic Scholar. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. [Link]

  • IUCr Journals. (n.d.). Crystal structure, computational study, and Hirshfeld analysis of exo-1,2,3,5-tetraphenyl-1a′,9b′-dihydrospiro[bicyclo[3.1.0]hexane-6,1′-cyclopropa[l]phenanthren]-2-en-4-one. [Link]

  • ResearchGate. (2008). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. [Link]

  • YouTube. (2025). Live from the Lab: How to Solve a Crystal Structure. [Link]

  • Oxford Academic. (n.d.). 14 Outline of a crystal structure determination. [Link]

  • ResearchGate. (2004). Novel Liquid Crystalline Compounds Containing Bicyclo[3.1.0]hexane Core Units. [Link]

  • PubMed Central. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. [Link]

  • Morris, D. G., Murray-Rust, P., & Murray-Rust, J. (1977). A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. J. Chem. Soc., Perkin Trans. 2, 1577-1580. [Link]

  • Google Patents. (n.d.). WO2005047215A2 - Processes for preparing bicyclo [3.1.
  • ResearchGate. (2011). Chiral bicyclo[3.3.1]-3,7-dioxanonane derivatives: Study of crystallization mode and conformational dynamics in solution. [Link]

  • Semantic Scholar. (2018). Design and synthesis of constrained bicyclic molecules as candidate inhibitors of influenza A neuraminidase. [Link]

Sources

Validation

A Comparative Study of Aza- vs. Oxa-bicyclo[3.1.0]hexane Derivatives: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals The bicyclo[3.1.0]hexane framework, a conformationally constrained isostere of cyclohexane, has garnered significant attention in medicinal chemistry.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane framework, a conformationally constrained isostere of cyclohexane, has garnered significant attention in medicinal chemistry.[1] Its rigid structure can lead to enhanced binding to target proteins, improved metabolic stability, and better selectivity, thereby reducing off-target effects.[1] The strategic incorporation of heteroatoms such as nitrogen (aza-) or oxygen (oxa-) into this scaffold further diversifies its chemical space and biological activity, offering unique opportunities for drug design and development. This guide provides a comparative analysis of aza- and oxa-bicyclo[3.1.0]hexane derivatives, focusing on their synthesis, reactivity, and biological applications, supported by experimental insights.

Core Structural Differences and Conformational Preferences

The fundamental difference between aza- and oxa-bicyclo[3.1.0]hexane derivatives lies in the replacement of a methylene group with a nitrogen or oxygen atom, respectively, within the five-membered ring. This substitution significantly influences the electronic properties and conformational landscape of the molecule.

Computational studies on bicyclo[3.1.0]hexane systems, including the oxa- derivative, have shown a preference for a boat-like conformation of the five-membered ring.[2] This contrasts with the typical chair conformation of cyclohexane. The rigid bicyclic structure locks the molecule in a specific three-dimensional arrangement, which is a key attribute for designing molecules with high receptor affinity.[1][3] For aza-bicyclo[3.1.0]hexane derivatives, the conformation can be influenced by the substituents on the nitrogen atom, with both boat and chair conformations being observed.[4]

cluster_Aza Aza-bicyclo[3.1.0]hexane cluster_Oxa Oxa-bicyclo[3.1.0]hexane Aza N C1_Aza C Aza->C1_Aza C2_Aza C C1_Aza->C2_Aza C5_Aza C C1_Aza->C5_Aza C3_Aza C C2_Aza->C3_Aza C4_Aza C C3_Aza->C4_Aza C4_Aza->Aza C4_Aza->C5_Aza Oxa O C1_Oxa C Oxa->C1_Oxa C2_Oxa C C1_Oxa->C2_Oxa C5_Oxa C C1_Oxa->C5_Oxa C3_Oxa C C2_Oxa->C3_Oxa C4_Oxa C C3_Oxa->C4_Oxa C4_Oxa->Oxa C4_Oxa->C5_Oxa cluster_workflow General Synthetic Workflow for Aza-bicyclo[3.1.0]hexanes Start Acyclic Precursors (e.g., aza-1,6-enynes, vinyl cyclopropanecarboxamides) Method1 1,3-Dipolar Cycloaddition (Azomethine Ylide + Cyclopropene) Start->Method1 Method2 Intramolecular Cyclization (Base or Metal-Catalyzed) Start->Method2 Method3 Photocatalytic Cyclization Start->Method3 Product Aza-bicyclo[3.1.0]hexane Derivatives Method1->Product Method2->Product Method3->Product

Caption: Synthetic routes to aza-bicyclo[3.1.0]hexane derivatives.

Synthesis of Oxa-bicyclo[3.1.0]hexane Derivatives

The synthesis of the oxa-bicyclo[3.1.0]hexane core, often referred to as cyclopentene oxide, is typically achieved through the epoxidation of cyclopentene. [5][6]More complex derivatives can be synthesized from common intermediates, as mentioned previously. [7][8][9][10]A method for synthesizing cis-1,5-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione has also been described, involving the condensation of 2-chloropropanoic acid with ethyl methacrylate. [11]

Comparative Reactivity and Stability

The presence of nitrogen versus oxygen imparts distinct reactivity profiles to these bicyclic systems.

  • Aza-derivatives: The nitrogen atom in the aza-bicyclo[3.1.0]hexane system can act as a nucleophile or a base, and its reactivity can be modulated by the substituent attached to it. The lone pair of electrons on the nitrogen atom can participate in various chemical transformations. The stability of the aza-bicyclic system is generally high, allowing for a wide range of functionalization reactions.

  • Oxa-derivatives: The oxa-bicyclo[3.1.0]hexane system, particularly in the form of an epoxide (6-oxabicyclo[3.1.0]hexane), is susceptible to ring-opening reactions by nucleophiles, a characteristic feature of epoxides. [5][6]This reactivity is crucial for the synthesis of more complex molecules, such as nucleoside analogues. [12]The ether linkage in other oxa-derivatives is generally more stable than the epoxide ring.

Comparative Biological Activities and Applications

Both aza- and oxa-bicyclo[3.1.0]hexane derivatives have emerged as valuable scaffolds in drug discovery, exhibiting a broad spectrum of biological activities.

Aza-bicyclo[3.1.0]hexane Derivatives in Drug Discovery

The 3-azabicyclo[3.1.0]hexane framework is a prevalent structural motif in a multitude of biologically active molecules. [13][14]

Biological Target/Activity Examples of Aza-bicyclo[3.1.0]hexane Derivatives Reference
Antitumor Agents 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] [15]
Analgesics (Non-narcotic) 1-Aryl-3-azabicyclo[3.1.0]hexanes [16]
Opioid Receptor Ligands Various derivatives have been evaluated as μ opioid ligands. [17]
Orexin Receptor Antagonists Trans-3-aza-bicyclo[3.1.0]hexane derivatives for sleep disorders. [18]
DPP-IV Inhibitors Conformationally rigid derivatives for type 2 diabetes. [19]

| Antiviral Activity | Derivatives showing activity against SARS-CoV-2. | [20]|

The diverse biological activities of aza-bicyclo[3.1.0]hexane derivatives underscore their potential as privileged scaffolds in medicinal chemistry. Their rigid conformation allows for precise positioning of functional groups to interact with biological targets.

Oxa-bicyclo[3.1.0]hexane Derivatives in Drug Discovery

The primary application of the oxa-bicyclo[3.1.0]hexane scaffold in drug discovery has been in the development of antiviral agents, particularly as conformationally locked nucleoside analogues. [12]

Biological Target/Activity Examples of Oxa-bicyclo[3.1.0]hexane Derivatives Reference

| Antiviral Agents (Anti-EBV) | Deoxyguanosine analogues incorporating the 6-oxabicyclo[3.1.0]hexane scaffold. | [12]|

The conformational rigidity of the oxa-bicyclo[3.1.0]hexane system is exploited to mimic the specific sugar pucker recognized by viral enzymes, leading to potent and selective inhibition. [12]

cluster_pathway Mechanism of Action for Antiviral Nucleoside Analogues Nucleoside Oxa-bicyclo[3.1.0]hexane Nucleoside Analogue Kinase1 Cellular Kinase Nucleoside->Kinase1 Phosphorylation Triphosphate Active Triphosphate Form Kinase1->Triphosphate Polymerase Viral DNA Polymerase Triphosphate->Polymerase Competes with natural dNTPs Incorporation Incorporation into Viral DNA Polymerase->Incorporation Termination Chain Termination (Inhibition of Viral Replication) Incorporation->Termination

Caption: Antiviral mechanism of oxa-bicyclo[3.1.0]hexane nucleoside analogues.

Experimental Protocols

General Protocol for 1,3-Dipolar Cycloaddition to Synthesize Aza-bicyclo[3.1.0]hexane Derivatives

This protocol is a generalized procedure based on the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes. [13][21]

  • Reactant Preparation: Dissolve the stable azomethine ylide (e.g., protonated Ruhemann's purple, 1 equivalent) and the corresponding cyclopropene derivative (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, 1,4-dioxane, or acetonitrile).

  • Reaction Conditions: Heat the reaction mixture to reflux for a specified period (e.g., 2 hours) to ensure full conversion of the reactants. [13]The optimal temperature and solvent should be determined for each specific substrate combination.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., methanol) to yield the desired 3-azabicyclo[3.1.0]hexane derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, 2D NMR) and mass spectrometry. X-ray crystallography can be used for unambiguous stereochemical assignment. [13]

General Protocol for Antiviral Assay of Oxa-bicyclo[3.1.0]hexane Nucleoside Analogues

This protocol is a generalized procedure for evaluating the antiviral activity against Epstein-Barr virus (EBV). [12]

  • Cell Culture: Culture a suitable host cell line (e.g., EBV-positive lymphoblastoid cell lines) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Seed the cells in multi-well plates and treat them with various concentrations of the test compounds (oxa-bicyclo[3.1.0]hexane nucleoside analogues). Include a known antiviral agent (e.g., Acyclovir) as a positive control and untreated cells as a negative control.

  • Incubation: Incubate the treated cells for a specific period (e.g., 72 hours) to allow for viral replication and drug action.

  • DNA Extraction: Harvest the cells and extract the total DNA.

  • Quantitative PCR (qPCR): Quantify the amount of EBV DNA using real-time PCR with primers and probes specific for a viral gene (e.g., BALF5). [12]6. Data Analysis: Determine the reduction in viral DNA levels in the treated cells compared to the untreated controls to assess the antiviral activity. Calculate the IC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

Conclusion

Both aza- and oxa-bicyclo[3.1.0]hexane derivatives represent valuable and versatile scaffolds for the design of novel therapeutic agents. The aza-derivatives have demonstrated a remarkably broad range of biological activities, making them attractive for a wide array of therapeutic targets. The oxa-derivatives, while currently more focused in their application, have shown significant promise as conformationally locked nucleoside analogues for antiviral therapy. The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired physicochemical properties of the final drug candidate. The distinct synthetic routes and reactivity profiles of each class provide medicinal chemists with a rich toolbox for exploring new chemical space and developing innovative medicines.

References

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]

  • Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
  • Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. ResearchGate. [Link]

  • Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. ResearchGate. [Link]

  • Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI. [Link]

  • Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. RSC Publishing. [Link]

  • Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.0]hexane Heterocycles from a Common Synthetic Intermediate. ResearchGate. [Link]

  • 6-Oxabicyclo[3.1.0]hexane. PubChem. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]

  • 6-Oxabicyclo[3.1.0]hexane. NIST WebBook. [Link]

  • Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.0]hexane Heterocycles from a Common Synthetic Intermediate. ACS Publications. [Link]

  • 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. ACS Publications. [Link]

  • Trans-3-aza-bicyclo[3.1.0]hexane derivatives.
  • Synthesis of aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles from a common synthetic intermediate. PubMed. [Link]

  • SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. PubMed. [Link]

  • Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.0]hexane Heterocycles from a Common Synthetic Intermediate - Organic Letters. Figshare. [Link]

  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. [Link]

  • Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. ACS Publications. [Link]

  • Ethyl 2-(4-meth-oxy-phen-yl)-6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxyl-ate: crystal structure and Hirshfeld analysis. PubMed. [Link]

  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. RSC Publishing. [Link]

  • Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. RSC Publishing. [Link]

  • 3-Oxa- and 3-Azabicyclo[3.1.0]hexan-2-ones via Tandem Radical Cyclization−Intramolecular SN2 Reactions. ACS Publications. [Link]

  • Method for synthesis of bicycloh[3][13]exane derivatives and intermediate compound to this end. Google Patents.

  • Conformation of 6 - M or p ho I i no -3-aza b icyclo [ 3.1 .O] hexa ne Derivatives. RSC Publishing. [Link]

  • A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. Bentham Open. [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. Beilstein Archives. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

For researchers, medicinal chemists, and professionals in drug development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a critical determinant of a final product's efficacy a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a critical determinant of a final product's efficacy and safety. The rigid, three-dimensional scaffold of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate makes it a valuable synthon for complex molecular architectures. Consequently, the precise determination of its enantiomeric excess (ee) is a foundational requirement in any synthetic campaign.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. We will delve into the mechanistic underpinnings of each method, present field-tested experimental protocols, and offer a comparative analysis to guide your selection of the most appropriate technique for your research needs.

The Imperative of Chiral Purity in Bicyclic Scaffolds

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. The 3-oxabicyclo[3.1.0]hexane core, with its constrained conformation, presents a well-defined orientation of substituents in space, making it an attractive feature in rational drug design. An imprecise or inaccurate assessment of enantiomeric excess can lead to misleading structure-activity relationship (SAR) data and potentially compromise the safety and efficacy of a drug candidate. Therefore, a robust and reliable analytical method for ee determination is paramount.

Comparative Overview of Analytical Methodologies

The primary methods for determining the enantiomeric excess of a volatile, small molecule ester like Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate are chiral chromatography—both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries. Each technique offers a unique set of advantages and limitations in terms of resolution, sensitivity, sample throughput, and the information it provides.

Method Principle Typical Resolution (Rs) Analysis Time Sensitivity Key Advantages Primary Limitations
Chiral GC Differential partitioning of enantiomers with a chiral stationary phase (CSP) in the gas phase.> 1.510-30 minHigh (ng to pg)High efficiency, excellent resolution for volatile compounds, low solvent consumption.Requires analyte to be thermally stable and volatile; potential for racemization at high temperatures.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) in the liquid phase.> 1.55-20 minModerate (µg to ng)Wide applicability, numerous available CSPs, non-destructive, suitable for preparative scale.Higher solvent consumption, potential for peak broadening.
NMR Spectroscopy Conversion of enantiomers into diastereomeric species with distinct NMR signals using a chiral auxiliary.N/A (based on signal separation)5-15 minLow (mg)Provides structural information, no separation required, absolute configuration can sometimes be inferred.Lower sensitivity, requires higher sample concentration, potential for signal overlap, accuracy dependent on integration.

Method 1: Chiral Gas Chromatography (GC)

Chiral GC is often the method of choice for volatile and thermally stable molecules due to its exceptional resolving power. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase, typically a derivatized cyclodextrin.

Causality Behind Experimental Choices

The selection of a cyclodextrin-based stationary phase is a logical starting point for the enantiomeric separation of the target bicyclic ester. Cyclodextrins are chiral, toroidal-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior. Enantiomeric recognition occurs through a combination of inclusion complexation within the cavity and interactions (e.g., hydrogen bonding, dipole-dipole) with the derivatized rim of the cyclodextrin. For a compact, moderately polar molecule like Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, a β-cyclodextrin phase offers a suitable cavity size for effective inclusion.

Experimental Protocol: Chiral GC-FID

This protocol is adapted from established methods for structurally similar bicyclic compounds.

1. Instrumentation and Consumables:

  • Gas Chromatograph with Flame Ionization Detector (FID).

  • Chiral Capillary Column: Chiraldex B-PH (a β-cyclodextrin derivative), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Sample Solvent: Ethyl acetate or Hexane, HPLC grade.

2. GC Parameters:

  • Injector Temperature: 220 °C

  • Detector Temperature: 250 °C

  • Oven Program: Isothermal at 120-140 °C. Rationale: An isothermal run often provides better resolution and reproducibility for simple mixtures than a temperature gradient.

  • Carrier Gas Flow: Constant flow, ~1.5 mL/min.

  • Split Ratio: 50:1. Rationale: A split injection prevents column overloading and ensures sharp peaks for a concentrated sample.

  • Injection Volume: 1 µL.

3. Sample Preparation:

  • Dissolve approximately 1-2 mg of the sample in 1 mL of the chosen solvent.

  • Ensure the sample is fully dissolved and free of particulate matter.

4. Data Analysis:

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer peak).

Workflow Diagram: Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Prep Dissolve Sample (1-2 mg/mL in Ethyl Acetate) Inject Inject 1 µL (Split 50:1) Prep->Inject Vial Separate Isothermal Separation (Chiraldex B-PH, 130°C) Inject->Separate Carrier Gas Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Signal Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee determination by Chiral GC.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers greater versatility than GC, particularly for less volatile or thermally sensitive compounds. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are exceptionally effective for a wide range of chiral molecules, including esters.

Causality Behind Experimental Choices

Polysaccharide-based CSPs separate enantiomers through a combination of attractive interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, within the chiral grooves of the polysaccharide structure. For Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, the ester and ether functionalities can engage in hydrogen bonding and dipole-dipole interactions with the CSP. A normal-phase mobile system (e.g., hexane/isopropanol) is typically chosen as it promotes these specific interactions, leading to better enantioseparation.

Experimental Protocol: Chiral HPLC-UV

This protocol is based on methods developed for analogous bicyclic esters and represents a robust starting point for method development.

1. Instrumentation and Consumables:

  • HPLC system with UV detector.

  • Chiral Column: A cellulose-based CSP such as Phenomenex Lux Cellulose-1 or Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane/Isopropanol (IPA), HPLC grade.

2. HPLC Parameters:

  • Mobile Phase Composition: 95:5 (v/v) Hexane:IPA. Rationale: A lower percentage of the polar alcohol modifier (IPA) generally increases retention and improves resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm. Rationale: The ester carbonyl group has a weak UV absorbance at this wavelength.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Calculate the enantiomeric excess from the peak areas of the two enantiomers, as described for the GC method.

Workflow Diagram: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep Dissolve & Filter Sample (1 mg/mL in Mobile Phase) Inject Inject 10 µL Prep->Inject Vial Separate Isocratic Separation (Lux Cellulose-1, Hexane/IPA) Inject->Separate Mobile Phase Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Signal Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee determination by Chiral HPLC.

Method 3: NMR Spectroscopy with a Chiral Solvating Agent

NMR spectroscopy offers a fundamentally different approach that does not rely on physical separation. By introducing a chiral solvating agent (CSA) or a chiral shift reagent (CSR), the enantiomers are converted into a mixture of diastereomeric complexes. These complexes are non-equivalent in the NMR experiment and will exhibit distinct chemical shifts for some of their protons, allowing for quantification by integration.

Causality Behind Experimental Choices

The principle of this method is the formation of rapidly equilibrating, diastereomeric solvates between the chiral analyte and the CSA. For these solvates to produce separate NMR signals, the interaction must be strong enough and the exchange rate slow enough on the NMR timescale. Chiral lanthanide shift reagents (e.g., Eu(hfc)₃) or chiral alcohols can be effective. The Lewis acidic lanthanide metal in a CSR will coordinate to the Lewis basic sites of the analyte (the ester carbonyl and ether oxygens), inducing large chemical shift changes and potentially resolving enantiotopic protons.

Experimental Protocol: ¹H NMR with a Chiral Shift Reagent

1. Instrumentation and Consumables:

  • NMR Spectrometer (≥400 MHz).

  • High-quality 5 mm NMR tubes.

  • Deuterated Solvent: Chloroform-d (CDCl₃).

  • Chiral Shift Reagent: Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃).

2. Sample Preparation and Measurement:

  • Dissolve 5-10 mg of the Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate sample in ~0.6 mL of CDCl₃ in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a small, sub-stoichiometric amount of the chiral shift reagent (e.g., 0.1 equivalents) to the NMR tube.

  • Gently mix the sample and re-acquire the ¹H NMR spectrum.

  • Observe the spectrum for the splitting of one or more proton signals into two distinct sets of peaks, corresponding to the two diastereomeric complexes. The protons on the bicyclic core or the ethyl group's methylene protons are likely candidates for resolution.

  • Continue to add small increments of the shift reagent until optimal separation of a pair of signals is achieved without excessive peak broadening.

3. Data Analysis:

  • Carefully integrate the well-resolved, non-overlapping signals corresponding to each enantiomer.

  • The enantiomeric excess is calculated from the integral values: ee (%) = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100

Logical Relationship Diagram: NMR ee Determination

NMR_Logic Analyte Enantiomers (R & S) (e.g., Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate) Magnetically Indistinguishable in ¹H NMR Complex Diastereomeric Complexes (R-CSA & S-CSA*) Magnetically Distinguishable in ¹H NMR Analyte->Complex + CSA Chiral Solvating Agent (CSA) (e.g., Eu(hfc)₃) CSA->Complex Spectrum Resulting ¹H NMR Spectrum Two distinct signals for a given proton (e.g., H_R and H_S) Complex->Spectrum Leads to Quant Quantification ee% = [(Integral H_R - Integral H_S) / (Integral H_R + Integral H_S)] x 100 Spectrum->Quant Allows

Caption: Logic of ee determination by NMR with a CSA.

Conclusion and Recommendations

The choice of method for determining the enantiomeric excess of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate depends on the specific requirements of the analysis.

  • For high-throughput screening, routine quality control, and the highest resolution of a volatile analyte, Chiral GC is the superior choice. Its high efficiency and low solvent usage make it both robust and economical.

  • Chiral HPLC is the most versatile method, suitable for a broader range of compounds and easily adaptable for preparative-scale purification if needed. It is the recommended starting point if the thermal stability of the analyte is unknown or if a GC is not available.

  • NMR with a chiral solvating agent is a valuable orthogonal technique. While less sensitive, it is fast, requires no method development in the traditional sense, and can provide confirmation of the results obtained by chromatography. It is particularly useful for a quick check of enantiopurity when a sufficient amount of sample is available.

For a self-validating system, it is best practice to use one chromatographic technique (GC or HPLC) as the primary method for quantification and to confirm the result for a key sample using the orthogonal NMR method. This approach provides the highest degree of confidence in the analytical results, ensuring the integrity of your research and development efforts.

References

  • Chiral Gas Chromatography: Restek Corporation. (2021). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Chiral HPLC Principles: Chiral Technologies, Inc. A Guide to Chiral Stationary Phase Selection. [Link]

  • NMR Spectroscopy for ee Determination: Wenzel, T. J., & Chiral, J. (2011). Discrimination of Chiral Compounds by NMR Spectroscopy. eMagRes. [Link]

  • Synthesis and Analysis of Bicyclic Compounds: Doyle, M. P., & Forbes, D. C. (1998). Recent advances in asymmetric catalytic metal carbene transformations. Chemical Reviews, 98(2), 911-936. [Link]

  • Application of Bicyclic Scaffolds: Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatness: a study of the physical properties of clinical oral drugs. Journal of medicinal chemistry, 52(21), 6752-6756. [Link]

Validation

A Guide to the Conformational Landscape of Bicyclo[3.1.0]hexane: A Comparative Analysis for Drug Discovery

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of molecular scaffolds is paramount. The bicyclo[3.1.0]hexane ring system, a conformationally restric...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of molecular scaffolds is paramount. The bicyclo[3.1.0]hexane ring system, a conformationally restricted motif, has garnered significant attention as a valuable building block in the design of therapeutic agents, particularly as mimics of furanose rings in nucleosides.[1][2][3][4][5] Its rigid structure allows for the precise positioning of substituents, offering a powerful tool to probe and modulate interactions with biological targets.[6] This guide provides an in-depth conformational analysis of the bicyclo[3.1.0]hexane system, comparing the prevalent boat and chair conformations, and detailing the experimental and computational methodologies used in their characterization.

The Conformational Dichotomy: Boat vs. Chair

The bicyclo[3.1.0]hexane skeleton, comprised of a cyclopentane ring fused to a cyclopropane ring, can theoretically adopt several conformations. However, the conformational landscape is dominated by two primary forms: the boat and the chair .

Extensive research, leveraging a combination of experimental techniques and computational modeling, has demonstrated that the boat-like conformation is generally the more stable form for the parent bicyclo[3.1.0]hexane and many of its derivatives.[2][7][8][9][10] This preference is a consequence of the inherent strain in the fused ring system. The boat conformation allows for a reduction in torsional strain compared to the chair form.

However, the conformational equilibrium can be influenced by the nature and position of substituents on the ring. For instance, certain substitution patterns, such as endo-endo-disubstitution at the 3 and 6 positions, can shift the preference towards a chair conformation .[11] This substituent-dependent conformational flexibility underscores the importance of detailed analysis for each specific derivative.

The ability to lock the five-membered ring into a specific conformation, be it the "North" (2'-exo) or "South" (3'-exo) pucker in nucleoside analogues, is a key advantage of the bicyclo[3.1.0]hexane scaffold in drug design.[3] This conformational rigidity is instrumental in studying and optimizing molecular recognition at target receptors.[2][6]

Comparative Analysis of Conformational Energies

The relative stability of the boat and chair conformations can be quantified by their energy differences. The following table summarizes representative computational data for the parent bicyclo[3.1.0]hexane and a heteroatomic analogue, highlighting the energetic preference for the boat form.

CompoundConformationComputational MethodRelative Energy (kcal/mol)Reference
Bicyclo[3.1.0]hexaneBoatVarious0 (Most Stable)[10]
ChairVarious~3.1-3.3[10]
1,5-Diazabicyclo[3.1.0]hexaneBoatMP20 (Most Stable)[9]
ChairMP23.8[9]
TwistMP249.5[9]

Note: The exact energy differences can vary depending on the level of theory and basis set used in the calculations.

This energetic preference for the boat conformation is a critical piece of information for medicinal chemists, as it dictates the predominant shape of the molecule in solution and, consequently, how it presents its functional groups for interaction with a biological target.

Methodologies for Conformational Elucidation

A multi-pronged approach, combining experimental and computational techniques, is essential for a comprehensive understanding of the bicyclo[3.1.0]hexane conformational landscape.

Experimental Techniques

1. X-Ray Crystallography: This technique provides unambiguous determination of the solid-state conformation.[8][11]

  • Principle: X-ray diffraction from a single crystal of the compound allows for the precise determination of atomic coordinates, bond lengths, and bond angles, revealing the molecule's conformation in the crystalline lattice.

  • Experimental Protocol:

    • Grow a single crystal of the bicyclo[3.1.0]hexane derivative of sufficient size and quality.

    • Mount the crystal on a goniometer and place it in an X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final conformation.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of molecules in solution.

  • Principle: Analysis of coupling constants (3JHH) and Nuclear Overhauser Effects (NOEs) provides information about dihedral angles and inter-proton distances, respectively, which are conformation-dependent.

  • Experimental Protocol (1H NMR):

    • Dissolve the bicyclo[3.1.0]hexane derivative in a suitable deuterated solvent.

    • Acquire a high-resolution 1H NMR spectrum.

    • Analyze the coupling patterns and measure the coupling constants between vicinal protons.

    • Use the Karplus equation to relate the measured 3JHH values to the corresponding dihedral angles.

    • For more complex systems, perform 2D NMR experiments such as COSY and NOESY to aid in resonance assignment and to identify spatial proximities between protons.

3. Gas-Phase Techniques: Electron Diffraction and Microwave Spectroscopy: These methods provide information on the geometry and conformation of molecules in the gas phase, free from intermolecular interactions present in the solid or liquid state.[9][10][12]

  • Principle: Gas electron diffraction relies on the scattering of an electron beam by the molecules, while microwave spectroscopy measures the rotational transitions of the molecule. Both techniques provide data that can be used to determine the molecular geometry.

Computational Chemistry

Density Functional Theory (DFT) and Ab Initio Calculations: These computational methods are invaluable for mapping the potential energy surface and determining the relative stabilities of different conformers.[2][7][13]

  • Principle: These methods solve the Schrödinger equation for the molecule to calculate its electronic structure and energy. By performing these calculations for different molecular geometries, one can identify the energy minima corresponding to stable conformers and the transition states connecting them.

  • Typical Workflow:

    • Conformational Search: Perform a systematic or stochastic search to identify all possible low-energy conformations.

    • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G**).[7]

    • Frequency Calculation: Perform a frequency calculation for each optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.

    • Relative Energy Calculation: Compare the energies of the optimized conformers to determine their relative stabilities.

Visualizing the Methodologies

To further clarify the interplay of these techniques, the following diagrams illustrate the workflows for both experimental and computational conformational analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation synthesis Synthesize Bicyclo[3.1.0]hexane Derivative xray X-Ray Crystallography (Solid State) synthesis->xray Single Crystal nmr NMR Spectroscopy (Solution State) synthesis->nmr Pure Sample gas Gas-Phase Methods (Gas State) synthesis->gas Volatile Sample data Determine 3D Structure & Relative Populations xray->data nmr->data gas->data

Caption: Experimental workflow for conformational analysis.

computational_workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculations cluster_output Analysis & Prediction input Build Initial 3D Structure of Bicyclo[3.1.0]hexane Derivative conf_search Conformational Search input->conf_search geom_opt Geometry Optimization (e.g., DFT) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc output Identify Stable Conformers & Calculate Relative Energies freq_calc->output

Caption: Computational workflow for conformational analysis.

Conclusion

The bicyclo[3.1.0]hexane ring system presents a fascinating case study in conformational analysis, with a general preference for a boat-like geometry that can be modulated by substitution. Its utility as a conformationally restricted scaffold in drug design is well-established, providing a rigid framework to probe the structure-activity relationships of biologically active molecules. A thorough understanding of its conformational landscape, achieved through a synergistic application of experimental techniques like X-ray crystallography and NMR spectroscopy, alongside computational methods such as DFT, is crucial for the rational design of novel therapeutics. This guide provides the foundational knowledge and comparative insights necessary for researchers to effectively harness the potential of this valuable molecular architecture.

References

  • Yang, G., Li, J., Liu, Y., Lowary, T. L., & Xu, Y. (2010). Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. Organic & Biomolecular Chemistry, 8(16), 3777–3787. [Link]

  • Bai, Y., Jia, Y., & Lowary, T. L. (2016). Synthesis and Evaluation of Bicyclo[3.1.0]hexane-Based UDP-Galf Analogues as Inhibitors of the Mycobacterial Galactofuranosyltransferase GlfT2. Molecules, 21(8), 1069. [Link]

  • Pérez-Picaso, L., et al. (2022). Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. Chemistry – A European Journal. [Link]

  • Yang, G., et al. (2010). Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. Organic & Biomolecular Chemistry, 8(16), 3777. [Link]

  • Mizuno, A., et al. (2015). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Molecules, 20(2), 2266-2281. [Link]

  • G-S. J. (2004). Synthesis and characterization of oligonucleotides containing conformationally constrained bicyclo[3.1.0]hexane pseudosugar analogs. Nucleic Acids Research, 32(13), 3957–3965. [Link]

  • Grostic, M. F., Duchamp, D. J., & Chidester, C. G. (1971). Bicyclo[3.1.0]hexane conformation. Crystal structure of N-exo-6-bicyclo[3.1.0]hexyl-p-bromosulfonamide. The Journal of Organic Chemistry, 36(20), 2929–2932. [Link]

  • Morris, D. G., Murray, A. M., & Mullin, J. (1975). A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. Journal of the Chemical Society, Perkin Transactions 2, (14), 1577-1580. [Link]

  • Rauhvargers, A., et al. (2008). Molecular Structure of 1,5-Diazabicyclo[3.1.0]hexane as Determined by Gas Electron Diffraction and Quantum-Chemical Calculations. The Journal of Physical Chemistry A, 112(47), 12226–12233. [Link]

  • Cook, R. L., & Malloy Jr, T. B. (1974). Microwave spectrum, dipole moment, and conformation of bicyclo[3.1.0]hexane. Journal of the American Chemical Society, 96(6), 1703–1707. [Link]

  • Kang, P., Choo, J., Jeong, M., & Kwon, Y. (2000). Molecular structures, conformations, and vibrational spectra of bicyclo[3.1.0]hexane and its oxygen analogues. Journal of Molecular Structure, 519(1-3), 75-84. [Link]

  • Li, J., & Lowary, T. L. (2008). Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings. Organic letters, 10(5), 881–884. [Link]

  • Bai, Y., Jia, Y., & Lowary, T. L. (2016). Synthesis and Evaluation of Bicyclo[3.1.0]hexane-Based UDP-Galf Analogues as Inhibitors of the Mycobacterial Galactofuranosyltransferase GlfT2. Molecules (Basel, Switzerland), 21(8), 1069. [Link]

  • Bagutskii, V., et al. (2003). Methyl exo-bicyclo[3.1.0]hexane-6,6-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 59(12), o1929-o1931. [Link]

  • de Meijere, A., et al. (1993). Functionalized chloroenamines in aminocyclopropane synthesis part 11. Bicyclo[3.1.0]hexane derivatives preferring a chair conformation. Journal of the Chemical Society, Perkin Transactions 2, (10), 1895-1899. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Catalytic Synthesis of Bicyclo[3.1.0]hexanes

The bicyclo[3.1.0]hexane framework is a privileged scaffold, forming the core of numerous natural products and pharmaceutically active compounds.[1][2] Its inherent ring strain makes it not only a valuable motif for impa...

Author: BenchChem Technical Support Team. Date: February 2026

The bicyclo[3.1.0]hexane framework is a privileged scaffold, forming the core of numerous natural products and pharmaceutically active compounds.[1][2] Its inherent ring strain makes it not only a valuable motif for imparting specific three-dimensional conformations but also a versatile synthetic intermediate.[2][3] The construction of this bicyclic system, which features a fused cyclopropane and cyclopentane ring, presents a significant synthetic challenge that has been met with a variety of elegant catalytic solutions.

This guide provides a comparative analysis of the leading catalytic systems for synthesizing bicyclo[3.1.0]hexanes, designed for researchers and drug development professionals. We will move beyond a simple recitation of protocols to dissect the underlying mechanisms, compare performance based on experimental data, and provide the causal logic behind methodological choices. Our focus will be on three dominant and mechanistically distinct strategies: the classic dirhodium-catalyzed intramolecular cyclopropanations, the atom-economical gold-catalyzed cycloisomerizations of enynes, and the modern, mild approaches offered by photoredox catalysis.

Dirhodium-Catalyzed Systems: Precision Control via Metallocarbene Chemistry

The use of dirhodium(II) paddlewheel complexes to catalyze the decomposition of diazo compounds is a cornerstone of modern synthetic chemistry. For the synthesis of bicyclo[3.1.0]hexanes, this strategy is most powerfully applied in the intramolecular cyclopropanation of allylic and homoallylic diazoacetates.[4][5]

Core Principle & Mechanistic Insight

The central event in this transformation is the reaction of a dirhodium(II) catalyst with a diazoacetate precursor. The catalyst efficiently extrudes dinitrogen (N₂) to generate a highly reactive rhodium carbene intermediate. This electrophilic carbene is then intercepted intramolecularly by the tethered alkene to forge the cyclopropane ring, yielding the bicyclic lactone product.

The choice of ligands on the dirhodium core is paramount for achieving high levels of stereocontrol. Chiral dirhodium(II) carboxamidates, such as Rh₂(MEPY)₄ and Rh₂(MPPIM)₄, are particularly effective, creating a chiral pocket around the active site that directs the approach of the substrate and controls the stereochemistry of the newly formed chiral centers.[5] This level of control is a primary reason why this method remains a preferred choice for asymmetric synthesis.

rhodium_mechanism cluster_catalyst Catalyst Activation cluster_cyclization Intramolecular Cyclopropanation Diazo Allylic Diazoacetate R-CH=N₂ Rh2L4 [Rh₂(L*)₄] Diazo->Rh2L4 - N₂ Carbene Rh(II) Carbene Intermediate Rh2L4->Carbene Carbene Formation Alkene_Attack Alkene Attack Carbene->Alkene_Attack Intramolecular Reaction Product Bicyclo[3.1.0]hexane Product Alkene_Attack->Product Product->Rh2L4 Catalyst Regeneration

Caption: Catalytic cycle for dirhodium-catalyzed intramolecular cyclopropanation.

Performance Comparison & Application Scope

Dirhodium carboxamidate catalysts are renowned for their exceptional efficiency and enantioselectivity in these reactions, often achieving yields greater than 90% and enantiomeric excesses (ee) exceeding 95%.[5] The method is particularly well-suited for the synthesis of bicyclic γ-lactones, which are valuable chiral building blocks.

Substrate TypeCatalystYield (%)ee (%)Diastereomeric Ratio (dr)
Allylic DiazoacetateRh₂(S-MEPY)₄>90>95High
Homoallylic DiazoacetateRh₂(S-MPPIM)₄High>90Variable
Allylic DiazoacetamideRh₂(S-MEPY)₄Good>94High

Data synthesized from representative literature reports.[4][5]

Representative Experimental Protocol: Asymmetric Cyclopropanation

This protocol is adapted from established procedures for dirhodium-catalyzed reactions.[4]

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the dirhodium(II) catalyst (e.g., Rh₂(S-MEPY)₄, 0.5-1.0 mol%).

  • Solvent Addition: Add a dry, degassed solvent such as dichloromethane (DCM) or dichloroethane (DCE) to achieve a substrate concentration of approximately 0.1 M.

  • Substrate Addition: The allylic diazoacetate substrate is dissolved in a minimal amount of the same dry solvent.

  • Reaction Execution: The solution of the diazoacetate is added dropwise to the stirring catalyst solution at room temperature over a period of 4-8 hours using a syringe pump. The slow addition is critical to maintain a low concentration of the diazo compound and suppress side reactions.

  • Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then purified directly by flash column chromatography on silica gel to afford the pure bicyclo[3.1.0]hexane product.

Gold-Catalyzed Systems: Atom-Economic Cycloisomerization of Enynes

An increasingly popular alternative to carbene chemistry is the gold-catalyzed cycloisomerization of enynes.[6][7] This approach is highly atom-economical and avoids the need for potentially explosive diazo precursors. Cationic gold(I) complexes are potent π-acids, capable of activating alkynes toward nucleophilic attack under exceptionally mild conditions.

Core Principle & Mechanistic Insight

The reaction is initiated by the coordination of the cationic gold(I) catalyst to the alkyne moiety of a 1,5- or 1,6-enyne substrate.[8] This π-activation renders the alkyne sufficiently electrophilic for the tethered alkene to attack in a 5-exo-dig or 6-endo-dig cyclization. This key step generates a cyclopropyl gold carbene (or a species with significant cyclopropylcarbinyl cation character).[7][8] Subsequent rearrangement, typically via a 1,2-hydride shift, leads to the formation of the stable bicyclo[3.1.0]hexane product and regenerates the active gold catalyst.

gold_mechanism cluster_activation Alkyne Activation cluster_cyclization Cyclization & Rearrangement Enyne 1,5-Enyne Au_cat [Au(I)]⁺ Enyne->Au_cat Activated_complex Au-π-Alkyne Complex Au_cat->Activated_complex Cyclization Alkene Attack (5-exo-dig) Activated_complex->Cyclization Au_Carbene Cyclopropyl Gold Carbene Cyclization->Au_Carbene Rearrangement 1,2-Hydride Shift Au_Carbene->Rearrangement Product Bicyclo[3.1.0]hexene Product Rearrangement->Product Product->Au_cat Catalyst Regeneration

Caption: Catalytic cycle for gold-catalyzed enyne cycloisomerization.

Performance Comparison & Application Scope

Gold-catalyzed methods are prized for their broad substrate scope and functional group tolerance. The reactions typically proceed at room temperature and are often complete within a few hours. A key feature is the stereospecificity of the reaction: the geometry of the starting olefin is faithfully translated to the final cyclopropane ring (cis-olefins give cis-cyclopropanes, and trans-olefins give trans-cyclopropanes).[8] This methodology has also been extended to elegant tandem reactions, including insertions into Si-H and B-H bonds to create functionalized bicyclic systems in a single step.[9][10]

Substrate TypeCatalyst SystemYield (%)Key Feature
Terminal 1,5-Enyne(PPh₃)AuCl / AgSbF₆70-95High stereospecificity
Internal 1,6-EnyneIPrAuCl / AgBF₄65-90Access to substituted systems
1,6-Enyne + Hydrosilane(JohnPhos)AuCl / AgSbF₆up to 91Tandem Si-H insertion
N-AllylynamideIMesAuCl / AgBF₄70-85Synthesis of aza-bicyclo[3.1.0]hexanes

Data synthesized from representative literature reports.[8][9][11]

Representative Experimental Protocol: Gold-Catalyzed Cycloisomerization

This protocol is adapted from established procedures for gold-catalyzed enyne cyclizations.[8]

  • Catalyst Preparation: In a vial, the gold(I) precatalyst (e.g., (PPh₃)AuCl, 2 mol%) and a silver salt co-catalyst (e.g., AgSbF₆, 2 mol%) are combined in a dry solvent (e.g., DCM) and stirred in the dark for 10-15 minutes to generate the active cationic gold species.

  • Reaction Setup: In a separate flask, the enyne substrate is dissolved in the reaction solvent (DCM or Toluene, 0.1 M).

  • Reaction Initiation: The prepared catalyst solution is transferred via syringe to the substrate solution at room temperature.

  • Monitoring: The reaction is stirred at room temperature and monitored by TLC or GC-MS.

  • Workup: Upon completion (typically 1-4 hours), the reaction mixture is filtered through a short plug of silica gel with an eluent like diethyl ether to remove the silver salts and catalyst residues.

  • Purification: The filtrate is concentrated, and the crude product is purified by flash column chromatography to yield the pure bicyclo[3.1.0]hexane derivative.

Photocatalytic Systems: A Modern Frontier with Novel Reactivity

Photoredox catalysis has emerged as a powerful tool for forging complex bonds under exceptionally mild conditions, often leveraging radical-mediated pathways that are complementary to traditional two-electron processes.

Core Principle & Mechanistic Insight: (3+2) Annulation

A prime example is the convergent synthesis of bicyclo[3.1.0]hexanes via a (3+2) annulation of aminocyclopropanes and cyclopropenes.[1][2][3] In this strategy, an organic dye or an iridium-based photocatalyst absorbs energy from visible light (e.g., blue LEDs) and enters an excited state. This excited-state catalyst can engage in a single-electron transfer (SET) with the aminocyclopropane, which acts as an electron donor. The resulting radical cation undergoes ring-opening to form a distonic radical cation. This intermediate then adds to the electron-deficient cyclopropene in a radical fashion, triggering a cascade that culminates in the formation of the five-membered ring and the bicyclic product.

photoredox_mechanism cluster_cycle Photoredox Catalytic Cycle cluster_annulation (3+2) Annulation Cascade PC Photocatalyst (PC) PC_star Excited State (PC*) PC->PC_star Amine Aminocyclopropane (Substrate A) PC_star->Amine SET PC_reduced PC⁻ Light Blue LEDs (hν) Light->PC Amine_radical Radical Cation (Ring Opening) Amine->Amine_radical Addition Radical Addition Amine_radical->Addition Cascade Ring Closure Cascade PC_reduced->Cascade Reductive Termination Cyclopropene Cyclopropene (Substrate B) Cyclopropene->Addition Addition->Cascade Product Bicyclo[3.1.0]hexane Cascade->Product

Caption: Plausible mechanism for photocatalytic (3+2) annulation.

Performance Comparison & Application Scope

This method shines in its operational simplicity, mild reaction conditions (often room temperature), and excellent functional group tolerance.[12] It provides a convergent route to complex bicyclo[3.1.0]hexanes, including those with challenging all-carbon quaternary centers.[1] High diastereoselectivity has been achieved, particularly when using difluorocyclopropenes.[1][2] A related metal-free photocatalytic approach has also been developed for the oxidative cyclopropanation of aza-1,6-enynes to access nitrogen-containing bicyclic systems.[12][13]

StrategyCatalyst SystemYield (%)Key Feature
(3+2) Annulation4DPAIPN or Ir-photocatalyst / Blue LED60-90Convergent; builds 5-membered ring
Oxidative CyclopropanationEosin Y / Green LED65-80Metal-free synthesis of aza-bicyclo[3.1.0]hexanes

Data synthesized from representative literature reports.[1][12]

Representative Experimental Protocol: Photocatalytic (3+2) Annulation

This protocol is adapted from the procedure developed by Waser and co-workers.[1][3]

  • Setup: To an oven-dried vial equipped with a magnetic stir bar, add the cyclopropene (1.0 equiv.), the aminocyclopropane (1.5-1.8 equiv.), and the photocatalyst (e.g., 4DPAIPN, 5 mol%).

  • Solvent: Add a degassed solvent (e.g., acetonitrile or methanol, 0.1 M).

  • Reaction Execution: The vial is sealed and placed in a photoreactor setup. The mixture is stirred and irradiated with blue LEDs at room temperature.

  • Monitoring: The reaction is monitored by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: The reaction mixture is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to afford the desired bicyclo[3.1.0]hexane product.

Comparative Analysis and Outlook

The choice of catalytic system for the synthesis of a bicyclo[3.1.0]hexane target is a strategic decision guided by the desired molecular features, required stereochemical purity, and practical considerations like precursor availability and safety.

FeatureDirhodium CatalysisGold CatalysisPhotoredox Catalysis
Precursor DiazoacetatesEnynesCyclopropenes, Enynes
Key Intermediate MetallocarbeneCationic/CarbenoidRadical Cation
Core Advantage Unmatched enantioselectivity for specific substratesHigh atom economy, broad scope, mildConvergent routes, very mild conditions, novel reactivity
Limitations Use of potentially hazardous diazo compoundsHigher catalyst cost, less developed for asymmetryAsymmetric versions are less mature
Best For... Asymmetric synthesis of bicyclic lactonesRapid construction of diverse scaffolds from enynesBuilding complex quaternary centers; metal-free synthesis

Expert Outlook:

The field continues to evolve at a rapid pace. While dirhodium catalysis remains the gold standard for achieving the highest enantioselectivities in intramolecular cyclopropanations, the operational simplicity and atom economy of gold-catalyzed enyne cycloisomerizations make them exceptionally attractive for general scaffold synthesis and library generation. Photoredox catalysis represents the new frontier, offering mechanistically distinct and convergent pathways that enable the construction of previously inaccessible structures under sustainable conditions. Future developments will likely focus on expanding the scope of asymmetric photocatalytic methods and exploring biocatalytic approaches to harness the exquisite selectivity of enzymes for constructing these valuable bicyclic frameworks.

References

  • Cycloisomerization of Enynones by Aluminum Halides: Construction of Bicyclo[3.1.0]hexanes with Introducing Halides. The Royal Society of Chemistry.
  • Catalaytic Isomerization of 1,5-Enynes to Bicyclo[3.1.0]hexenes.
  • cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon.
  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. PMC - NIH.
  • Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings.
  • An Atom-Economic Synthesis of Bicyclo[3.1.0]hexanes by Rhodium N-Heterocyclic Carbene-Catalyzed Diastereoselective Tandem Hetero-[5 + 2] Cycloaddition/Claisen Rearrangement Reaction of Vinylic Oxiranes with Alkynes. Journal of the American Chemical Society.
  • Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes.
  • A Practical and Scaleable Synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one: The Development of a Catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) Mediated Intramolecular Cyclopropanation of (R)-1,2-Epoxyhex-5-ene.
  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals.
  • Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides.
  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. SciSpace.
  • Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives.
  • Insights into the Gold-Catalyzed Cycloisomerization of 3-Allyl-1,4-diynes for the Synthesis of. European Journal of Organic Chemistry.
  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science (RSC Publishing).
  • Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective.
  • Enantioselective Intramolecular Cyclopropanations of Allylic and Homoallylic Diazoacetates and Diazoacetamides Using Chiral Dirhodium(II) Carboxamide Catalysts. Journal of the American Chemical Society.
  • An Atom-Economic Synthesis of Bicyclo[3.1.0]hexanes by Rhodium N-Heterocyclic Carbene-Catalyzed Diastereoselective Tandem Hetero-[5 + 2] Cycloaddition/Claisen Rearrangement Reaction of Vinylic Oxiranes with Alkynes. Journal of the American Chemical Society.
  • Atom-economical synthesis of bicyclo[3.1.0]hexane silanes by gold-catalyzed Si–H bond insertion reaction of 1,6-enynes with hydrosilanes. Organic Chemistry Frontiers (RSC Publishing).
  • Enantioselective Synthesis of Bicyclo[3.1.0]hexane Carbocyclic Nucleosides via a Lipase-Catalyzed Asymmetric Acetylation. Characterization of an Unusual Acetal Byproduct.
  • Enantioselective synthesis of bicyclo[3.1.0]hexane carbocyclic nucleosides via a lipase-catalyzed asymmetric acetylation. Characterization of an unusual acetal byproduct. PubMed.
  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. PMC - NIH.
  • Synthesis of bicyclo[3.1.0]hexanes. (A) Synthetic strategies towards...
  • Enantioselective One‐pot Synthesis of 3‐Azabicyclo[3.1.0]hexanes via Allylic Substitution and Oxidative Cyclization.
  • From Serendipity to Rational Design: Heteroleptic Dirhodium Amidate Complexes for Diastereodivergent Asymmetric Cyclopropan
  • Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.
  • An atom-economic synthesis of bicyclo[3.1.0]hexanes by rhodium N-heterocyclic carbene-catalyzed diastereoselective tandem hetero-[5+2] cycloaddition/Claisen rearrangement reaction of vinylic oxiranes with alkynes. PubMed.
  • Gold-Catalyzed Cyclization/Hydroboration of 1,6-Enynes: Synthesis of Bicyclo[3.1.0]hexane Boranes.
  • Perspective on Dirhodium Carboxamidates as Catalysts. The Journal of Organic Chemistry.
  • New Advances in Asymmetric Cyclopropanation and Drug Discoveries Using Dirhodium(II) Tetracarboxylates.
  • Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacet

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

Part 1: Hazard Assessment and Characterization Due to the absence of a specific SDS for Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate (CAS No. 335599-07-0), a conservative approach to hazard assessment is necessary.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Assessment and Characterization

Due to the absence of a specific SDS for Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate (CAS No. 335599-07-0), a conservative approach to hazard assessment is necessary.[1][2] Analysis of analogous compounds, such as tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate and rel-Ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate, reveals potential hazards that should be assumed for the target compound.

Key Potential Hazards:

  • Skin and Eye Irritation: Structurally similar compounds are classified as causing skin irritation (H315) and serious eye irritation (H319).[3][4] Therefore, direct contact should be strictly avoided.

  • Respiratory Irritation: Some related bicyclic compounds may cause respiratory irritation (H335).[4] Handling should occur in a well-ventilated area, preferably within a chemical fume hood.

  • Harmful if Swallowed: Acute oral toxicity is a potential concern, with related compounds being classified as harmful if swallowed (H302).[4]

Chemical Properties and Reactivity:

  • Molecular Formula: C₈H₁₂O₃[2]

  • Molecular Weight: 156.18 g/mol [2]

  • Decomposition: As an ethyl ester, thermal decomposition is expected to yield ethylene and the corresponding carboxylic acid.[5][6] At higher temperatures, further decomposition can produce carbon monoxide, carbon dioxide, and water.[6] Incompatible materials likely include strong oxidizing agents and acids.[7]

Hazard Category GHS Classification (Assumed) Precautionary Statements (Assumed)
Skin Irritation Category 2P264, P280, P302+P352, P332+P313, P362+P364[3]
Eye Irritation Category 2AP280, P305+P351+P338, P337+P313[3][4]
Acute Toxicity, Oral Category 4P264, P270, P301+P312, P330[4]
STOT - Single Exposure Category 3 (Respiratory)P261, P271, P304+P340, P312, P403+P233, P405[4]

Part 2: Personal Protective Equipment (PPE) and Spill Management

A proactive approach to safety necessitates the use of appropriate PPE and readiness for spill containment.

Required Personal Protective Equipment
  • Eye Protection: Safety goggles with side-shields are mandatory.[4]

  • Hand Protection: Wear protective gloves (e.g., nitrile) to prevent skin contact.[4]

  • Body Protection: A lab coat or impervious clothing is required.[4]

  • Respiratory Protection: Use in a well-ventilated area. If aerosol formation is possible, a suitable respirator may be necessary.[4]

Spill Management Protocol

In the event of a spill, immediate and decisive action is crucial.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]

  • Containment: Prevent the spill from entering drains or water courses.[3][4]

  • Absorption: Absorb the spilled liquid with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[4]

  • Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[8]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.[4]

Part 3: Waste Disposal Procedures

The disposal of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate must comply with all local, state, and federal regulations.[3][9]

Waste Characterization and Segregation
  • Waste Classification: Based on the assumed hazards, this compound should be treated as a hazardous chemical waste. It may be classified under waste codes for irritants or compounds with oral toxicity, depending on the jurisdiction.[10]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step-by-Step Disposal Protocol
  • Containerization:

    • Collect waste Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate and any contaminated materials (e.g., absorbent from spills, contaminated gloves) in a designated, compatible, and properly sealed hazardous waste container.[11]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate".

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[8][12]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Professional Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and reputable waste disposal company.[3]

    • Provide the disposal company with all available information regarding the chemical's potential hazards.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate.

DisposalWorkflow Disposal Workflow for Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate Start Waste Generation Characterize Characterize Waste (Assume Hazardous: Irritant, Acutely Toxic) Start->Characterize Segregate Segregate from Other Waste Streams Characterize->Segregate Containerize Collect in Labeled, Sealed Hazardous Waste Container Segregate->Containerize Store Store in a Secure, Well-Ventilated Area Containerize->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS ArrangeDisposal Arrange for Professional Disposal ContactEHS->ArrangeDisposal Documentation Complete Waste Manifest ArrangeDisposal->Documentation End Disposal Complete Documentation->End

Caption: Decision workflow for the safe disposal of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate.

Part 4: Regulatory Context

The disposal of this chemical is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[9][13] It is imperative to adhere to the specific requirements of your institution and local regulatory bodies.

References

  • Hanson Research Group, Stanford University. Thermal decomposition of C3-C5 ethyl esters: CO, CO2 and H2O time-history measurements behind reflected shock waves. [Link]

  • Chemistry Stack Exchange. (2019). Thermal decomposition of ester. [Link]

  • Vedantu. Pyrolysis of ethyl acetate gives A CH3COCH3 B CH2 CH2 class 12 chemistry JEE_Main. [Link]

  • PubChem. Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. [Link]

  • ECHA. Hazardous Waste Properties. [Link]

  • Stericycle. EPA Regulations for Healthcare & Pharmaceuticals. [Link]

  • U.S. Environmental Protection Agency. (2020). Letter to American Composites Manufacturers Association. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate (CAS No. 335599-07-0).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate (CAS No. 335599-07-0). As a novel bicyclic scaffold, this compound presents unique opportunities in medicinal chemistry and materials science. However, its safe handling is paramount to protecting laboratory personnel and ensuring the integrity of your research. This document synthesizes available hazard data with established laboratory best practices to provide a comprehensive operational and disposal plan.

Hazard Assessment and Chemical Profile

Known Hazards: Based on available data, Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is associated with the following hazard statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2]

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₈H₁₂O₃[5][6]
Molecular Weight 156.18 g/mol [5][6]
CAS Number 335599-07-0[6][7]
Appearance Not explicitly stated, likely a liquid or low-melting solid.
Boiling Point No data available.[2]
Storage Sealed in a dry place at room temperature.[2]

Given the ester functionality and the strained bicyclic ring system, it is prudent to also consider the potential for reactivity with strong acids, bases, and oxidizing agents.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is your first and most critical line of defense against chemical exposure. For Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, a comprehensive approach is necessary.

Primary Engineering Controls: The Non-Negotiable First Step

All work involving this compound must be conducted in a properly functioning chemical fume hood. This is to mitigate the risk of respiratory irritation from vapors or aerosols. The fume hood sash should be kept as low as possible to maximize containment.

Hand Protection: Choosing the Right Barrier

Given that this compound is a known skin irritant, appropriate glove selection is crucial.

  • Recommended: Nitrile gloves. Nitrile provides good resistance to a wide range of chemicals, including esters.

  • Best Practice: Double-gloving is recommended, especially when handling larger quantities or during procedures with a high risk of splashing. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. If direct contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair.

Eye and Face Protection: Shielding from Irritants

This compound is classified as a serious eye irritant.[3][4]

  • Mandatory: Safety glasses with side shields are the minimum requirement.

  • Recommended: For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a face shield should be worn in addition to safety glasses.

Protective Clothing: Covering Exposed Skin

A standard laboratory coat is required to protect against accidental spills and skin contact.[8] Ensure the lab coat is fully buttoned. For tasks with a significant risk of splashing, a chemically resistant apron over the lab coat is advisable.

Respiratory Protection: When Engineering Controls Are Not Enough

Under normal operating conditions within a fume hood, respiratory protection should not be necessary.[8] However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be required. All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this chemical will minimize the risk of exposure and ensure the quality of your experimental results.

Preparation and Pre-Use Checklist
  • Designate a Work Area: All handling of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate should be done in a designated area within a chemical fume hood.

  • Assemble all Materials: Before starting, ensure all necessary equipment, including reaction vessels, syringes, and waste containers, are within the fume hood.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[3]

  • Don PPE: Put on all required PPE before handling the chemical container.

Handling and Dispensing
  • Inert Atmosphere: For reactions sensitive to air or moisture, use standard inert atmosphere techniques (e.g., nitrogen or argon blanket).

  • Transfers: Use a syringe or cannula for liquid transfers to minimize the risk of spills and exposure. Avoid pouring directly from the storage container to the reaction vessel.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

Workflow for Handling Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_1 Designate work area in fume hood prep_2 Assemble all necessary materials prep_1->prep_2 prep_3 Verify emergency equipment access prep_2->prep_3 prep_4 Don appropriate PPE prep_3->prep_4 handle_1 Transfer chemical using syringe/cannula prep_4->handle_1 handle_2 Conduct reaction under inert atmosphere if needed handle_3 Use controlled heating methods clean_1 Quench reaction if necessary handle_3->clean_1 clean_2 Segregate waste into appropriate containers clean_1->clean_2 clean_3 Decontaminate work surfaces clean_2->clean_3 clean_4 Remove PPE and wash hands clean_3->clean_4

Caption: A step-by-step workflow for the safe handling of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate.

Emergency Procedures: Planning for the Unexpected

Spills
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material into a sealed, labeled waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and your institution's emergency response team.

    • Prevent the spill from entering drains.[3]

    • Only personnel trained in hazardous spill cleanup should address the spill.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing while under the safety shower. Seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air.[8] If they feel unwell, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Emergency Response Flowchart

cluster_skin_eye Skin or Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Event skin_eye_1 Flush with water for 15+ minutes start->skin_eye_1 inhal_1 Move to fresh air start->inhal_1 ingest_1 Rinse mouth with water start->ingest_1 skin_eye_2 Remove contaminated clothing skin_eye_1->skin_eye_2 skin_eye_3 Seek medical attention skin_eye_2->skin_eye_3 inhal_2 Seek medical attention if symptoms persist inhal_1->inhal_2 ingest_2 Do NOT induce vomiting ingest_1->ingest_2 ingest_3 Seek immediate medical attention ingest_2->ingest_3

Caption: Immediate first aid procedures for exposure to Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate.

Disposal Plan: Responsible Waste Management

All waste generated from the use of this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste, including reaction residues and solvent washes, in a clearly labeled, sealed container. The label should include "Hazardous Waste," the chemical name, and the approximate concentration.

  • Solid Waste: Contaminated solid waste, such as used gloves, absorbent materials, and empty containers, should be collected in a separate, labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[8] Do not pour any amount of this chemical or its waste down the drain.

By adhering to these guidelines, you can safely incorporate Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate into your research endeavors, paving the way for new discoveries while maintaining a culture of safety in your laboratory.

References

  • American Elements. Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: N,N'-Diisopropylcarbodiimide (DIC). Retrieved from [Link]

  • PubChem. Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. Retrieved from [Link]

  • Penta chemicals. (2025). Safety Data Sheet for N,N'-Diisopropylcarbodiimide. Retrieved from [Link]

  • HMG Paints. (2018). Safety Data Sheet. Retrieved from [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

  • KM Pharma Solution Private Limited. MSDS - Brivaracetam Impurity 21. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.